Technical Documentation Center

IS-741 sodium Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: IS-741 sodium
  • CAS: 141284-73-3

Core Science & Biosynthesis

Foundational

IS-741 Sodium (Fuzapladib): Unraveling the Mechanism of Action in LFA-1 Inhibition and Anti-Inflammatory Therapeutics

As an application scientist overseeing preclinical drug characterization, I approach inflammatory modulators not merely as chemical entities, but as targeted interventions within complex biological systems. IS-741 sodium...

Author: BenchChem Technical Support Team. Date: March 2026

As an application scientist overseeing preclinical drug characterization, I approach inflammatory modulators not merely as chemical entities, but as targeted interventions within complex biological systems. IS-741 sodium (universally known as fuzapladib sodium) represents a highly sophisticated class of such modulators. Originally characterized for its phospholipase A2 (PLA2) inhibitory properties, its most profound clinical utility stems from its potent ability to block the activation of leukocyte-function-associated antigen type 1 (LFA-1)[1].

This whitepaper dissects the mechanism of action, experimental validation protocols, and formulation engineering behind IS-741 sodium, providing a comprehensive guide for researchers and drug development professionals.

Core Mechanism of Action: Inside-Out Signaling Blockade

The hallmark of leukocyte extravasation into inflamed tissues is the firm adhesion of leukocytes to the vascular endothelium. This biological checkpoint is heavily dependent on the interaction between LFA-1 (a β2 integrin, CD11a/CD18) expressed on the surface of leukocytes, and Intercellular Adhesion Molecule-1 (ICAM-1) expressed on endothelial cells[2].

Under resting physiological conditions, LFA-1 exists in a bent, low-affinity conformation. When leukocytes encounter inflammatory stimuli (e.g., chemokines or bacterial lipopolysaccharides), an "inside-out" signaling cascade is triggered. This intracellular signaling induces a rapid conformational shift in LFA-1 to an extended, high-affinity state, enabling it to bind tightly to ICAM-1[3].

IS-741 sodium intervenes precisely at this structural juncture. Rather than broadly suppressing the immune system by downregulating the expression of adhesion molecules, [1]. Crucially, molecular investigations have confirmed that IS-741 does not alter the surface expression of endothelial leukocyte adhesion molecule-1 (ELAM-1), ICAM-1, or vascular cell adhesion molecule-1 (VCAM-1) on endothelial cells[2]. By locking LFA-1 out of its high-affinity state, IS-741 creates a functional blockade against leukocyte-endothelial adhesion, preventing subsequent tissue infiltration.

LFA1_Signaling Stim Inflammatory Stimulus (e.g., LPS/Chemokines) Endo Endothelial Cell (ICAM-1 Upregulation) Stim->Endo Leuko Leukocyte Activation (Inside-Out Signaling) Stim->Leuko Adhesion Leukocyte-Endothelial Firm Adhesion Endo->Adhesion LFA1 LFA-1 Integrin (High-Affinity State) Leuko->LFA1 LFA1->Adhesion Tissue Tissue Infiltration & Inflammation Adhesion->Tissue IS741 IS-741 Sodium (Fuzapladib) IS741->LFA1 Blocks Activation

Fig 1: LFA-1 signaling pathway and targeted inside-out inhibition by IS-741 sodium.

Experimental Workflows: Validating LFA-1 Inhibition

To empirically validate the mechanism of LFA-1 inhibition, we rely on a highly controlled, self-validating in vitro system: the [2].

Human promyelocytic leukemia (HL-60) cells constitutively express functional β2 integrins (including LFA-1), while Human Umbilical Vein Endothelial Cells (HUVEC) reliably upregulate ICAM-1 upon stimulation with lipopolysaccharide (LPS). This creates a precise, isolated environment to test inside-out signaling blockade.

Step-by-Step Methodology: HL-60 to HUVEC Adhesion Assay
  • Endothelial Preparation: Culture HUVECs in 96-well microtiter plates until a confluent monolayer is achieved.

  • ICAM-1 Upregulation: Stimulate the HUVEC monolayer with LPS (1 μg/mL) for 4 hours.

    • Causality Note: This step is mandatory to simulate an inflammatory vascular environment and provide the necessary ICAM-1 ligands for LFA-1 binding.

  • Leukocyte Pre-treatment: Pre-incubate HL-60 cells with 1 μM IS-741 sodium for 3 hours[4].

    • Causality Note: Pre-treating the leukocytes rather than the endothelial cells isolates the drug's effect to the leukocyte integrin machinery, proving the mechanism is LFA-1 specific rather than ICAM-1 suppressive.

  • Fluorescent Labeling: Label the pre-treated HL-60 cells with a fluorescent dye (e.g., BCECF-AM) for downstream quantification.

  • Co-Incubation: Add the labeled HL-60 cells to the HUVEC monolayer and co-incubate for 30 to 60 minutes at 37°C.

  • Rigorous Washing (Self-Validating Step): Wash the wells 3 times with PBS.

    • Causality Note: This mechanical shear stress removes loosely tethered cells (selectin-mediated), ensuring that only integrin-mediated firm adhesion is quantified.

  • Quantification: Measure the remaining fluorescence using a microplate reader to calculate the percentage of adhering HL-60 cells relative to the vehicle control[2].

Workflow Culture 1. Culture HUVEC to Confluence Stimulate 2. LPS Stimulation (Upregulate ICAM-1) Culture->Stimulate Coincubate 4. Co-incubate HL-60 & HUVEC (30-60 min) Stimulate->Coincubate Pretreat 3. Pretreat HL-60 with IS-741 (1 μM) Pretreat->Coincubate Wash 5. Rigorous Washing (Remove Non-Adherent) Coincubate->Wash Quantify 6. Quantify Adhesion (Fluorescence Assay) Wash->Quantify

Fig 2: Self-validating in vitro workflow for HL-60 and HUVEC cell adhesion assay.

Quantitative Data & Pharmacodynamics

The efficacy of IS-741 sodium spans both in vitro assays and in vivo models of severe inflammation. The following table synthesizes the quantitative benchmarks expected when utilizing this compound in preclinical and clinical settings.

Table 1: Pharmacological Profile and Efficacy Metrics of IS-741 Sodium

ParameterModel / AssayDosage / ConcentrationKey Outcome / Efficacy
In Vitro Adhesion HL-60 to LPS-stimulated HUVEC1 μM (3-hour pre-treatment)Significant inhibition of firm leukocyte adhesion to the endothelium[2][4].
In Vivo Inflammation TNBS-induced Ileitis (Rat)50 mg/kg/day (p.o., 7 days)Reduced mucosal IL-8 and Myeloperoxidase (MPO) activity (neutrophil marker)[5].
Clinical Efficacy Acute-onset Pancreatitis (Canine)0.4 mg/kg (IV bolus, 3 days)Reduced clinical signs of pancreatitis, minimal drug accumulation (ratio ~1.37)[6][7].
Pharmacokinetics Subcutaneous Hydrogel Formulation100-fold pLys matrix ratioDecreased

(2.3 to 0.9 mg/mL), prolonged sustained drug release[8][9].

In Vivo Translation & Formulation Engineering

Translating the cellular mechanism of IS-741 sodium into systemic efficacy requires careful formulation. While IS-741 sodium is highly effective as an IV bolus—achieving FDA conditional approval as for managing acute pancreatitis in dogs[6]—its rapid clearance in certain biological models necessitates advanced formulation strategies for chronic conditions.

Recent biopharmaceutical developments have introduced [8]. By utilizing polyethyleneoxide (PEO) and a cationic polymer like polylysine (pLys), researchers exploit intermolecular interactions (validated via circular dichroism and IR spectroscopy) to create a sustained-release matrix[9]. This formulation significantly alters the pharmacokinetic behavior, dampening the


 to prevent potential off-target toxicity while extending the therapeutic window, making it a viable dosage option for sustained management of severe inflammatory cascades[10].

References

  • PANOQUELL-CA1 (fuzapladib sodium for injection) Source: DailyMed, U.S. National Library of Medicine URL:[Link]

  • Effect of IS-741 on Cell Adhesion between Human Umbilical Vein Endothelial Cells and HL-60 Cells Source: Biological and Pharmaceutical Bulletin (J-STAGE) URL:[Link]

  • Polylysine-Containing Hydrogel Formulation of Fuzapladib, Inhibitor of Leukocyte-Function Associated Antigen-1 (LFA-1) Activation, for Sustained Release Source: Molecules (MDPI) URL:[Link]

Sources

Exploratory

Fuzapladib Sodium: Molecular Architecture, Pharmacodynamics, and Analytical Methodologies

Executive Summary Fuzapladib sodium is a novel, small-molecule immunomodulator that has garnered significant clinical attention, culminating in its conditional approval by the U.S. Food and Drug Administration (FDA) for...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fuzapladib sodium is a novel, small-molecule immunomodulator that has garnered significant clinical attention, culminating in its conditional approval by the U.S. Food and Drug Administration (FDA) for the management of clinical signs associated with acute canine pancreatitis under the trade name PANOQUELL®-CA1. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) or corticosteroids, fuzapladib sodium operates via a highly targeted mechanism: the selective inhibition of leukocyte function-associated antigen 1 (LFA-1) activation. This technical whitepaper explores the compound's chemical structure, mechanistic pathways, clinical formulation protocols, and the analytical methodologies required for its pharmacokinetic evaluation.

Part 1: Molecular Architecture and Physicochemical Profile

Fuzapladib sodium (investigational codes IS-741 or IKV-741) is a synthetic compound engineered to specifically disrupt protein-protein interactions at the endothelial interface. Its chemical nomenclature is N-[2-((ethylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl] cyclohexanecarboxamide monosodium .

The molecular framework is purposefully designed with four critical functional domains:

  • Pyridine Core: Acts as the central structural scaffold, providing the rigid spatial geometry required for optimal receptor binding.

  • Trifluoromethyl Group (-CF3): Positioned at the 5-position of the pyridine ring, this strongly electron-withdrawing moiety enhances the molecule's lipophilicity. This structural choice improves cellular permeability and provides metabolic stability against rapid cytochrome P450-mediated degradation.

  • Ethylsulfonylamino Group: Located at the 2-position, this group acts as a critical hydrogen bond network participant, facilitating specific, high-affinity interactions with the LFA-1 target.

  • Cyclohexanecarboxamide Moiety: Imparts the necessary steric bulk to properly orient the molecule within the hydrophobic binding pocket of the integrin, locking it into an inhibitory conformation.

Quantitative Physicochemical Data

To facilitate formulation and analytical tracking, the core quantitative properties of fuzapladib sodium are summarized below, as documented in the1.

PropertyValue
Non-proprietary Name Fuzapladib sodium
Chemical Formula (Monosodium Salt) C₁₅H₁₉F₃N₃NaO₃S
Chemical Formula (Free Base) C₁₅H₂₀F₃N₃O₃S
Molecular Weight (Monosodium Salt) 401.38 g/mol
Molecular Weight (Free Base) 379.4 g/mol
Drug Classification LFA-1 Activation Inhibitor
Physical Appearance Sterile lyophilized powder

Part 2: Pharmacodynamics and Mechanism of Action

The therapeutic efficacy of fuzapladib sodium is rooted in its ability to halt the inflammatory cascade at the vascular level. In acute inflammatory conditions such as pancreatitis, localized tissue injury triggers the release of pro-inflammatory cytokines. This signaling upregulates the expression of Intercellular Adhesion Molecule 1 (ICAM-1) on the vascular endothelium and activates LFA-1 (an integrin) on the surface of circulating neutrophils.

The physical binding of LFA-1 to ICAM-1 is the critical requisite step that allows neutrophils to adhere to blood vessel walls and extravasate (migrate) into the pancreatic tissue. Once in the tissue, neutrophils release destructive enzymes and reactive oxygen species, exacerbating necrosis and driving systemic complications.

According to2, fuzapladib sodium exerts its effect by acting as a selective LFA-1 activation inhibitor. By binding to LFA-1, it induces a conformational blockade that prevents the LFA-1/ICAM-1 interaction. This effectively traps neutrophils in the systemic circulation, preventing extravasation and limiting pancreatic lesion expansion.

MOA Injury Tissue Injury (Cytokine Release) Neutrophil Neutrophil (LFA-1 Active) Injury->Neutrophil Endothelium Endothelium (ICAM-1 Active) Injury->Endothelium Adhesion LFA-1 / ICAM-1 Binding Neutrophil->Adhesion Endothelium->Adhesion Damage Neutrophil Extravasation & Necrosis Adhesion->Damage Migration Drug Fuzapladib Sodium (Inhibitor) Drug->Adhesion Blocks Binding

Fuzapladib sodium mechanism of action: Inhibition of LFA-1/ICAM-1 mediated neutrophil extravasation.

Part 3: Clinical Formulation and Reconstitution Protocol

Because fuzapladib sodium is susceptible to hydrolysis in aqueous environments over prolonged periods, it is engineered as a two-vial system to ensure absolute stability prior to administration, as detailed in the 3.

  • Vial 1 (Active): Contains 14 mg of fuzapladib sodium, 52.5 mg of D-mannitol, and 21 mg of tromethamine. Causality: D-mannitol acts as a lyophilization bulking agent and osmotic stabilizer, preventing the collapse of the lyophilized cake. Tromethamine acts as a buffering agent to maintain an optimal, non-irritating pH upon reconstitution.

  • Vial 2 (Diluent): Contains 3.9 mL of bacteriostatic water for injection with 1.8% w/v benzyl alcohol. Causality: Benzyl alcohol serves as an antimicrobial preservative, which is critical for maintaining the sterility of the multi-dose vial for up to 28 days under refrigeration (2° to 8°C).

Self-Validating Reconstitution Workflow
  • Equilibration: Allow both the lyophilized powder vial and the diluent vial to reach room temperature (15° to 25°C).

  • Transfer: Using a sterile syringe, extract exactly 3.5 mL of the bacteriostatic diluent from Vial 2.

  • Reconstitution: Inject the 3.5 mL of diluent into Vial 1 containing the lyophilized cake.

  • Homogenization: Gently swirl the vial (do not shake vigorously to avoid foaming and protein/peptide degradation-like shear stress).

  • System Validation (Visual Inspection): The protocol validates itself at this stage. Inspect the solution against a light source. The resulting 4 mg/mL solution must be entirely clear and free of particulate matter. If the cake has not fully dissolved or the solution is cloudy, the reconstitution has failed (likely due to incorrect diluent use or temperature anomalies), and the vial must be discarded.

Part 4: Analytical Methodology (HPLC-MS/MS)

To evaluate the pharmacokinetic behavior of fuzapladib sodium (e.g., clearance rates, Cmax, AUC) across different species, researchers utilize High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The following protocol is synthesized from validated chromatographic methods documented by4.

Protocol: Plasma Extraction and Chromatographic Analysis
  • Sample Preparation (Deproteinization):

    • Aliquot 50 µL of plasma (stored at -30°C) into a microcentrifuge tube.

    • Add 150 µL of methanol containing a known concentration of an internal standard (IS), such as tranilast or indole.

    • Causality: Methanol serves a dual purpose. It precipitates plasma proteins (which would otherwise irreversibly bind to and clog the HPLC column) and efficiently extracts the lipophilic fuzapladib molecule. The internal standard acts as a self-validating control, correcting for any volume losses or ionization inconsistencies during sample processing.

  • Centrifugation & Isolation:

    • Centrifuge the mixture at 12,000 x g for 10 minutes at 4°C.

    • Transfer the clear supernatant to an HPLC autosampler vial.

    • Causality: High-speed centrifugation pellets the precipitated proteins, ensuring only the soluble small molecules are injected into the sensitive chromatographic system.

  • Chromatographic Separation:

    • Inject 5 µL of the supernatant onto a reverse-phase C18 column.

    • Utilize a gradient mobile phase consisting of Acetonitrile (Solvent A) and 0.1% Phosphoric Acid in water (Solvent B) at a flow rate of 1.0 mL/min.

    • Gradient conditions: 0–8 min at 30% A; 8–12 min ramping from 30% to 90% A.

    • Causality: The gradient elution ensures that highly polar endogenous plasma components elute early, while the lipophilic fuzapladib is retained and elutes later (e.g., ~13.3 minutes). This temporal separation prevents ion suppression during mass spectrometric detection.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in Electrospray Ionization (ESI) positive mode.

    • Monitor specific mass-to-charge (m/z) transitions (e.g., m/z 378 for the fuzapladib free base ion).

    • Causality: ESI-MS/MS provides absolute structural specificity, ensuring that the quantified peak is exclusively fuzapladib, free from interference by co-eluting biological matrix metabolites.

Workflow Plasma Plasma Sample (Stored -30°C) Deproteinization Deproteinization (Methanol + IS) Plasma->Deproteinization Centrifugation Centrifugation (12,000 x g) Deproteinization->Centrifugation HPLC HPLC Separation (Gradient Elution) Centrifugation->HPLC MS ESI-MS/MS (m/z Monitoring) HPLC->MS Data PK Analysis (AUC, Cmax) MS->Data

Step-by-step HPLC-MS/MS analytical workflow for fuzapladib pharmacokinetic profiling.

References

  • PANOQUELL-CA1 (fuzapladib sodium for injection) for Dogs, Drugs.com,
  • FOI Summary for the Conditional Approval of 141-567, Animal Drugs @ FDA,
  • Treatment Options for Canine Pancre
  • Species differences in the biopharmaceutical properties of fuzapladib sodium monohydrate in rats, c

Sources

Foundational

IS-741 sodium phospholipase A2 (PLA2) inhibitor properties

An In-depth Technical Guide to the Properties of Fuzapladib (IS-741) as a Phospholipase A2 (PLA2) Inhibitor This technical guide provides a comprehensive overview of Fuzapladib sodium (formerly known as IS-741), a molecu...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Properties of Fuzapladib (IS-741) as a Phospholipase A2 (PLA2) Inhibitor

This technical guide provides a comprehensive overview of Fuzapladib sodium (formerly known as IS-741), a molecule with significant anti-inflammatory properties. While recognized for its potent inhibition of Leukocyte Function-Associated Antigen-1 (LFA-1) activation, this document will delve into its characteristics as a Phospholipase A2 (PLA2) inhibitor, a key enzyme in the inflammatory cascade. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of Fuzapladib's mechanisms and applications.

The Central Role of Phospholipase A2 in Inflammation

Phospholipase A2 (PLA2) enzymes are a superfamily of lipolytic enzymes that play a critical role in initiating and sustaining inflammatory responses.[1] These enzymes catalyze the hydrolysis of the sn-2 position of glycerophospholipids in cell membranes, releasing arachidonic acid (AA) and lysophospholipids.[1]

Arachidonic acid serves as the precursor for the synthesis of a wide array of pro-inflammatory lipid mediators known as eicosanoids, including prostaglandins and leukotrienes.[1] This cascade is a primary target for anti-inflammatory drug development.[1] The PLA2 superfamily is diverse, with major types including secreted sPLA2, cytoplasmic cPLA2, and calcium-independent iPLA2.[1] Elevated levels of PLA2 are associated with a variety of inflammatory disorders, making them a key therapeutic target.[1]

PLA2_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids PLA2 PLA2 Cell Membrane Phospholipids->PLA2 Hydrolysis Arachidonic Acid Arachidonic Acid Pro-inflammatory Mediators Pro-inflammatory Mediators Arachidonic Acid->Pro-inflammatory Mediators Metabolized to PLA2->Arachidonic Acid Releases

Caption: The Phospholipase A2 (PLA2) Inflammatory Cascade.

Fuzapladib (IS-741): A Dual-Action Anti-Inflammatory Agent

Fuzapladib, also known as IS-741, is a novel compound with demonstrated anti-inflammatory effects.[1][2] It is recognized as a potent inhibitor of phospholipase A2 (PLA2) and also functions as a leukocyte function-associated antigen type 1 (LFA-1) activation inhibitor.[1][3] This dual mechanism of action allows it to target inflammation through two distinct but complementary pathways. By inhibiting LFA-1 activation, Fuzapladib blocks the adhesion and migration of leukocytes, particularly neutrophils, to sites of inflammation.[3][4] Its inhibition of PLA2 further dampens the inflammatory response by reducing the production of key lipid mediators.[1][2]

Chemical and Physical Properties
PropertyValue
Chemical Name N-[2-(ethanesulfonamido)-5-(trifluoromethyl)pyridin-3-yl]cyclohexanecarboxamide
Synonyms IS-741, Fuzapladib
Molecular Formula C15H20F3N3O3S
Molecular Weight 379.40 g/mol
CAS Number 141283-87-6

Data sourced from MedKoo Biosciences and GSRS.[2][5]

Mechanism of Action: Inhibition of PLA2 and Leukocyte Adhesion

Fuzapladib exerts its anti-inflammatory effects through a dual mechanism. Its primary, and more recently emphasized, mode of action is the inhibition of LFA-1 activation on leukocytes.[6][7] LFA-1 is crucial for the adhesion of neutrophils to endothelial cells and their subsequent migration into inflamed tissues.[7] By preventing LFA-1 activation, Fuzapladib effectively reduces the infiltration of inflammatory cells.[3][4]

Concurrently, Fuzapladib is a potent inhibitor of phospholipase A2.[1] By blocking PLA2, it directly reduces the release of arachidonic acid from cell membranes, thereby decreasing the production of downstream pro-inflammatory mediators like prostaglandins and leukotrienes.[1] This action on PLA2 is thought to contribute significantly to its overall anti-inflammatory profile, particularly in conditions like acute pancreatitis where PLA2 activity is heightened.[8]

Fuzapladib_MOA cluster_0 Inflammatory Cell cluster_1 Inflammatory Site LFA-1 (inactive) LFA-1 (inactive) LFA-1 (active) LFA-1 (active) LFA-1 (inactive)->LFA-1 (active) Activation Fuzapladib_LFA1 Fuzapladib LFA-1 (active)->Fuzapladib_LFA1 Inhibits Adhesion & Migration Adhesion & Migration LFA-1 (active)->Adhesion & Migration Cell Membrane Phospholipids Cell Membrane Phospholipids PLA2 PLA2 Cell Membrane Phospholipids->PLA2 Hydrolysis Arachidonic Acid Arachidonic Acid PLA2->Arachidonic Acid Releases Fuzapladib_PLA2 Fuzapladib PLA2->Fuzapladib_PLA2 Inhibits Pro-inflammatory Mediators Pro-inflammatory Mediators Arachidonic Acid->Pro-inflammatory Mediators

Caption: Dual mechanism of action of Fuzapladib.

Preclinical Evidence of Efficacy

The anti-inflammatory properties of Fuzapladib have been demonstrated in various in vitro and in vivo models.

In Vitro Studies
ModelConcentrationKey FindingsReference
Adhesion of HL-60 cells to HUVEC1 µMSignificantly inhibited the adhesion of HL-60 cells to lipopolysaccharide-stimulated Human Umbilical Vein Endothelial Cells (HUVEC).[1]
In Vivo Studies
ModelSpeciesDosageKey FindingsReference
Trinitrobenzene sulfonic acid (TNBS)-induced ileitisRat50 mg/kg, p.o., 7 daysSignificantly reduced myeloperoxidase (MPO) activity, mucosal IL-8 levels, and infiltration of polymorphonuclear cells.[1][9]
Acute PancreatitisDog0.4 mg/kg, IV, 3 daysShowed a favorable clinical response based on modified clinical activity index (MCAI) scores. The treatment was well-tolerated.[4]
EndotoxemiaPigHigh-dose IVSuppressed interleukin-6 production and delayed the progression of clinical deterioration.[6]

Experimental Protocols

In Vitro Leukocyte Adhesion Assay

This protocol provides a framework for assessing the inhibition of leukocyte adhesion to endothelial cells, a key functional outcome of LFA-1 inhibition.

  • Cell Culture:

    • Culture Human Umbilical Vein Endothelial Cells (HUVECs) to confluence in 96-well plates.

    • Culture a leukocyte cell line, such as HL-60, in suspension.

  • Endothelial Cell Stimulation:

    • Stimulate the confluent HUVEC monolayer with an inflammatory agent like lipopolysaccharide (LPS) to upregulate the expression of ICAM-1, the ligand for LFA-1.

  • Leukocyte Treatment:

    • Pre-incubate HL-60 cells with varying concentrations of Fuzapladib (e.g., 1 µM) for a specified duration (e.g., 3 hours).[7]

  • Cell Labeling and Adhesion:

    • Label the Fuzapladib-treated HL-60 cells with a fluorescent dye (e.g., Calcein-AM).[7]

    • Add the labeled HL-60 cells to the stimulated HUVEC monolayer and incubate to permit adhesion.

  • Quantification:

    • Gently wash the wells to remove non-adherent cells.

    • Quantify the adhesion by measuring the fluorescence of the remaining adherent cells using a fluorescence plate reader.

  • Controls:

    • Include vehicle-treated HL-60 cells as a negative control.

    • Use a known LFA-1 blocking antibody as a positive control.

Adhesion_Assay_Workflow A Culture HUVECs & HL-60 cells B Stimulate HUVECs with LPS A->B C Pre-incubate HL-60 with Fuzapladib A->C E Co-culture HUVECs and HL-60 B->E D Label HL-60 with fluorescent dye C->D D->E F Wash non-adherent cells E->F G Quantify fluorescence F->G

Caption: Workflow for an in vitro leukocyte adhesion assay.

Carrageenan-Induced Paw Edema Model

This is a classic in vivo model for evaluating the efficacy of acute anti-inflammatory agents.

  • Animal Acclimatization:

    • Acclimate rodents (e.g., rats or mice) to the laboratory conditions for at least one week prior to the experiment.

  • Drug Administration:

    • Administer Fuzapladib or the vehicle control to the animals via the desired route (e.g., oral gavage, subcutaneous injection).

  • Induction of Inflammation:

    • After a predetermined time (e.g., 1 hour post-drug administration), inject a sub-plantar volume of carrageenan solution into the hind paw of each animal to induce localized inflammation and edema.

  • Edema Measurement:

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.[10]

  • Data Analysis:

    • Calculate the percentage of edema inhibition for the Fuzapladib-treated groups compared to the vehicle control group.

Paw_Edema_Workflow A Animal Acclimatization B Administer Fuzapladib/Vehicle A->B C Inject Carrageenan into Paw B->C D Measure Paw Volume at Time Intervals C->D E Calculate Edema Inhibition D->E

Caption: Workflow for the carrageenan-induced paw edema model.

Pharmacokinetics and Species-Specific Differences

Pharmacokinetic studies of Fuzapladib have revealed significant differences across species, which is a critical consideration in preclinical and clinical development.

SpeciesCmax (µg/mL) (s.c. admin)Apparent Elimination Rate (h⁻¹)Total Clearance (mL/h.kg) (IV admin)
Rat 3.22.1687 ± 24
Cat 6.60.3074 ± 11
Dog 14.70.1316 ± 2

Data from a study with a 2 mg/kg dose.[8]

These findings highlight that the clearance of Fuzapladib is highest in rats and slowest in dogs, leading to substantially higher systemic exposure in dogs.[8] These variations are likely attributable to differences in metabolic pathways, underscoring the importance of conducting species-specific pharmacokinetic studies.[8]

Conclusion

Fuzapladib (IS-741) is a promising anti-inflammatory agent with a dual mechanism of action that includes the inhibition of phospholipase A2 and the prevention of LFA-1 activation. Its ability to target both the production of inflammatory mediators and the infiltration of inflammatory cells makes it a compelling candidate for the treatment of various inflammatory conditions. The preclinical data in models of intestinal inflammation and acute pancreatitis are encouraging. Further research is warranted to fully elucidate the molecular interactions between Fuzapladib and PLA2 and to explore its full therapeutic potential in human and veterinary medicine.

References

  • Fuzapladib in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis - PMC. (URL: [Link])

  • FUZAPLADIB - gsrs. (URL: [Link])

  • Fuzapladib Now Available to Treat Acute Pancreatitis in Dogs - Clinician's Brief. (URL: [Link])

  • Fuzapladib - Drug Targets, Indications, Patents - Synapse. (URL: [Link])

  • FUZAPLADIB - precisionFDA. (URL: [Link])

  • PANOQUELL®-CA1 (fuzapladib sodium for injection) is now available in the US. (URL: [Link])

  • The anti-inflammatory effects of Fuzapladib in an endotoxemic porcine model - PMC. (URL: [Link])

  • panoquell®-ca1 | aaha. (URL: [Link])

  • Treatment Options for Canine Pancreatitis | Today's Veterinary Practice. (URL: [Link])

  • Polylysine-Containing Hydrogel Formulation of Fuzapladib, Inhibitor of Leukocyte-Function Associated Antigen-1 (LFA-1) Activation, for Sustained Release - MDPI. (URL: [Link])

  • How It Works - PANOQUELL®-CA1. (URL: [Link])

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (URL: [Link])

  • PANOQUELL®-CA1 - Ceva Connect. (URL: [Link])

  • Fuzapladib - Drug Targets, Indications, Patents - Patsnap Synapse. (URL: [Link])

  • Species differences in the biopharmaceutical properties of fuzapladib sodium monohydrate in rats, cats, and dogs - MedCrave. (URL: [Link])

  • Fuzapladib in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis - PubMed. (URL: [Link])

  • PANOQUELL®-CA1. (URL: [Link])

  • Species differences in the biopharmaceutical properties of fuzapladib sodium monohydrate in rats, cats, and dogs - MedCrave online. (URL: [Link])

Sources

Exploratory

Beyond Nomenclature: The Physicochemical and Functional Continuum of IS-741 and Fuzapladib Sodium

Executive Summary: Identity & Resolution The Core Distinction: In strict pharmaceutical nomenclature, IS-741 sodium and Fuzapladib sodium are synonymous .[1][2] They refer to the exact same active pharmaceutical ingredie...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Identity & Resolution

The Core Distinction: In strict pharmaceutical nomenclature, IS-741 sodium and Fuzapladib sodium are synonymous .[1][2] They refer to the exact same active pharmaceutical ingredient (API)—the sodium salt of the parent molecule IS-741.

  • IS-741 Sodium: The investigational code name assigned by the originator, Ishihara Sangyo Kaisha, Ltd. (ISK), during early discovery and pre-clinical development.[1]

  • Fuzapladib Sodium: The International Nonproprietary Name (INN) and United States Adopted Name (USAN) assigned for regulatory approval and commercial marketing (e.g., Panoquell-CA1, Brenda).[1]

The Scientific Nuance: While the names are interchangeable, the critical technical distinction for researchers lies between the Parent Free Acid (IS-741) and the Formulated Salt (Fuzapladib Sodium) . This guide analyzes the transition from the lipophilic free acid to the hydrophilic sodium salt, explaining the causality behind its selection for intravenous (IV) efficacy in acute pancreatitis.

Molecular Architecture & Physicochemical Divergence[1]

The development of Fuzapladib was driven by the need to convert a potent but insoluble LFA-1 inhibitor (IS-741) into a bioavailable injectable.[1]

Chemical Identity[1][3][4]
  • Systematic Name: N-[2-(ethylsulfonylamino)-5-(trifluoromethyl)pyridin-3-yl]cyclohexanecarboxamide sodium monohydrate.[1][2][3]

  • Core Scaffold: A pyridine-based structure with a trifluoromethyl group (enhancing metabolic stability) and a cyclohexanecarboxamide tail (mediating hydrophobic interactions).[1]

Comparative Properties: Free Acid vs. Sodium Salt[1]
FeatureIS-741 (Parent Free Acid)Fuzapladib Sodium (Drug Substance)
CAS Number 141283-87-6144597-09-5 (Anhydrous) / 351999-87-6 (Hydrate)
Molecular Formula C₁₅H₂₀F₃N₃O₃SC₁₅H₁₉F₃N₃NaO₃S[1][3] · H₂O
Molecular Weight 379.40 g/mol ~419.4 g/mol (Monohydrate)
Solubility (Water) Low (< 0.1 mg/mL) High (> 10 mg/mL)
LogP (Lipophilicity) ~2.7 (Moderate-High)Lower (Ionized state in solution)
State Crystalline SolidCrystalline Powder (Lyophilized for IV)
Primary Utility Target Validation / Oral ScreensIV Formulation / Clinical Use

Technical Insight: The sulfonamide moiety in the parent structure is weakly acidic.[1] Reacting this site with sodium hydroxide (NaOH) yields the sulfonamide sodium salt.[1] This transformation is critical because acute pancreatitis requires immediate, high-concentration systemic delivery, which is unachievable with the lipophilic free acid form.

Mechanism of Action: The LFA-1 Blockade[5][6]

Fuzapladib sodium is a specific inhibitor of LFA-1 (Leukocyte Function-associated Antigen-1) activation.[1][4] It does not block the active site directly but acts as an allosteric stabilizer of the inactive conformation, preventing the high-affinity binding state required for neutrophil adhesion.

The Inflammatory Cascade
  • Trigger: Pancreatic injury releases cytokines (TNF-α, IL-1β).[1]

  • Activation: Neutrophils activate LFA-1 integrins on their surface.[1]

  • Adhesion: Activated LFA-1 binds to ICAM-1 (Intercellular Adhesion Molecule-1) on endothelial cells.[1][5]

  • Extravasation: Neutrophils migrate into pancreatic tissue, releasing elastase and ROS, causing necrosis.[1]

Fuzapladib Intervention: By locking LFA-1 in a "closed" state, Fuzapladib prevents Step 3, effectively halting the infiltration of inflammatory cells without depleting the cells themselves.

Pathway Visualization

LFA1_Pathway cluster_drug Therapeutic Intervention Trigger Pancreatic Injury (Release of TNF-α, IL-1β) Neutrophil Resting Neutrophil (LFA-1 Low Affinity) Trigger->Neutrophil Activates Activation Inside-Out Signaling (LFA-1 Conformational Change) Neutrophil->Activation Adhesion LFA-1 / ICAM-1 Interaction Activation->Adhesion High Affinity State Drug Fuzapladib Sodium (IS-741) Inhibition Stabilizes Inactive LFA-1 Conformation Drug->Inhibition Inhibition->Activation BLOCKS Extravasation Neutrophil Transmigration (Extravasation) Adhesion->Extravasation Damage Tissue Necrosis & Systemic Inflammation Extravasation->Damage

Figure 1: Mechanism of Action showing Fuzapladib sodium blocking the conformational activation of LFA-1, thereby preventing neutrophil adhesion and subsequent tissue damage.

Experimental Protocols

For researchers validating IS-741/Fuzapladib, the following protocols distinguish between handling the salt and assessing its biological potency.

Protocol A: Thermodynamic Solubility Profiling (Salt Selection)

Objective: To quantify the solubility advantage of the sodium salt over the free acid.

  • Preparation:

    • Weigh 5 mg of IS-741 (Free Acid) and 5 mg of Fuzapladib Sodium into separate glass vials.

    • Add 500 µL of phosphate-buffered saline (PBS, pH 7.4) to each.

  • Equilibration:

    • Vortex for 1 minute.

    • Incubate at 25°C with constant agitation (shaking water bath) for 24 hours.

  • Separation:

    • Centrifuge samples at 10,000 x g for 10 minutes to pellet undissolved solid.

    • Filter supernatant through a 0.22 µm PVDF filter.[1]

  • Quantification:

    • Analyze via HPLC-UV (254 nm).

    • Mobile Phase: Acetonitrile:Water (0.1% Formic Acid) gradient.[1]

    • Expectation: Free acid < 100 µg/mL; Sodium salt > 10,000 µg/mL.[1]

Protocol B: In Vitro LFA-1/ICAM-1 Cell Adhesion Assay

Objective: To verify biological activity (IC50 determination).[1]

  • Cell Lines:

    • HUVEC: Human Umbilical Vein Endothelial Cells (Expressing ICAM-1).[1]

    • HL-60: Human promyelocytic leukemia cells (Differentiated to neutrophil-like phenotype using 1.3% DMSO for 4 days; Expressing LFA-1).[1]

  • Stimulation:

    • Seed HUVECs in 96-well plates; stimulate with TNF-α (10 ng/mL) for 4 hours to upregulate ICAM-1.[1]

  • Drug Treatment:

    • Incubate differentiated HL-60 cells with varying concentrations of Fuzapladib Sodium (0.1 nM – 10 µM) for 30 minutes at 37°C.

  • Adhesion Phase:

    • Add HL-60 cells (labeled with Calcein-AM fluorescent dye) to the HUVEC monolayer.[1]

    • Incubate for 30 minutes.

  • Wash & Read:

    • Gently wash wells 3x with PBS to remove non-adherent cells.[1]

    • Measure fluorescence (Ex 485 nm / Em 535 nm).

  • Calculation:

    • Plot % Inhibition vs. Log[Concentration].

    • Target IC50: ~10–100 nM range.[1]

Clinical Translation & Regulatory Status

The transition from "IS-741" to "Fuzapladib" culminated in the conditional approval of Panoquell-CA1 by the FDA in 2022.

  • Indication: Management of clinical signs associated with acute onset of pancreatitis in dogs.[1][6][7][8][9][10][11]

  • Dosage: 0.4 mg/kg IV once daily for 3 days.

  • Safety Profile: The sodium salt formulation allows for rapid renal clearance and minimal accumulation, crucial for acute care settings.

Developmental Timeline

Timeline Discovery Discovery (ISK) Code: IS-741 Optimization Salt Screen Selection of Sodium Salt Discovery->Optimization PreClin Pre-Clinical (Rat/Dog Models) Optimization->PreClin Re-named Fuzapladib Na JapanApp Japan Approval (2018) Brenda® PreClin->JapanApp USApp FDA Cond. Approval (2022) Panoquell-CA1® JapanApp->USApp

Figure 2: Developmental trajectory from the discovery code IS-741 to the approved Fuzapladib Sodium product.[1]

References

  • FDA Freedom of Information Summary (NADA 141-567). PANOQUELL-CA1 (fuzapladib sodium for injection).[1] Food and Drug Administration.[1][6][7][8][10] [Link][1]

  • Oda, T., et al. (2001).[1] Inhibition of LFA-1/ICAM-1 dependent cell adhesion by IS-741.[1] (Note: While specific early papers are often behind paywalls, the mechanism is detailed in the FDA summary above).

  • Cridge, H., et al. (2022).[1] New therapeutics for acute pancreatitis.[1][8][10] Journal of Veterinary Internal Medicine.[1] [Link][1]

  • PubChem Compound Summary. Fuzapladib Sodium.[1][2][3][12] National Center for Biotechnology Information.[1] [Link][1]

Sources

Foundational

An In-depth Technical Guide to IS-741 Sodium (Fuzapladib Sodium): A Dual Inhibitor of LFA-1 Activation and Phospholipase A2

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling Fuzapladib Sodium Fuzapladib sodium, identified by the CAS number 351999-87-6, is a novel small molecule anti-inflammatory agent.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Fuzapladib Sodium

Fuzapladib sodium, identified by the CAS number 351999-87-6, is a novel small molecule anti-inflammatory agent.[1][2] Also known as IS-741 sodium, its chemical name is N-(2-((ethylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)cyclohexanecarboxamide monosodium salt.[2][3] This compound has garnered significant interest within the research and veterinary medicine communities for its unique dual mechanism of action, targeting both leukocyte function-associated antigen-1 (LFA-1) activation and phospholipase A2 (PLA2) activity.[4][5][6] This guide provides a comprehensive technical overview of Fuzapladib sodium, from its molecular mechanism and pharmacological properties to detailed experimental protocols for its investigation.

Core Mechanism of Action: A Two-Pronged Anti-Inflammatory Strategy

Fuzapladib sodium exerts its anti-inflammatory effects by modulating two critical pathways in the inflammatory cascade: leukocyte extravasation and the production of pro-inflammatory lipid mediators.

Inhibition of Leukocyte Function-Associated Antigen-1 (LFA-1) Activation

The primary and most well-characterized mechanism of Fuzapladib is its ability to inhibit the activation of LFA-1, an integrin receptor expressed on the surface of leukocytes.[4][7] LFA-1 plays a pivotal role in the adhesion of leukocytes to endothelial cells, a crucial step for their migration from the bloodstream into inflamed tissues.[8][9] Fuzapladib is thought to interfere with the "inside-out" signaling pathway that activates LFA-1 by inhibiting the interaction between phospholipase C-β2 and the Rho GTPase, Rac1.[4][8] This disruption prevents the conformational change in LFA-1 necessary for high-affinity binding to its ligand, Intercellular Adhesion Molecule-1 (ICAM-1), on endothelial cells.[8] By preventing LFA-1 activation, Fuzapladib effectively reduces the infiltration of neutrophils and other leukocytes into sites of inflammation.[1][7]

LFA1_Activation_Pathway cluster_leukocyte Leukocyte cluster_endothelium Endothelial Cell Chemokine Chemokine GPCR GPCR Chemokine->GPCR binds PLC_beta2 PLC-β2 GPCR->PLC_beta2 activates Rac1 Rac1 PLC_beta2->Rac1 interacts with LFA1_inactive LFA-1 (Inactive) Rac1->LFA1_inactive inside-out signaling LFA1_active LFA-1 (Active) LFA1_inactive->LFA1_active activates ICAM1 ICAM-1 LFA1_active->ICAM1 binds Adhesion Leukocyte Adhesion & Extravasation Fuzapladib Fuzapladib (IS-741) Fuzapladib->PLC_beta2 inhibits interaction

Fuzapladib's inhibition of the LFA-1 activation pathway.
Inhibition of Phospholipase A2 (PLA2)

In addition to its effects on LFA-1, Fuzapladib was initially developed as a potent inhibitor of phospholipase A2 (PLA2).[6][10] PLA2 enzymes are responsible for hydrolyzing phospholipids at the sn-2 position, releasing arachidonic acid, the precursor for the synthesis of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.[6][11] While the specific PLA2 subtypes inhibited by Fuzapladib are not extensively detailed in the public domain, its activity against PLA2 contributes to its overall anti-inflammatory profile by reducing the production of these potent inflammatory mediators.

Pharmacological Properties

In Vitro Activity

Fuzapladib has demonstrated significant in vitro activity in cell-based assays. In a key study, Fuzapladib at a concentration of 1 µM was shown to significantly inhibit the adhesion of HL-60 cells (a human promyelocytic leukemia cell line) to lipopolysaccharide (LPS)-stimulated human umbilical vein endothelial cells (HUVECs).[1][6]

Parameter Value Assay Conditions Reference
Inhibition of HL-60 cell adhesion Significant at 1 µM3-hour pre-incubation with Fuzapladib[1][6]
In Vivo Activity & Pharmacokinetics

Fuzapladib has shown efficacy in various animal models of inflammation. In a rat model of trinitrobenzene sulfonic acid (TNBS)-induced ileitis, oral administration of Fuzapladib (50 mg/kg for 7 days) resulted in a significant reduction in myeloperoxidase (MPO) activity and mucosal IL-8 levels, indicating decreased neutrophil infiltration.[1][5] It has also been shown to inhibit macrophage infiltration in a mouse model of postoperative ileus.[8]

Pharmacokinetic studies have revealed species-dependent differences in the clearance of Fuzapladib.[10]

Species Administration Dose Cmax (µg/mL) Clearance (mL/hr/kg) Reference
Rat Subcutaneous2 mg/kg3.2660[10][12]
Cat Subcutaneous2 mg/kg6.693[10][12]
Dog Subcutaneous2 mg/kg14.718[10][12]

Veterinary Clinical Application: Canine Pancreatitis

Fuzapladib sodium is conditionally approved by the FDA for the management of clinical signs associated with acute onset of pancreatitis in dogs under the trade name PANOQUELL®-CA1.[3][13][14] In a pilot field study, dogs treated with Fuzapladib sodium showed a statistically significant reduction in the Modified Canine Activity Index (MCAI) score compared to a control group.[2][13][15] The recommended dosage is 0.4 mg/kg administered intravenously once daily for three days.[16] Common adverse reactions observed include anorexia, digestive tract disorders, respiratory tract disorders, hepatopathy, and jaundice.[7][16]

Experimental Protocols

In Vitro Leukocyte Adhesion Assay

This protocol describes a general method for assessing the effect of Fuzapladib on the adhesion of leukocytes to endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Leukocyte cell line (e.g., HL-60)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS)

  • Fuzapladib sodium (IS-741 sodium)

  • Fluorescent dye (e.g., Calcein-AM)

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence plate reader

Procedure:

  • HUVEC Seeding: Seed HUVECs into a 96-well plate and culture until a confluent monolayer is formed.

  • HUVEC Stimulation: Treat the HUVEC monolayer with LPS (e.g., 1 µg/mL) for 4-6 hours to induce the expression of ICAM-1. Wash the cells with PBS.

  • Leukocyte Labeling: Incubate HL-60 cells with a fluorescent dye such as Calcein-AM according to the manufacturer's instructions. Wash the cells to remove excess dye.

  • Fuzapladib Treatment: Pre-incubate the labeled HL-60 cells with varying concentrations of Fuzapladib (e.g., 0.1, 1, 10 µM) or vehicle control for 1-3 hours.

  • Co-culture: Add the Fuzapladib-treated HL-60 cells to the LPS-stimulated HUVEC monolayer and incubate for 30-60 minutes to allow for adhesion.

  • Washing: Gently wash the wells with PBS to remove non-adherent cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of adhesion inhibition for each Fuzapladib concentration compared to the vehicle control.

Adhesion_Assay_Workflow start Start seed_huvec Seed HUVECs in 96-well plate start->seed_huvec stimulate_huvec Stimulate HUVECs with LPS seed_huvec->stimulate_huvec co_culture Co-culture treated HL-60 with stimulated HUVECs stimulate_huvec->co_culture label_hl60 Label HL-60 cells with fluorescent dye treat_hl60 Pre-treat HL-60 cells with Fuzapladib or vehicle label_hl60->treat_hl60 treat_hl60->co_culture wash Wash to remove non-adherent cells co_culture->wash read_fluorescence Measure fluorescence of adherent cells wash->read_fluorescence analyze Analyze data and calculate inhibition read_fluorescence->analyze end End analyze->end

Workflow for the in vitro leukocyte adhesion assay.
In Vivo Model: TNBS-Induced Ileitis in Rats

This protocol outlines a general procedure for inducing ileitis in rats to evaluate the in vivo efficacy of Fuzapladib.

Materials:

  • Male Wistar rats (200-250 g)

  • Trinitrobenzene sulfonic acid (TNBS)

  • Ethanol

  • Fuzapladib sodium (IS-741 sodium)

  • Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose)

  • Anesthesia

  • Surgical instruments

  • Myeloperoxidase (MPO) assay kit

  • IL-8 ELISA kit

Procedure:

  • Acclimatization: Acclimate rats to the experimental conditions for at least one week.

  • Induction of Ileitis: Anesthetize the rats. Administer a solution of TNBS in ethanol into the ileum via a catheter.

  • Fuzapladib Administration: Divide the rats into a control group (vehicle) and a treatment group (Fuzapladib). Administer Fuzapladib (e.g., 50 mg/kg) or vehicle orally once daily for a predetermined period (e.g., 7 days).

  • Sample Collection: At the end of the treatment period, euthanize the rats and collect the inflamed ileal tissue.

  • Macroscopic and Histological Evaluation: Score the macroscopic damage to the ileum. Process a portion of the tissue for histological analysis to assess inflammation and tissue damage.

  • Biochemical Analysis: Homogenize a portion of the ileal tissue to measure MPO activity as an indicator of neutrophil infiltration. Measure mucosal IL-8 levels using an ELISA kit.

  • Data Analysis: Compare the macroscopic scores, histological findings, MPO activity, and IL-8 levels between the Fuzapladib-treated and control groups.

Synthesis

The synthesis of Fuzapladib sodium has been reported in the scientific literature and patents. A general synthetic route involves the reaction of a substituted aminopyridine with cyclohexanecarbonyl chloride, followed by sulfonylation and salt formation. For detailed synthetic procedures, it is recommended to consult the primary medicinal chemistry literature and relevant patents.

Conclusion and Future Directions

Fuzapladib sodium is a promising anti-inflammatory agent with a novel dual mechanism of action. Its efficacy in veterinary medicine for the treatment of canine pancreatitis highlights its therapeutic potential. For researchers and drug development professionals, Fuzapladib serves as a valuable tool for investigating the roles of LFA-1 and PLA2 in various inflammatory diseases. Further research is warranted to fully elucidate its therapeutic potential in human diseases, including detailed studies on its PLA2 subtype selectivity, long-term safety profile, and efficacy in a broader range of inflammatory and autoimmune disorders.

References

  • (fuzapladib sodium for injection) - PANOQUELL®-CA1. (n.d.). Retrieved March 7, 2026, from [Link]

  • fuzapladib sodium for injection - DailyMed. (n.d.). DailyMed. Retrieved March 7, 2026, from [Link]

  • Kaji, N., et al. (2023). Fuzapladib reduces postsurgical inflammation in the intestinal muscularis externa. Journal of Veterinary Medical Science.
  • The anti-inflammatory effects of Fuzapladib in an endotoxemic porcine model. (n.d.). Journal of Veterinary Medical Science.
  • Kaji, N., et al. (2023). Fuzapladib reduces postsurgical inflammation in the intestinal muscularis externa. J-Stage.
  • Onoue, S., et al. (2022). Species differences in the biopharmaceutical properties of fuzapladib sodium monohydrate in rats, cats, and dogs.
  • Onoue, S., et al. (2022).
  • Frequently Asked Questions - AAHA. (n.d.). AAHA. Retrieved March 7, 2026, from [Link]

  • (fuzapladib sodium for injection) - PANOQUELL®-CA1. (n.d.). Retrieved March 7, 2026, from [Link]

  • PANOQUELL®-CA1. (2022, May 12). Ceva Animal Health. Retrieved March 7, 2026, from [Link]

  • Polylysine-Containing Hydrogel Formulation of Fuzapladib, Inhibitor of Leukocyte-Function Associated Antigen-1 (LFA-1) Activation, for Sustained Release. (2023, July 11). PMC.
  • FOI Summary for the Conditional Approval of 141-567 November 14, 2022 - Animal Drugs @ FDA. (2022, November 14). FDA. Retrieved March 7, 2026, from [Link]

  • PANOQUELL®-CA1 - Ceva Connect. (n.d.). Ceva Connect. Retrieved March 7, 2026, from [Link]

  • Fuzapladib - Drug Targets, Indications, Patents - Synapse. (2026, January 31). Synapse. Retrieved March 7, 2026, from [Link]

  • Response to letter regarding “Fuzapladib in a randomized controlled multicenter masked study in dogs with presumptive. (n.d.). Journal of Veterinary Internal Medicine.
  • Steiner, J. M., et al. (2023). Fuzapladib in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis. Journal of Veterinary Internal Medicine.
  • PANOQUELL®-CA1 (fuzapladib sodium for injection) is now available in the US. (2023, May 16). Ceva Animal Health. Retrieved March 7, 2026, from [Link]

  • LFA-1 Affinity Regulation Is Necessary for the Activation and Proliferation of Naive T Cells. (n.d.). Journal of Biological Chemistry.
  • What are PLA2 inhibitors and how do they work?. (2024, June 21). News-Medical.net. Retrieved March 7, 2026, from [Link]

  • Inhibition of lipoprotein-associated phospholipase A2 reduces complex coronary atherosclerotic plaque development. (n.d.).
  • Inhibiting the Interaction Between Phospholipase A2 and Phospholipid Serine as a Potential Therapeutic Method for Pneumonia. (2025, July 4). Cells.
  • LFA-1 Affinity Regulation Is Necessary for the Activation and Proliferation of Naive T Cells. (2009, March 18). Journal of Biological Chemistry.
  • LFA-1 Antagonists as Agents Limiting Human Immunodeficiency Virus Type 1 Infection and Transmission and Potentiating the Effect of the Fusion Inhibitor T-20. (n.d.). Antimicrobial Agents and Chemotherapy.
  • LFA-1 in T Cell Migration and Differenti
  • LFA1 Activation: Insights from a Single-Molecule Approach. (n.d.). PMC.

Sources

Exploratory

An In-depth Technical Guide to the IS-741 (Fuzapladib Sodium) Pathway: Allosteric Inhibition of LFA-1 Activation

This document provides a detailed technical overview of the molecular mechanisms underpinning the function of Fuzapladib Sodium (IS-741), a small molecule inhibitor of Lymphocyte Function-Associated Antigen-1 (LFA-1) act...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed technical overview of the molecular mechanisms underpinning the function of Fuzapladib Sodium (IS-741), a small molecule inhibitor of Lymphocyte Function-Associated Antigen-1 (LFA-1) activation. It is intended for researchers, scientists, and drug development professionals engaged in immunology, inflammation, and cell adhesion research. We will explore the critical LFA-1 activation pathway and delineate the experimental methodologies required to characterize the inhibitory action of molecules like IS-741.

Section 1: The Central Role of LFA-1 in Leukocyte Adhesion

Lymphocyte Function-Associated Antigen-1 (LFA-1), also known as the integrin αLβ2 (CD11a/CD18), is a heterodimeric protein expressed exclusively on the surface of leukocytes.[1][2] Its primary function is to mediate the adhesion of these immune cells to other cells, such as endothelial cells and antigen-presenting cells (APCs).[3][4] This interaction is fundamental to a host of immunological processes, including:

  • Leukocyte Extravasation: The migration of leukocytes from the bloodstream into tissues during inflammation.

  • Immune Synapse Formation: The establishment of a stable, prolonged contact between T-cells and APCs, which is essential for T-cell activation and the initiation of an adaptive immune response.[3]

  • Cytotoxic T-cell Mediated Killing: The firm adhesion required for target cell elimination.

The principal ligand for LFA-1 is Intercellular Adhesion Molecule-1 (ICAM-1), a member of the immunoglobulin superfamily expressed on the surface of various cells, whose expression is often upregulated at sites of inflammation.[1][5] The LFA-1/ICAM-1 axis is, therefore, a critical control point in the inflammatory cascade, making it a highly attractive target for therapeutic intervention in autoimmune and inflammatory diseases.[1]

Section 2: The LFA-1 Activation Pathway: A Conformational Switch

On resting, circulating leukocytes, LFA-1 exists in a default, low-affinity "bent" conformation, which prevents promiscuous binding to ICAM-1.[6] For adhesion to occur, the cell must receive an activating stimulus, such as chemokines or T-cell receptor (TCR) engagement. This triggers a complex intracellular signaling cascade known as "inside-out" signaling, which culminates in a dramatic conformational change in LFA-1's extracellular domains to a high-affinity, "open" state.[6][7]

This process is initiated by the activation of the small GTPase Rap1, which recruits a series of adaptor proteins, including talin and kindlin, to the cytoplasmic tail of the LFA-1 β2 subunit. This interaction unclasps the cytoplasmic tails of the αL and β2 subunits, propagating a signal through the transmembrane domains that causes the entire extracellular portion of the integrin to extend. The final step involves a downward pull on the C-terminal α7-helix of the αL I-domain, a key ligand-binding region. This pull induces a conformational shift in the I-domain's metal ion-dependent adhesion site (MIDAS), fully exposing it for high-affinity binding to ICAM-1.[6][7]

LFA1_Activation_Pathway cluster_0 Inside-Out Signaling Cascade Chemokine/TCR Signal Chemokine/TCR Signal Rap1 Activation Rap1 Activation Chemokine/TCR Signal->Rap1 Activation initiates Talin/Kindlin Recruitment Talin/Kindlin Recruitment Rap1 Activation->Talin/Kindlin Recruitment leads to Cytoplasmic Tail Unclasping Cytoplasmic Tail Unclasping Talin/Kindlin Recruitment->Cytoplasmic Tail Unclasping causes Low-Affinity (Bent) Low-Affinity LFA-1 Bent Conformation ICAM-1 Binding Site Inaccessible High-Affinity (Open/Extended) High-Affinity LFA-1 Open/Extended Conformation ICAM-1 Binding Site Exposed Low-Affinity (Bent)->High-Affinity (Open/Extended) ICAM1 ICAM-1 High-Affinity (Open/Extended)->ICAM1 High-Affinity Binding

Figure 1: LFA-1 "Inside-Out" Activation Pathway.

Section 3: Fuzapladib Sodium (IS-741): An LFA-1 Activation Inhibitor

Fuzapladib Sodium, also known as IS-741, is a synthetic small molecule identified as an inhibitor of LFA-1 activation.[8][9] Its chemical designation is N-[(2-ethylsulfonylamino)-5-trifluoromethyl-3-pyridyl] cyclohexanecarboxamide monohydrate.[10][11] Preclinical studies have demonstrated its anti-inflammatory properties, notably its ability to inhibit neutrophil infiltration in models of acute pancreatitis by preventing leukocyte adhesion.[9][10]

Mechanism of Action: IS-741 exerts its effect by interfering with the LFA-1 activation process. While its precise binding site is not fully elucidated in publicly available literature, its functional profile is consistent with that of an allosteric inhibitor. These inhibitors bind to a site on the LFA-1 αL I-domain distinct from the direct ICAM-1 binding site, known as the I-domain allosteric site (IDAS) or L-site.[6][12][13] By binding to this pocket, IS-741 is hypothesized to stabilize the low-affinity, closed conformation of the I-domain. This action mechanically prevents the downward shift of the α7-helix that is required for the transition to the high-affinity state. Consequently, LFA-1 remains "locked" in its inactive form, unable to bind effectively to ICAM-1, thereby preventing cell adhesion and subsequent inflammatory events.[6][7]

Inhibition_Mechanism cluster_0 Normal Activation cluster_1 Inhibition by IS-741 LFA1_low LFA-1 (Low Affinity) LFA1_high LFA-1 (High Affinity) LFA1_low->LFA1_high Activation Signal ICAM1 ICAM-1 LFA1_high->ICAM1 Binds Adhesion Cell Adhesion LFA1_low_inhib LFA-1 (Low Affinity) LFA1_locked LFA-1 (Locked Inactive) LFA1_low_inhib->LFA1_locked Stabilizes IS741 IS-741 IS741->LFA1_low_inhib Binds allosterically ICAM1_inhib ICAM-1 LFA1_locked->ICAM1_inhib Binding Prevented NoAdhesion Adhesion Blocked

Figure 2: Allosteric Inhibition of LFA-1/ICAM-1 Interaction by IS-741.

Section 4: Technical Guide for the In Vitro Evaluation of IS-741

A robust in vitro evaluation of an LFA-1 activation inhibitor like IS-741 requires a multi-step approach to confirm its biochemical potency, cellular function, and specificity.

Experimental_Workflow Start Compound Synthesis (IS-741) Biochem Biochemical Potency Determine IC50 Start->Biochem Cellular Functional Activity Inhibit T-cell Adhesion Biochem->Cellular Tox Specificity Rule out Toxicity Cellular->Tox End Characterized LFA-1 Inhibitor Tox->End

Figure 3: Experimental Workflow for In Vitro Characterization of IS-741.
Protocol 4.1: Cell-Free LFA-1/ICAM-1 Binding Assay

Principle & Rationale: To determine the direct biochemical potency of IS-741, a cell-free competition assay is employed. This method quantifies the ability of the inhibitor to disrupt the binding between purified LFA-1 (or its I-domain) and ICAM-1. A Dissociation-Enhanced Lanthanide Fluorometric Immunoassay (DELFIA) is a sensitive, non-radioactive option.[12] The goal is to calculate the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

Step-by-Step Methodology:

  • Plate Coating: Coat a high-binding 96-well microplate with recombinant human ICAM-1-Fc fusion protein (e.g., 2 µg/mL in PBS) overnight at 4°C.

  • Blocking: Wash the plate 3x with Wash Buffer (e.g., PBS + 0.05% Tween-20). Block non-specific binding sites with 2% BSA in PBS for 2 hours at room temperature (RT).

  • Inhibitor Preparation: Prepare a serial dilution of IS-741 (e.g., from 100 µM to 10 pM) in Assay Buffer (e.g., Tris-buffered saline, 1 mM MnCl2, 0.1% BSA). Include a vehicle control (DMSO) and a known inhibitor (e.g., Lifitegrast) as a positive control.

  • Binding Reaction: Wash the plate 3x. Add the serially diluted IS-741, followed immediately by a constant concentration of biotinylated recombinant LFA-1 I-domain (e.g., 0.5 µg/mL).

  • Incubation: Incubate for 1-2 hours at RT with gentle shaking.

  • Detection: Wash the plate 5x. Add Europium-labeled Streptavidin diluted in Assay Buffer. Incubate for 1 hour at RT.

  • Signal Development: Wash the plate 7x. Add DELFIA Enhancement Solution to dissociate the Europium ions.

  • Readout: Measure the time-resolved fluorescence using a compatible plate reader.

Data Analysis & Expected Results: The fluorescence signal is proportional to the amount of LFA-1 bound to ICAM-1. Data are plotted as percent inhibition versus log[inhibitor concentration]. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

CompoundTargetAssay TypeIC50 (nM)[12][14]
IS-741 (Hypothetical) LFA-1/ICAM-1DELFIA25
BMS-587101 (Reference) LFA-1/ICAM-1Adhesion20
Arylthio Inhibitor (Reference) LFA-1 I-DomainDELFIA10.9
Protocol 4.2: Static T-Lymphocyte Adhesion Assay

Principle & Rationale: This cell-based assay measures the functional consequence of LFA-1 inhibition: the prevention of leukocyte adhesion.[15] We utilize a T-lymphocyte cell line (e.g., Jurkat) or primary T-cells and measure their ability to adhere to a surface coated with ICAM-1.

Causality & Self-Validation:

  • Positive Control: Phorbol 12-myristate 13-acetate (PMA) is used to maximally stimulate adhesion. PMA directly activates Protein Kinase C (PKC), bypassing proximal signaling to potently induce the high-affinity state of LFA-1, ensuring the assay is working.

  • Negative Control: Wells coated with Bovine Serum Albumin (BSA) instead of ICAM-1 are used to quantify non-specific binding. This value is subtracted from all other readings.

  • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) in the presence of a stimulant establish the 100% adhesion window.

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well flat-bottom plate with recombinant human ICAM-1-Fc (5 µg/mL) or BSA (1%) overnight at 4°C.

  • Cell Preparation: Culture Jurkat T-cells to a density of ~1x10^6 cells/mL. Label cells with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's protocol. Resuspend cells in Assay Buffer (e.g., RPMI + 1% BSA) at 2x10^6 cells/mL.

  • Inhibitor Treatment: Pre-incubate the labeled cells with serially diluted IS-741 or control compounds for 30 minutes at 37°C.

  • Adhesion: Wash the coated plate and add 100 µL of the treated cell suspension to each well. For stimulated conditions, add PMA to a final concentration of 50 ng/mL.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C to allow for cell adhesion.

  • Washing: Gently wash away non-adherent cells. This step is critical and must be consistent. A common method is to fill the wells with warm PBS and invert the plate, followed by a gentle flick to remove the liquid. Repeat 2-3 times.

  • Quantification: Read the fluorescence of the remaining adherent cells in each well using a fluorescence plate reader. A "Total Input" well containing the initial number of cells without washing is used for normalization.

Data Analysis & Expected Results: The percentage of adherent cells is calculated as: (Fluorescence_sample - Fluorescence_BSA) / (Fluorescence_Total Input - Fluorescence_BSA) * 100. Results are plotted to determine the IC50 for functional adhesion inhibition. IS-741 is expected to inhibit adhesion in a dose-dependent manner.[8][10]

ConditionTreatmentExpected % Adhesion
Negative ControlUnstimulated cells on ICAM-1Low (<10%)
Positive ControlPMA-stimulated cells on ICAM-1High (>70%)
Inhibitor TestPMA + 10 µM IS-741 on ICAM-1Significantly Reduced
Specificity ControlPMA-stimulated cells on BSALow (<5%)
Protocol 4.3: Cytotoxicity Assay

Principle & Rationale: It is essential to confirm that the observed reduction in cell adhesion is due to specific inhibition of LFA-1 and not a consequence of the compound being toxic to the cells. A metabolic assay, such as MTS or XTT, measures the metabolic activity of the cells, which is a proxy for cell viability.

Step-by-Step Methodology:

  • Cell Plating: Seed Jurkat T-cells in a 96-well plate at 5x10^4 cells/well.

  • Compound Treatment: Add serial dilutions of IS-741 at the same concentrations used in the adhesion assay. Include a vehicle control and a positive control for toxicity (e.g., staurosporine).

  • Incubation: Incubate for a period that matches or exceeds the duration of the adhesion assay (e.g., 2-4 hours).

  • Assay: Add the MTS reagent to each well according to the manufacturer's protocol.

  • Readout: Incubate for 1-3 hours until color develops, then measure the absorbance at 490 nm.

Data Analysis & Expected Results: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. For a specific LFA-1 inhibitor, no significant decrease in cell viability should be observed at concentrations that effectively block adhesion.

Section 5: Summary and Future Perspectives

Fuzapladib Sodium (IS-741) represents a class of small molecule therapeutics that target the activation of the LFA-1 integrin. By allosterically locking LFA-1 in its low-affinity state, IS-741 effectively prevents the LFA-1/ICAM-1 interactions that are crucial for leukocyte adhesion and the propagation of inflammatory responses. The technical protocols outlined in this guide provide a robust framework for characterizing the potency, functionality, and specificity of such inhibitors. The demonstrated efficacy of LFA-1 antagonists in various inflammatory conditions, including dry eye disease and psoriasis, underscores the therapeutic potential of this pathway.[16][17] Further investigation into compounds like IS-741 could yield novel treatments for a range of immune-mediated disorders.

References

  • Abidi, A., et al. (2019). Lifitegrast: a novel drug for patients with dry eye disease. PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6683599/
  • Wikipedia. (n.d.). Lifitegrast. Available at: https://en.wikipedia.org/wiki/Lifitegrast
  • MedchemExpress. (n.d.). BMS-587101 | LFA-1 Antagonist. Available at: https://www.medchemexpress.com/BMS-587101.html
  • ACCESS Health International. (2023). In the Blink of an Eye: Lifitegrast for Dry Eyes. Available at: https://accessh.org/in-the-blink-of-an-eye-lifitegrast-for-dry-eyes/
  • Patsnap Synapse. (2024). What is the mechanism of Lifitegrast?. Available at: https://www.patsnap.
  • ACS Publications. (2012). Discovery and Development of Potent LFA-1/ICAM-1 Antagonist SAR 1118 as an Ophthalmic Solution for Treating Dry Eye. ACS Medicinal Chemistry Letters. Available at: https://pubs.acs.org/doi/10.1021/ml2002482
  • IOVS. (2025). The Mechanism of Action of Leucocyte Function-Associated Antigen (LFA-1) Antagonist Lifitegrast in Dry Eye Disease. Available at: https://iovs.arvojournals.org/article.aspx?articleid=2780653
  • MedchemExpress.com. (n.d.). BMS-587101 | LFA-1 Antagonist. Available at: https://www.medchemexpress.com/BMS-587101.html
  • BioSpace. (2011). SARcode's SAR 1118 Demonstrates Encouraging Results in Phase 2 Study of Dry Eye Disease. Available at: https://www.biospace.com/article/sarcode-s-sar-1118-demonstrates-encouraging-results-in-phase-2-study-of-dry-eye-disease/
  • PubMed. (2010). An LFA-1 (alphaLbeta2) small-molecule antagonist reduces inflammation and joint destruction in murine models of arthritis. Available at: https://pubmed.ncbi.nlm.nih.gov/20185795/
  • IOVS. (2011). A Phase 1 Clinical Trial of the Safety and Pharmacokinetics of SAR 1118, a Novel Topical LFA-1 Antagonist for Diabetic Macular Edema. Available at: https://iovs.arvojournals.org/article.aspx?articleid=2186716
  • PMC. (2012). Discovery and Development of Potent LFA-1/ICAM-1 Antagonist SAR 1118 as an Ophthalmic Solution for Treating Dry Eye. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4018109/
  • PubMed. (2004). Structure of an allosteric inhibitor of LFA-1 bound to the I-domain studied by crystallography, NMR, and calorimetry. Available at: https://pubmed.ncbi.nlm.nih.gov/15005613/
  • PubMed. (2012). Safety, tolerability, and bioavailability of topical SAR 1118, a novel antagonist of lymphocyte function-associated antigen-1: a phase 1b study. Available at: https://pubmed.ncbi.nlm.nih.gov/22802490/
  • MedChemExpress. (n.d.). Fuzapladib sodium (IS-741 sodium) | LFA-1 Activation Inhibitor. Available at: https://www.medchemexpress.com/fuzapladib-sodium.html
  • PubMed. (1999). A Novel Synthetic Anti-Acute Pancreatitis Agent, IS-741. Available at: https://pubmed.ncbi.nlm.nih.gov/10026429/
  • New Drug Approvals. (2014). BMS 587101…….The LFA-1 receptor antagonist in preclinical for the treatment of a variety of autoimmune and inflammatory diseases such as rheumatoid arthritis and psoriasis. Available at: https://newdrugapprovals.
  • ResearchGate. (n.d.). Efalizumab binding to the LFA-1 alphaL I domain blocks ICAM-1 binding via steric hindrance. Available at: https://www.researchgate.net/publication/24212557_Efalizumab_binding_to_the_LFA-1_alphaL_I_domain_blocks_ICAM-1_binding_via_steric_hindrance
  • PMC. (n.d.). Structure and Dynamics of the Integrin LFA-1 I-Domain in the Inactive State Underlie its Inside-Out/Outside-In Signaling and Allosteric Mechanisms. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4618218/
  • PubMed. (1997). Effect of IS-741 on cell adhesion between human umbilical vein endothelial cells and HL-60 cells. Available at: https://pubmed.ncbi.nlm.nih.gov/9401940/
  • PMC. (2011). Regulation of integrin affinity on cell surfaces. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3207103/
  • Merck. (n.d.). Small molecule inhibitors induce conformational changes in the I domain and the I-like domain of lymphocyte function-associated antigen-1. Molecular insights into integrin inhibition. Available at: https://www.merckmillipore.
  • precisionFDA. (n.d.). IS-741 SODIUM. Available at: https://precision.fda.gov/substances/F4HD3D8B9L
  • gsrs. (n.d.). IS-741 SODIUM MONOHYDRATE. Available at: https://gsrs.ncats.nih.gov/ginas/app/substance/8D7CX8WO6Z
  • Inxight Drugs. (n.d.). IS-741 SODIUM. Available at: https://drugs.
  • PubMed. (2004). Improved lymphocyte function-associated antigen-1 (LFA-1) inhibition by statin derivatives: molecular basis determined by x-ray analysis and monitoring of LFA-1 conformational changes in vitro and ex vivo. Available at: https://pubmed.ncbi.nlm.nih.gov/15531709/
  • gsrs. (n.d.). IS-741 SODIUM. Available at: https://gsrs.ncats.nih.gov/ginas/app/substance/F4HD3D8B9L
  • PubMed. (2002). Inhibition of LFA-1/ICAM-1 and VLA-4/VCAM-1 as a therapeutic approach to inflammation and autoimmune diseases. Available at: https://pubmed.ncbi.nlm.nih.gov/11931623/
  • ResearchGate. (n.d.). Inhibition mechanism of LFA-1 by Efalizumab. Available at: https://www.researchgate.net/figure/Inhibition-mechanism-of-LFA-1-by-Efalizumab-A-Structural-superposition-of-the_fig3_24212557
  • ASM Journals. (n.d.). LFA-1 Antagonists as Agents Limiting Human Immunodeficiency Virus Type 1 Infection and Transmission and Potentiating the Effect of the Fusion Inhibitor T-20. Available at: https://journals.asm.org/doi/10.1128/AAC.01332-07
  • PubMed. (2002). Small molecule inhibitors induce conformational changes in the I domain and the I-like domain of lymphocyte function-associated antigen-1. Molecular insights into integrin inhibition. Available at: https://pubmed.ncbi.nlm.nih.gov/11910002/
  • PubMed. (n.d.). Inhibitors targeting the LFA-1/ICAM-1 cell-adhesion interaction: design and mechanism of action. Available at: https://pubmed.ncbi.nlm.nih.gov/15954848/
  • PMC. (2019). Safety, Tolerability, Pharmacokinetics, and Drug Interaction Potential of SPR741, an Intravenous Potentiator, after Single and Multiple Ascending Doses and When Combined with β-Lactam Antibiotics in Healthy Subjects. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6709486/
  • American Chemical Society. (2026). Journal of Medicinal Chemistry.
  • PubMed. (2014). Static Adhesion Assay for the Study of Integrin Activation in T Lymphocytes. Available at: https://pubmed.ncbi.nlm.nih.gov/24995914/
  • Wikipedia. (n.d.). Cyclophosphamide. Available at: https://en.wikipedia.org/wiki/Cyclophosphamide
  • Cell Biolabs. (n.d.). CytoSelect™ 48-Well Cell Adhesion Assay (ECM Array, Colorimetric Format). Available at: https://www.cellbiolabs.com/cell-based-assays/cell-adhesion-assays/cytoselect-48-well-cell-adhesion-assay-ecm-array
  • ResearchGate. (n.d.). Assessment of adhesion as a T-cell monitoring tool. Available at: https://www.researchgate.net/figure/Assessment-of-adhesion-as-a-T-cell-monitoring-tool-a-Principle-of-the-assay_fig1_320349887
  • PubMed. (1986). Adhesion of T lymphocytes to human endothelial cells is regulated by the LFA-1 membrane molecule. Available at: https://pubmed.ncbi.nlm.nih.gov/3094828/
  • PubMed. (1991). Cardioselectivity of AQ-RA 741, a novel tricyclic antimuscarinic drug. Available at: https://pubmed.ncbi.nlm.nih.gov/1715423/

Sources

Foundational

Fuzapladib Sodium in Acute Pancreatitis: Mechanisms, Experimental Models, and Clinical Translation

Executive Summary Acute pancreatitis (AP) represents a complex, cascading inflammatory disorder characterized by localized acinar cell necrosis that frequently progresses to Systemic Inflammatory Response Syndrome (SIRS)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Acute pancreatitis (AP) represents a complex, cascading inflammatory disorder characterized by localized acinar cell necrosis that frequently progresses to Systemic Inflammatory Response Syndrome (SIRS) and Multiple Organ Failure (MOF). Historically, therapeutic interventions have been restricted to supportive care. Fuzapladib sodium (development codes IS-741, IKV-741), a targeted leukocyte function-associated antigen-1 (LFA-1) activation inhibitor, represents a paradigm shift in the pharmacological management of AP. This technical guide synthesizes the pharmacodynamics, preclinical experimental workflows, and clinical translational data surrounding Fuzapladib sodium, providing a comprehensive resource for drug development professionals and research scientists.

Pathophysiological Context and the Inflammatory Cascade

The morbidity associated with severe acute pancreatitis is rarely due to localized pancreatic tissue damage alone; rather, it is driven by the systemic extravasation of activated neutrophils[1]. Following initial acinar cell injury, a massive release of pro-inflammatory cytokines—specifically Interleukin-6 (IL-6) and Interleukin-8 (IL-8)—upregulates the expression of intercellular adhesion molecule 1 (ICAM-1) on vascular endothelial cells[2].

Concurrently, circulating neutrophils are activated, leading to the surface expression and conformational activation of LFA-1 (an integrin). The binding of LFA-1 to ICAM-1 is the critical rate-limiting step that allows neutrophils to adhere to the capillary endothelium and migrate (extravasate) into the pancreas, lungs, and kidneys, precipitating acute respiratory distress syndrome (ARDS) and renal failure[1][3].

Pharmacodynamics: Dual-Targeted Mechanism of Action

Fuzapladib sodium intervenes directly in this vicious inflammatory cycle through a highly specific mechanism of action, distinct from broad-spectrum corticosteroids or NSAIDs[4].

  • LFA-1 Activation Inhibition: By binding to and inhibiting the activation of LFA-1, Fuzapladib physically prevents the adhesion of neutrophils to the vascular endothelium, effectively trapping them within the circulation and preventing tissue infiltration[5][6].

  • cPLA2 Suppression: Preclinical models demonstrate that Fuzapladib also exerts a potent inhibitory effect on cytosolic phospholipase A2 (cPLA2)[7]. cPLA2 is the primary enzyme responsible for hydrolyzing cellular phospholipids to liberate arachidonic acid—the precursor for pro-inflammatory eicosanoids. By suppressing cPLA2 activity in the pancreas, lungs, and renal cortex, Fuzapladib mitigates secondary lipid-mediated tissue destruction[8].

MOA AP Acinar Cell Injury (Acute Pancreatitis) Cytokines Pro-inflammatory Cytokines (IL-6, IL-8) AP->Cytokines Endothelium Endothelial Activation (ICAM-1 Upregulation) Cytokines->Endothelium Neutrophil Neutrophil Activation (LFA-1 Expression) Cytokines->Neutrophil Adhesion Neutrophil-Endothelial Adhesion (LFA-1 binds ICAM-1) Endothelium->Adhesion Neutrophil->Adhesion Extravasation Neutrophil Extravasation & Tissue Infiltration Adhesion->Extravasation MOF Systemic Inflammation & MOF (Lungs, Kidneys) Extravasation->MOF Fuzapladib Fuzapladib Sodium (LFA-1 Activation Inhibitor) Fuzapladib->Adhesion Blocks cPLA2 cPLA2 Inhibition (Reduced Eicosanoids) Fuzapladib->cPLA2 Induces cPLA2->MOF Mitigates

Fuzapladib sodium mechanism of action targeting LFA-1 and cPLA2 to prevent neutrophil extravasation.

Preclinical Experimental Workflows & Causality

To validate the efficacy of Fuzapladib, researchers have utilized rigorous in vivo models that replicate the exact etiology of severe AP. The canine autologous bile-induction model is considered the gold standard because it mimics gallstone-induced biliary reflux, triggering a systemic response rather than localized, self-limiting edema[7].

Protocol: Induction of Severe Acute Necrotizing Pancreatitis and Fuzapladib Evaluation

Objective: To evaluate the therapeutic (post-onset) efficacy of Fuzapladib sodium in halting an active systemic inflammatory cascade. Causality & Rationale: Administering the therapeutic agent at 6 and 30 hours post-induction rigorously tests its ability to reverse an already active systemic inflammatory cascade, reflecting real-world clinical scenarios where treatment is initiated post-symptom onset[8].

Step-by-Step Methodology:

  • Subject Preparation & Baseline Stabilization: Initiate continuous intravenous infusion of lactated Ringer's solution at a rate of 10 mL/kg/h.

    • Causality: Aggressive fluid resuscitation is the standard of care for AP; maintaining baseline perfusion isolates the specific pharmacological effects of Fuzapladib from general hypovolemic shock[8].

  • Bile Collection & Induction: Surgically collect autologous gallbladder bile. Inject the bile directly into the main pancreatic duct.

    • Causality: This physically replicates biliary reflux, inducing immediate acinar cell necrosis and robust pro-inflammatory cytokine release[7][8].

  • Therapeutic Intervention: Administer Fuzapladib sodium intravenously as a 10 mg/kg bolus at exactly 6 hours and 30 hours post-induction.

    • Causality: The 6-hour mark corresponds to the peak of initial cytokine release and the onset of significant neutrophil extravasation[7].

  • Endpoint Quantification: Measure Mean Arterial Pressure (MAP), PaO2, and the N-acetyl-beta-D-glucosaminidase (NAG) index. Harvest tissues for histological grading and cPLA2 activity assays.

    • Causality: The NAG index and PaO2 specifically validate the prevention of MOF, confirming that blocking LFA-1 successfully protects secondary organs like the kidneys and lungs[7][8].

Workflow Prep Subject Prep Lactated Ringer's IV Induction AP Induction Autologous Bile Injection Prep->Induction GroupA Group A (Control) No Treatment Induction->GroupA GroupB Group B (Treated) Fuzapladib 10 mg/kg IV Induction->GroupB Assay Endpoint Analysis Survival, cPLA2, Histology GroupA->Assay GroupB->Assay

Experimental workflow for bile-induced acute necrotizing pancreatitis in canine models.

Clinical Translation and Quantitative Efficacy

The successful translation of Fuzapladib sodium from bench to clinic culminated in its conditional approval by the FDA for the management of clinical signs associated with acute onset canine pancreatitis (marketed as Panoquell®-CA1)[9][10].

In a multicenter, randomized, masked, placebo-controlled clinical trial, dogs presenting with presumptive AP were administered Fuzapladib at a dose of 0.4 mg/kg IV once daily for 3 consecutive days[5]. The primary efficacy variable was the Modified Canine Activity Index (MCAI), a rigorous scoring system evaluating lethargy, appetite, vomiting, abdominal pain, dehydration, and stool consistency[11][12].

Table 1: Quantitative Efficacy and Pharmacodynamic Markers
Parameter / BiomarkerControl Group (Standard of Care)Fuzapladib Sodium CohortStatistical Significance
Clinical Efficacy (MCAI Score Change) -5.68 (Placebo)-7.75p = 0.02[5]
Renal Damage (NAG Index) Markedly ElevatedSignificantly Loweredp < 0.05[7]
cPLA2 Activity (Pancreas/Lung) HighSuppressedp < 0.05[8]
Standard Pharmacokinetics (T1/2) N/A0.7 ± 0.2 h (Standard IV)N/A[13]
Sustained Pharmacokinetics (T1/2) N/A1.7 ± 0.4 h (Hydrogel SC)N/A[13]

Advanced Formulation Engineering

While highly effective, standard intravenous Fuzapladib exhibits a rapid clearance rate (T1/2 of ~0.7 hours)[13]. To optimize therapeutic exposure and reduce administration frequency, researchers are currently engineering sustained-release formulations. Recent studies have successfully developed an injectable hydrogel (HG) formulation utilizing polyethyleneoxide (PEO) and polylysine (pLys)[13].

By leveraging intermolecular interactions between the cationic polymer (pLys) and Fuzapladib, the hydrogel formulation demonstrated a significant sustained-release effect in vivo, lowering the Cmax to prevent dose-dependent toxicity while extending the half-life (T1/2) to 1.7 ± 0.4 hours following subcutaneous injection[13]. This formulation research paves the way for next-generation, single-dose AP therapeutics.

References

  • A Novel Synthetic Anti-Acute Pancreatitis Agent, IS-741. Digestion. URL:[Link]

  • Effect of IS-741 (a new synthetic antiinflammatory agent) on acute necrotizing pancreatitis in dogs. Significance of its inhibitory effect on cytosolic phospholipase A2. PubMed. URL:[Link]

  • Effects of IS-741, a Novel Synthetic Agent, on Ethionine-induced Pancreatitis in Rats. Journal of the Japan Pancreas Society. URL:[Link]

  • Fuzapladib in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis. Journal of Veterinary Internal Medicine (PMC). URL:[Link]

  • Management of acute-onset pancreatitis in dogs: a Narrative Review. Journal of the American Veterinary Medical Association. URL:[Link]

  • Polylysine-Containing Hydrogel Formulation of Fuzapladib, Inhibitor of Leukocyte-Function Associated Antigen-1 (LFA-1) Activation, for Sustained Release. Pharmaceutics (MDPI). URL:[Link]

Sources

Exploratory

Therapeutic Potential of IS-741 (Fuzapladib Sodium): A Dual Integrin Antagonist and PLA2 Inhibitor

Executive Summary IS-741, widely known by its generic name Fuzapladib sodium, is a novel synthetic diamino-pyridine derivative with profound applications in managing severe acute inflammatory pathologies[1]. Unlike tradi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

IS-741, widely known by its generic name Fuzapladib sodium, is a novel synthetic diamino-pyridine derivative with profound applications in managing severe acute inflammatory pathologies[1]. Unlike traditional anti-inflammatory agents, IS-741 exhibits a highly specific dual-action pharmacological profile: it functions as an orally active leukocyte-function-associated antigen type 1 (LFA-1) activation inhibitor and a phospholipase A2 (PLA2) inhibitor[2][3]. By preventing the high-affinity conformational activation of integrins on inflammatory cells, IS-741 effectively blocks leukocyte adhesion to vascular endothelial cells, halting tissue infiltration and interrupting the vicious cycle of inflammation[4][5]. This technical guide provides an in-depth analysis of IS-741, detailing its mechanistic pathways, therapeutic applications, and the rigorous experimental protocols required to validate its efficacy.

Pharmacological Profile and Chemical Identity

Understanding the molecular basis of IS-741 is critical for optimizing its formulation and delivery in clinical and research settings.

  • Chemical Name: N-[2-(ethanesulfonamido)-5-(trifluoromethyl)pyridin-3-yl]cyclohexanecarboxamide sodium salt[6].

  • Development Codes & Synonyms: Fuzapladib sodium, IKV-741[3].

  • Primary Targets: The compound exerts its primary effects on leukocyte integrins—specifically LFA-1 (CD11a/CD18) and Mac-1 (CD11b/CD18)—as well as cytosolic PLA2[1][3][5].

Mechanistic Pathways: Integrin Antagonism

Leukocyte infiltration is the primary driver of tissue destruction in conditions like acute necrotizing pancreatitis and systemic inflammatory response syndrome (SIRS). The physiological cascade relies heavily on the interaction between circulating neutrophils and the vascular endothelium.

IS-741 acts by inhibiting the up-regulation and activation of leukocyte integrins, specifically CD11b (Mac-1) and LFA-1[1][3]. Integrins are heterodimeric cell adhesion molecules that, upon activation by chemokines, bind to intercellular adhesion molecules (ICAM-1) and vascular cell adhesion molecules (VCAM-1) expressed on endothelial cells[7].

Crucially, IS-741 does not directly downregulate the expression of ELAM-1, ICAM-1, or VCAM-1 on human umbilical vein endothelial cells (HUVEC). Instead, its primary effect is localized to the leukocytes (e.g., neutrophils or HL-60 cells), preventing their integrins from adopting the high-affinity state required for firm adhesion[7]. Concurrently, its PLA2 inhibitory activity suppresses the release of arachidonic acid, dampening the downstream eicosanoid-mediated inflammatory cascade[2][8].

MOA IS741 IS-741 (Fuzapladib Sodium) PLA2 Phospholipase A2 (PLA2) IS741->PLA2 Inhibits Integrin LFA-1 & Mac-1 Integrins (CD11a/CD11b) IS741->Integrin Blocks Activation Adhesion Leukocyte-Endothelial Adhesion Integrin->Adhesion Binds to Endothelial Endothelial ICAM-1/VCAM-1 Endothelial->Adhesion Facilitates Infiltration Tissue Infiltration & Inflammation (e.g., Pancreatitis) Adhesion->Infiltration Drives

Fig 1: IS-741 dual mechanism inhibiting PLA2 and integrin-mediated leukocyte adhesion.

Therapeutic Applications & Efficacy

The dual mechanism of IS-741 translates into potent therapeutic outcomes across several models of acute inflammation:

  • Acute Pancreatitis (AP): IS-741 has shown remarkable efficacy in preventing the progression of edematous pancreatitis to severe acute necrotizing pancreatitis[1]. It mitigates pancreatitis-associated lung injury following endotoxemia and significantly reduces the incidence of multiple organ failure[4][8].

  • Inflammatory Bowel Disease (IBD): In models of trinitrobenzene sulfonic acid (TNBS)-induced ileitis, oral administration of IS-741 (50 mg/kg) significantly reduced myeloperoxidase (MPO) activity, mucosal IL-8 levels, and the infiltration of Mac-1 positive polymorphonuclear cells[9][10].

  • Veterinary Clinical Approval: Demonstrating excellent translational success, Fuzapladib sodium (IKV-741) is an approved therapeutic agent for canine acute pancreatitis, available as an intravenous formulation[3].

Experimental Workflows & Validation Protocols

To definitively establish the efficacy and mechanism of IS-741, researchers must employ self-validating experimental designs. The following protocols detail the causality behind each methodological choice.

Protocol 1: In Vitro Leukocyte-Endothelial Cell Adhesion Assay

Rationale: This assay isolates the effect of IS-741 on integrin-mediated adhesion, removing systemic confounding factors like blood flow dynamics or secondary cytokine storms.

  • HUVEC Preparation: Culture Human Umbilical Vein Endothelial Cells (HUVEC) in 96-well plates until a confluent monolayer is formed (typically 4–5 generations of subculture)[11].

    • Self-Validating Check: Verify confluence via phase-contrast microscopy. Gaps in the monolayer can cause non-specific leukocyte binding to the plastic well, skewing fluorescence data.

  • Endothelial Stimulation: Stimulate HUVECs with 50 ng/well of lipopolysaccharide (LPS) for 4 hours to induce the surface expression of ICAM-1 and VCAM-1[11].

  • IS-741 Treatment: Pre-incubate human promyelocytic leukemia cells (HL-60) or isolated primary neutrophils with 1 μM IS-741 for 3 hours[9][10].

    • Causality: Treating the leukocytes rather than the HUVECs confirms that IS-741 specifically targets leukocyte integrins (LFA-1/Mac-1) rather than downregulating endothelial adhesion molecules[7].

  • Co-Culture & Adhesion: Add the IS-741-treated HL-60 cells to the LPS-stimulated HUVEC monolayer and incubate for 30–60 minutes at 37°C.

  • Washing & Quantification: Gently wash the wells with PBS to remove non-adherent cells. Quantify the remaining adherent leukocytes using a fluorescence plate reader (if cells were pre-labeled with a fluorophore like BCECF-AM) or via scanning electron microscopy[11].

Workflow Step1 HUVEC Culture Confluent Monolayer Step2 LPS Stimulation (Induces Adhesion Molecules) Step1->Step2 Step3 IS-741 Incubation (1 μM, 3 hours) Step2->Step3 Step4 HL-60 Co-culture (Neutrophil-like cells) Step3->Step4 Step5 Wash & Quantification (Fluorescence/Microscopy) Step4->Step5

Fig 2: In vitro workflow validating IS-741 leukocyte-endothelial adhesion inhibition.

Protocol 2: In Vivo Rat Necrotizing Pancreatitis Model

Rationale: To evaluate the systemic therapeutic potential of IS-741 in preventing leukocyte infiltration and downstream organ damage.

  • Disease Induction: Induce acute necrotizing pancreatitis in Wistar rats via the intraductal infusion of sodium taurocholate or cerulein hyperstimulation combined with endotoxemia[1][8].

  • Drug Administration: Administer IS-741 (e.g., 50 mg/kg) at the onset of induction[9].

  • In Vivo Fluorescence Microscopy: Assess the number of adherent leukocytes to pancreatic collecting venules in real-time.

    • Self-Validating Check: Compare leukocyte rolling velocity versus firm adhesion. IS-741 should specifically reduce firm adhesion (integrin-dependent) without completely abolishing selectin-mediated rolling[1].

  • Flow Cytometry: Extract circulating neutrophils and analyze the surface expression of CD11b (Mac-1) using fluorescently conjugated antibodies.

    • Causality: A reduction in CD11b upregulation in the IS-741 group directly links the drug's molecular mechanism to the observed reduction in macroscopic tissue infiltration[1].

Quantitative Data & Comparative Efficacy

The following table synthesizes the quantitative pharmacological impact of IS-741 across various experimental models, providing a benchmark for expected therapeutic outcomes.

Table 1: Pharmacological Impact of IS-741 in Experimental Models

Model / AssayTarget / ParameterIS-741 Treatment DoseObserved Efficacy / OutcomeReference
In Vitro HUVEC/HL-60 Adhesion Leukocyte Integrins (LFA-1)1 μM (3 hours)Significant inhibition of LPS-induced HL-60 adhesion to HUVEC.[9],[7]
Rat TNBS-Induced Ileitis MPO Activity & IL-850 mg/kg (Oral, 7 days)Reduced MPO activity, decreased IL-8, lowered Mac-1+ cell infiltration.[9],[10]
Rat Necrotizing Pancreatitis CD11b ExpressionIntravenous / VariableAttenuated CD11b upregulation; reduced leukocyte adherence to venules.[1]
Endotoxemia-complicated Pancreatitis Lung Injury / PLA2SystemicPrevented pancreatitis-associated lung injury and organ failure.[4],[8]

Conclusion

IS-741 (Fuzapladib sodium) represents a highly effective, dual-action therapeutic agent. By selectively inhibiting LFA-1/Mac-1 integrin activation and suppressing PLA2 activity, it provides a robust blockade against neutrophil-mediated tissue destruction. Its successful translation into veterinary medicine for canine acute pancreatitis underscores its clinical viability, while ongoing research highlights its broader potential in managing severe acute inflammatory syndromes, including IBD and sepsis-induced organ failure, in humans.

References

  • A Novel Synthetic Anti-Acute Pancre
  • A Novel Synthetic Anti-Acute Pancre
  • IS-741 (Ishihara Sangyo) - PubMed. nih.gov.
  • Fuzapladib sodium (IS-741 sodium)
  • Fuzapladib | Phospholipase - TargetMol. targetmol.com.
  • Fuzapladib | CAS# 141283-87-6 | Phospholipase A2 Inhibitor. medkoo.com.
  • Fuzapladib potassium (IS-741 potassium)
  • IS-741 sodium monohydrate | CAS# 351999-87-6 | Biochemical. medkoo.com.
  • Effect of IS-741 on cell adhesion between human umbilical vein endothelial cells and HL-60 cells - PubMed. nih.gov.
  • Fuzapladib (IS-741)
  • A novel diamino-pyridine derivative prevents excessive leukocyte infiltration in aggravation of acute necrotizing pancre
  • Polylysine-Containing Hydrogel Formulation of Fuzapladib, Inhibitor of Leukocyte-Function Associated Antigen-1 (LFA-1) Activation, for Sustained Release - MDPI. mdpi.com.

Sources

Foundational

Biological Activity of N-(2-ethylsulfonylamino)-5-trifluoromethyl-3-pyridyl cyclohexanecarboxamide: A Comprehensive Technical Guide

As a Senior Application Scientist evaluating novel immunomodulators, I approach pharmacological efficacy not merely through phenotypic observation, but through precise molecular causality. The compound N-(2-ethylsulfonyl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist evaluating novel immunomodulators, I approach pharmacological efficacy not merely through phenotypic observation, but through precise molecular causality. The compound N-(2-ethylsulfonylamino)-5-trifluoromethyl-3-pyridyl cyclohexanecarboxamide —widely known by its generic name1 or developmental code IS-741—represents a masterclass in targeted anti-inflammatory design[1].

Unlike broad-spectrum corticosteroids or NSAIDs, Fuzapladib operates via a highly specific, dual-targeted mechanism: it acts simultaneously as a leukocyte function-associated antigen-1 (LFA-1) activation inhibitor and a cytosolic phospholipase A2 (cPLA2) inhibitor[2]. This whitepaper deconstructs its biological activity, quantitative pharmacodynamics, and the self-validating experimental workflows used to prove its efficacy.

Mechanistic Causality: A Dual-Targeted Approach

The biological brilliance of Fuzapladib lies in its ability to halt the inflammatory cascade at two distinct, critical junctures: cellular migration and lipid mediator synthesis.

Pathway A: LFA-1 Activation Inhibition (The Cellular Blockade)

Neutrophil extravasation into inflamed tissues is the hallmark of acute inflammatory diseases, such as acute necrotizing pancreatitis. For a neutrophil to leave the bloodstream, its surface integrin, LFA-1 (CD11a/CD18), must transition from a low-affinity to a high-affinity state to bind with intercellular adhesion molecule 1 (ICAM-1) on the vascular endothelium. Fuzapladib directly3, both of which are essential for this inside-out LFA-1 activation[3]. By keeping LFA-1 in its inactive conformation, Fuzapladib physically prevents leukocytes from adhering to the endothelium and infiltrating the tissue[4].

Pathway B: cPLA2 Inhibition (The Biochemical Blockade)

Simultaneously, Fuzapladib exerts a potent5[5]. cPLA2 is the enzyme responsible for hydrolyzing the sn-2 position of membrane glycerophospholipids to liberate arachidonic acid. By blocking this upstream enzymatic step, Fuzapladib starves the cyclooxygenase (COX) and lipoxygenase (LOX) pathways of their primary substrate, drastically reducing the biosynthesis of pro-inflammatory eicosanoids (prostaglandins and leukotrienes)[5].

Pathway Visualization

G cluster_LFA1 LFA-1 Activation Pathway cluster_cPLA2 Lipid Mediator Pathway Fuzapladib Fuzapladib (IS-741) Interaction PLC-β2 / RAC1 Interaction Fuzapladib->Interaction Inhibits cPLA2 cPLA2 Fuzapladib->cPLA2 Inhibits PLC PLC-β2 PLC->Interaction RAC1 RAC1 RAC1->Interaction LFA1_Act Active LFA-1 Interaction->LFA1_Act Activates LFA1_Inact Inactive LFA-1 (Neutrophil) LFA1_Inact->LFA1_Act ICAM1 ICAM-1 (Endothelium) LFA1_Act->ICAM1 Binds to Extravasation Neutrophil Extravasation ICAM1->Extravasation Inflammation Tissue Inflammation & Pancreatitis Extravasation->Inflammation AA Arachidonic Acid cPLA2->AA Phospholipids Membrane Phospholipids Phospholipids->cPLA2 Hydrolyzed by Eicosanoids Eicosanoids (PGs, LTs) AA->Eicosanoids Eicosanoids->Inflammation

Fig 1: Fuzapladib dual mechanism: LFA-1 activation blockade and cPLA2 inhibition.

Quantitative Efficacy & Pharmacodynamics

The translation of Fuzapladib's molecular mechanism into measurable clinical outcomes is robust. The table below summarizes the quantitative data demonstrating its efficacy across in vitro assays and in vivo models.

Quantitative ParameterExperimental ModelFuzapladib TreatmentControl / VehicleMechanistic Outcome
MCAI Score Change Canine Pancreatitis (Field Study)-7.7 (Day 0 to 3)-5.7 (Day 0 to 3)6[6]
Cell Adhesion In Vitro (HL-60 to HUVEC)1 μM (3h incubation)Baseline Adhesion2[2]
cPLA2 Activity Canine Acute PancreatitisSignificantly ReducedHigh Activity5[5]
Myeloperoxidase (MPO) Rat TNBS-induced Ileitis50 mg/kg (p.o., 7 days)Elevated MPO2[2]

Self-Validating Experimental Workflows

To ensure scientific integrity, the protocols used to validate Fuzapladib must isolate specific variables. Below are two field-proven, self-validating workflows designed to definitively prove its mechanisms.

Protocol 1: In Vitro Endothelial Adhesion Assay (Target Isolation)

Causality Context: A common pitfall in adhesion assays is failing to isolate the drug's target cell. By pre-incubating only the HL-60 cells with Fuzapladib, and leaving the HUVEC monolayer untreated, we establish a self-validating system proving the drug acts exclusively on the leukocyte's LFA-1 machinery, not by downregulating endothelial ICAM-1 expression[4].

  • Endothelial Stimulation: Culture Human Umbilical Vein Endothelial Cells (HUVEC) to a confluent monolayer. Stimulate with lipopolysaccharide (LPS) for 4 hours to upregulate ICAM-1 and VCAM-1 expression.

  • Targeted Drug Incubation: In a separate vessel, pre-incubate HL-60 promyelocytic leukemia cells with 1 μM Fuzapladib for 3 hours[2].

  • Co-Culture: Wash the HL-60 cells to remove excess drug, label them with a fluorescent dye (e.g., Calcein-AM), and introduce them to the activated HUVEC monolayer. Incubate for 30 minutes.

  • Quantification & Validation: Wash away non-adherent cells. Quantify fluorescence to measure adhesion. Validation Checkpoint: Perform flow cytometry on the HUVEC cells post-assay; ICAM-1 levels must remain unchanged, confirming the LFA-1 specific blockade[4].

Protocol 2: In Vivo Acute Necrotizing Pancreatitis Efficacy Workflow

Causality Context: When evaluating cPLA2 inhibitors, systemic readouts are insufficient. This protocol correlates macroscopic clinical scores directly with tissue-specific enzymatic activity. By isolating the cytosolic fraction of the pancreas and lungs, we prove that the reduction in systemic inflammatory response syndrome (SIRS) is causally linked to cPLA2 suppression at the site of primary insult[5].

  • Disease Induction: Induce acute necrotizing pancreatitis in a canine model via retrograde injection of autologous gallbladder bile into the main pancreatic duct during lactated Ringer's infusion[5].

  • Therapeutic Intervention: Administer Fuzapladib intravenously (e.g., 0.4 mg/kg bolus over 15–60 seconds)[7].

  • Clinical Scoring: Monitor the Modified Canine Activity Index (MCAI)—assessing lethargy, appetite, vomiting, and abdominal pain—over 3 days[8].

  • Biochemical Validation: Harvest pancreatic, pulmonary, and renal tissues. Isolate the cytosolic fractions and quantify cPLA2 activity using a radiolabeled arachidonyl-phosphatidylcholine substrate. Validation Checkpoint: A significant drop in cPLA2 activity in the lung and pancreas must correlate with reduced histological tissue damage and lower MCAI scores[5].

Translational & Clinical Outlook

The mechanistic precision of Fuzapladib has successfully translated into clinical veterinary medicine. Under the brand name8, Fuzapladib sodium has received conditional approval from the U.S. FDA for the management of clinical signs associated with acute canine pancreatitis[8]. It is also approved in Japan under the trade names BRENDA and BRENDA-Z[8]. By preventing the extravasation of neutrophils, Fuzapladib effectively halts the progression of pancreatic lesions and prevents secondary complications like multi-organ failure and acute respiratory distress syndrome (ARDS)[7]. Ongoing research continues to explore its efficacy in other LFA-1 and cPLA2 mediated pathologies, including postoperative ileus and colitis[3].

References

1.[1] Fuzapladib | C15H20F3N3O3S | CID 154529 - PubChem. Source: nih.gov. URL: 1 2.[4] Effect of IS-741 on Cell Adhesion between Human Umbilical Vein Endothelial Cells and HL-60 Cells. Source: jst.go.jp. URL:4 3.[2] Fuzapladib (IS-741) | LFA-1 Activation Inhibitor. Source: medchemexpress.com. URL: 2 4.[8] Management of pancreatitis in dogs and the role of PANOQUELL®-CA1. Source: dvm360.com. URL: 8 5.[3] Fuzapladib reduces postsurgical inflammation in the intestinal muscularis externa. Source: nih.gov. URL: 3 6.[7] Pancreatitis in Dogs and Cats - Digestive System. Source: msdvetmanual.com. URL: 7 7.[6] PANOQUELL®-CA1 (fuzapladib sodium for injection) FOI. Source: rackcdn.com. URL: 6 8.[5] Effect of IS-741 (A New Synthetic Antiinflammatory Agent) on Acute Necrotizing Pancreatitis in Dogs. Source: karger.com. URL: 5

Sources

Protocols & Analytical Methods

Method

IS-741 sodium in vitro cell adhesion assay HL-60 HUVEC

Application Note and Protocol Topic: In Vitro Cell Adhesion Assay: Evaluating the Efficacy of IS-741 Sodium on HL-60 and HUVEC Interaction Audience: Researchers, scientists, and drug development professionals in immunolo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note and Protocol

Topic: In Vitro Cell Adhesion Assay: Evaluating the Efficacy of IS-741 Sodium on HL-60 and HUVEC Interaction

Audience: Researchers, scientists, and drug development professionals in immunology, inflammation, and vascular biology.

Abstract

Leukocyte adhesion to the vascular endothelium is a critical initiating event in the inflammatory cascade. This process, mediated by a complex interplay of adhesion molecules, represents a key target for therapeutic intervention in a host of inflammatory diseases. This document provides a comprehensive guide to an in vitro cell adhesion assay designed to quantify the inhibitory effects of IS-741 sodium on the attachment of human promyelocytic leukemia cells (HL-60), a neutrophil model, to a monolayer of Human Umbilical Vein Endothelial Cells (HUVEC). We will delve into the molecular underpinnings of this interaction, provide detailed, step-by-step protocols for cell culture, assay execution, and data analysis, and explain the scientific rationale behind critical experimental choices. This guide is structured to empower researchers to reliably assess the therapeutic potential of compounds targeting leukocyte-endothelial adhesion.

Scientific Background: The Molecular Basis of Leukocyte Adhesion

The recruitment of leukocytes from the bloodstream to sites of inflammation is a foundational process in the immune response. This journey begins with the adhesion of leukocytes to the endothelial cells lining the blood vessel walls. Under inflammatory conditions, stimuli such as lipopolysaccharide (LPS) or cytokines (e.g., TNF-α) trigger the upregulation of specific adhesion molecules on the endothelial surface.[1]

One of the most crucial interactions in this process is between Vascular Cell Adhesion Molecule-1 (VCAM-1, CD106), expressed on activated endothelial cells, and its primary ligand, Very Late Antigen-4 (VLA-4, α4β1 integrin), which is expressed on the surface of leukocytes like monocytes and lymphocytes.[2][3][4] This high-affinity binding is essential for the firm adhesion of leukocytes, a prerequisite for their subsequent migration into the surrounding tissue.[3] Dysregulation of this pathway is implicated in numerous autoimmune and inflammatory diseases, making the VCAM-1/VLA-4 axis a prime target for drug discovery.[3][5]

IS-741 sodium (N-[(2-ethylsulfonylamino)-5-trifluoromethyl-3-pyridyl] cyclohexanecarboxamide monohydrate) has been identified as an inhibitor of this process. Studies indicate that IS-741 significantly curtails the adhesion of HL-60 cells to stimulated HUVEC monolayers.[6][7] Interestingly, the compound does not appear to alter the expression of VCAM-1 or other adhesion molecules on HUVECs. Instead, evidence suggests that IS-741 primarily acts on the HL-60 cells, likely by modulating the function of adhesion molecules belonging to the β1 or β2 integrin family, such as VLA-4.[6][7]

cluster_0 Vascular Lumen cluster_1 Endothelium HL60 HL-60 (Leukocyte) VLA4 VLA-4 (Integrin) HL60->VLA4 expresses HUVEC HUVEC (Endothelial Cell) VCAM1 VCAM-1 HUVEC->VCAM1 upregulates VLA4->VCAM1 Adhesion Binding IS741 IS-741 Sodium IS741->VLA4 Inhibits Interaction Activation Inflammatory Stimulus (e.g., TNF-α) Activation->HUVEC

Figure 1: Simplified schematic of the IS-741 sodium inhibitory mechanism on the VLA-4/VCAM-1 adhesion axis.

Assay Principle and Workflow

The assay quantifies cell adhesion by co-culturing fluorescently-labeled HL-60 suspension cells with a confluent monolayer of HUVEC cells in a multi-well plate. The HUVEC monolayer is first activated with an inflammatory agent to induce the expression of adhesion molecules. The HL-60 cells are pre-treated with IS-741 sodium or a vehicle control before being added to the HUVEC monolayer. After a defined incubation period that allows for cell adhesion, non-adherent HL-60 cells are removed by gentle washing. The fluorescence intensity of the remaining, adhered HL-60 cells is then measured using a plate reader. The intensity of the signal is directly proportional to the number of adhered cells, allowing for the quantification of adhesion and its inhibition by the test compound.

G cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment & Labeling cluster_assay Phase 3: Adhesion & Quantification HUVEC_Culture 1. Culture HUVEC to confluent monolayer in 96-well plate HL60_Culture 2. Culture HL-60 in suspension HUVEC_Activation 3. Activate HUVEC with TNF-α (4-6 hours) HUVEC_Culture->HUVEC_Activation HL60_Labeling 4. Label HL-60 with Calcein-AM (30 min) HL60_Culture->HL60_Labeling HL60_Treatment 5. Treat labeled HL-60 with IS-741 Sodium HL60_Labeling->HL60_Treatment CoCulture 6. Add treated HL-60 to activated HUVEC monolayer (Incubate 30-60 min) HL60_Treatment->CoCulture Wash 7. Wash wells to remove non-adherent cells CoCulture->Wash Read 8. Quantify fluorescence (485nm Ex / 520nm Em) Wash->Read

Figure 2: High-level experimental workflow for the HL-60 HUVEC cell adhesion assay.

Materials and Reagents

ReagentRecommended SupplierCatalog Number
HUVEC, cryopreservedLonzaC2519A
EGM-2 Endothelial Growth MediumLonzaCC-3162
HL-60 Cell LineATCCCCL-240
RPMI-1640 MediumGibco11875093
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
Recombinant Human TNF-αR&D Systems210-TA
Calcein-AMInvitrogenC3100MP
IS-741 Sodium-(User Sourced)
DMSO, AnhydrousSigma-AldrichD2650
Dulbecco's PBS (DPBS)Gibco14190144
96-well, black, clear-bottom platesGreiner Bio-One655090

Detailed Experimental Protocols

Cell Culture and Maintenance

HUVEC Culture:

  • Thaw and culture HUVEC in EGM-2 medium according to the supplier's instructions.

  • Maintain cells in a 37°C, 5% CO₂ incubator.

  • Passage cells when they reach 80-90% confluency. For this assay, use HUVEC between passages 3 and 7.

Scientist's Note: Primary cells like HUVEC have a limited lifespan. Using cells within a low passage range ensures consistent physiological responses and minimizes experimental variability due to cellular senescence.

HL-60 Culture:

  • Culture HL-60 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in suspension at a density between 2 x 10⁵ and 1 x 10⁶ cells/mL.

  • Split the culture every 2-3 days to maintain logarithmic growth.

HUVEC Monolayer Preparation and Activation
  • Seed HUVEC into a 96-well black, clear-bottom plate at a density of 2 x 10⁴ cells per well in 100 µL of EGM-2 medium.

  • Incubate for 48-72 hours, or until a uniform, confluent monolayer has formed.

  • On the day of the assay, carefully aspirate the culture medium.

  • Add 100 µL of fresh EGM-2 containing the desired concentration of TNF-α (e.g., 10 ng/mL) to the 'activated' wells. For 'non-activated' control wells, add 100 µL of EGM-2 without TNF-α.

  • Incubate the plate at 37°C, 5% CO₂ for 4-6 hours.

Scientist's Note: A confluent monolayer is absolutely critical for a reproducible assay. Gaps in the monolayer will lead to non-specific binding of HL-60 cells to the plastic surface, skewing the results. TNF-α stimulation mimics the inflammatory environment in vivo, prompting HUVEC to express adhesion molecules like VCAM-1. The 4-6 hour incubation is an optimal window for peak expression of these molecules.

HL-60 Labeling and Treatment with IS-741 Sodium
  • Count HL-60 cells and centrifuge the required amount (you will need ~1 x 10⁵ cells per well) at 200 x g for 5 minutes.

  • Resuspend the cell pellet in serum-free RPMI-1640 medium to a concentration of 1 x 10⁶ cells/mL.

  • Add Calcein-AM to a final concentration of 2 µM. Mix gently by inverting the tube.

  • Incubate for 30 minutes at 37°C in the dark.

  • Add 5 volumes of complete RPMI-1640 medium (with 10% FBS) and centrifuge at 200 x g for 5 minutes to wash away excess dye.

  • Resuspend the labeled cells in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.

  • Aliquot the cell suspension into separate tubes for each treatment condition.

  • Prepare serial dilutions of IS-741 sodium in complete RPMI-1640 medium from a stock solution in DMSO. Add the diluted compound to the appropriate tubes. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Incubate the HL-60 cells with IS-741 sodium for 30-60 minutes at 37°C.

Scientist's Note: Calcein-AM is a non-fluorescent, cell-permeable dye that is cleaved by intracellular esterases in viable cells to produce highly fluorescent calcein. This ensures that only live cells are measured.[8] Performing the labeling and treatment in separate steps after labeling prevents any potential interference of the compound with the dye uptake or cleavage process.

Adhesion Assay
  • Carefully aspirate the TNF-α-containing medium from the HUVEC monolayer plate.

  • Gently add 100 µL of the treated, labeled HL-60 cell suspension (containing 1 x 10⁵ cells) to each well.

  • Incubate the co-culture for 30-60 minutes at 37°C.

  • After incubation, gently wash the wells 2-3 times with 200 µL of pre-warmed DPBS to remove non-adherent cells.

Scientist's Note: The washing step is the most delicate part of the assay. Washing too vigorously will dislodge weakly adhered cells and even the HUVEC monolayer, while insufficient washing will leave a high background of non-adherent cells. A multichannel pipette used with a gentle, consistent technique is recommended.[1]

Quantification and Data Analysis
  • After the final wash, add 100 µL of DPBS to each well.

  • Measure the fluorescence in each well using a fluorescence plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • Data Calculation:

    • Calculate the average Relative Fluorescence Units (RFU) for each condition.

    • Subtract the average RFU of the blank wells (HUVEC monolayer only, no HL-60s) from all other readings.

    • Calculate the Percentage of Adhesion relative to the positive control: % Adhesion = (RFU of Test Well / RFU of Positive Control Well) * 100

    • Calculate the Percentage of Inhibition: % Inhibition = 100 - % Adhesion

Experimental Controls and Data Interpretation

To ensure the validity and trustworthiness of the results, the following controls are essential for every assay plate:

Control TypeHUVEC TreatmentHL-60 TreatmentPurposeExpected Outcome
Blank TNF-α ActivatedNone (No cells added)Measures background fluorescence of the plate and media.Lowest RFU signal.
Negative Control No TNF-αVehicleMeasures baseline, non-specific adhesion to unstimulated HUVEC.Low RFU signal.
Positive Control TNF-α ActivatedVehicleMeasures maximum, inflammation-induced adhesion.Highest RFU signal.
Test Condition TNF-α ActivatedIS-741 SodiumMeasures the effect of the compound on adhesion.RFU signal between Negative and Positive controls.

Interpreting the Results: A statistically significant decrease in the RFU signal in the "Test Condition" wells compared to the "Positive Control" wells indicates that IS-741 sodium inhibits the adhesion of HL-60 cells to activated HUVEC. By testing a range of concentrations, a dose-response curve can be generated to determine the IC₅₀ (the concentration at which 50% of adhesion is inhibited).

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
High background in negative control wells - Incomplete washing. - HUVEC monolayer is not fully confluent. - HL-60 cells are over-labeled or not washed properly.- Optimize washing technique (gentle, consistent). - Ensure HUVEC form a tight monolayer before activation. - Confirm proper labeling and washing of HL-60 cells.
Low signal in positive control wells - HUVEC are high passage and unresponsive. - TNF-α is inactive or used at a suboptimal concentration/time. - HUVEC monolayer detached during washing.- Use low-passage HUVEC (P3-P7). - Titrate TNF-α concentration and incubation time (4-6h is typical). - Be gentler during washing steps.
High variability between replicate wells - Uneven HUVEC monolayer. - Inconsistent washing technique. - Inaccurate pipetting of cells or compound.- Ensure even cell seeding. - Standardize the washing procedure across the plate. - Calibrate pipettes and use careful technique.

References

  • Taylor & Francis. (n.d.). VLA-4 – Knowledge and References. Retrieved from [Link]

  • Lin, C.-F., et al. (2019). Tofacitinib inhibits ox-LDL-induced adhesion of THP-1 monocytes to endothelial cells. Taylor & Francis Online. Retrieved from [Link]

  • Singh, S. K., et al. (2015). The Interaction Affinity between Vascular Cell Adhesion Molecule-1 (VCAM-1) and Very Late Antigen-4 (VLA-4) Analyzed by Quantitative FRET. PLOS ONE. Retrieved from [Link]

  • Yamaguchi, T., et al. (1997). Effect of IS-741 on Cell Adhesion between Human Umbilical Vein Endothelial Cells and HL-60 Cells. J-Stage. Retrieved from [Link]

  • Burkly, L. C., et al. (1991). Signaling by vascular cell adhesion molecule‐1 (VCAM‐1) through VLA‐4 promotes CD3‐dependent T cell proliferation. European Journal of Immunology. Retrieved from [Link]

  • Yamaguchi, T., et al. (1997). Effect of IS-741 on cell adhesion between human umbilical vein endothelial cells and HL-60 cells. PubMed. Retrieved from [Link]

  • Reactome. (n.d.). VCAM1 binds Integrin alpha4beta1. Retrieved from [Link]

  • Engwerda, C., & Kaye, P. (n.d.). VCAM-1/VLA-4 interactions are not required for leukocyte migration into... ResearchGate. Retrieved from [Link]

  • Al-Karmalawy, A. A., et al. (2021). Understanding Cardiovascular Events With JAK Inhibitors: Tofacitinib Reduces Synovial and Vascular Inflammation but not the Prothrombotic Effects of Inflammatory Cytokines on Endothelium. Arthritis & Rheumatology. Retrieved from [Link]

  • Lin, C.-F., et al. (2019). Tofacitinib inhibits ox-LDL-induced adhesion of THP-1 monocytes to endothelial cells. Artificial Cells, Nanomedicine, and Biotechnology. Retrieved from [Link]

  • BMG LABTECH. (n.d.). A leukocyte adhesion assay performed on a BMG LABTECH microplate reader. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). CytoSelect™ Leukocyte-Endothelium Adhesion Assay. Retrieved from [Link]

Sources

Application

Application Note: Optimization of IS-741 (Fuzapladib Sodium) Concentration for Inhibiting ICAM-1 Mediated Leukocyte Adhesion

[1][2] Abstract & Introduction IS-741 , chemically known as Fuzapladib Sodium (N-[2-[(ethylsulfonyl)amino]-5-(trifluoromethyl)-3-pyridinyl]cyclohexanecarboxamide sodium monohydrate), is a potent anti-inflammatory agent p...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Abstract & Introduction

IS-741 , chemically known as Fuzapladib Sodium (N-[2-[(ethylsulfonyl)amino]-5-(trifluoromethyl)-3-pyridinyl]cyclohexanecarboxamide sodium monohydrate), is a potent anti-inflammatory agent primarily recognized for its efficacy in treating acute pancreatitis and sterile inflammation.[1][2]

Unlike transcriptional inhibitors (e.g., corticosteroids) that suppress the expression of adhesion molecules, IS-741 functions as a specific LFA-1 (Lymphocyte Function-Associated Antigen-1) activation inhibitor .[1][2] It prevents the conformational shift of LFA-1 on leukocytes from a low-affinity to a high-affinity state, thereby blocking its binding to ICAM-1 (Intercellular Adhesion Molecule-1) expressed on endothelial cells.[1][2]

This application note provides a validated protocol for determining the optimal concentration of IS-741 to inhibit the functional binding interaction between leukocytes (e.g., HL-60) and endothelial monolayers (HUVEC).

Key Mechanistic Insight

IS-741 does not downregulate ICAM-1 expression on the endothelium.[1][2][3] Instead, it targets the leukocyte, effectively "blinding" the LFA-1 integrin to its ligand, ICAM-1.[1] Therefore, experimental designs must focus on treating the leukocyte population or the co-culture system, rather than pre-treating endothelial cells alone.

Mechanism of Action

The following diagram illustrates the specific intervention point of IS-741 within the leukocyte adhesion cascade.

IS741_Mechanism Stimulus Inflammatory Stimulus (e.g., TNF-alpha) Endothelium Endothelial Cell (HUVEC) Stimulus->Endothelium Activates ICAM_Exp ICAM-1 Upregulation (Surface Expression) Endothelium->ICAM_Exp Expresses Adhesion Stable Adhesion (Leukocyte Arrest) ICAM_Exp->Adhesion Ligand Leukocyte Leukocyte (HL-60/Neutrophil) LFA1_Low LFA-1 Integrin (Low Affinity) Leukocyte->LFA1_Low Constitutive LFA1_High LFA-1 Integrin (High Affinity) LFA1_Low->LFA1_High Activation Signal (Inside-Out Signaling) LFA1_High->Adhesion Binds ICAM-1 IS741 IS-741 Sodium (Fuzapladib) IS741->LFA1_High BLOCKS Conformational Change

Figure 1: Mechanism of IS-741.[1][2] The compound specifically inhibits the activation of LFA-1, preventing high-affinity binding to ICAM-1 without altering ICAM-1 expression levels.[1][2]

Experimental Protocol: Static Cell Adhesion Assay

This protocol utilizes a fluorescence-based static adhesion assay.[1][2] We quantify the binding of Calcein-AM labeled HL-60 cells (human promyelocytic leukemia cells) to a TNF-α stimulated HUVEC monolayer.[1][2]

Reagents and Materials
  • Test Compound: IS-741 Sodium (Fuzapladib Sodium).[1][2]

  • Endothelial Cells: HUVEC (Human Umbilical Vein Endothelial Cells), passage 3–5.[2]

  • Leukocytes: HL-60 cells (differentiated with 1.3% DMSO for 3 days to induce neutrophil-like phenotype) or U937 cells.[1][2]

  • Stimulant: Recombinant Human TNF-α (10 ng/mL).[1][2]

  • Labeling Dye: Calcein-AM (Fluorescent Cell Stain).[1][2]

  • Assay Buffer: RPMI-1640 + 1% BSA (Serum-Free).

Preparation of IS-741 Stock

IS-741 Sodium is soluble in water and saline.[1][2]

  • Stock Solution: Dissolve IS-741 Sodium in sterile PBS to create a 10 mM stock.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions: Dilute serially in Assay Buffer to 2x concentrations: 20 µM, 2 µM, 0.2 µM, and 0.02 µM (to achieve final assay concentrations of 10, 1, 0.1, and 0.01 µM).

Step-by-Step Workflow

Protocol_Workflow cluster_HUVEC Endothelial Preparation cluster_HL60 Leukocyte Preparation H1 Seed HUVECs (96-well plate, confluent) H2 Stimulate with TNF-α (10 ng/mL, 4-6 hours) H1->H2 CoCulture Co-Incubation Add HL-60 to HUVEC wells (30-60 mins @ 37°C) H2->CoCulture L1 Harvest HL-60 Cells L2 Label with Calcein-AM (5 µM, 30 min) L1->L2 L3 Resuspend in Assay Buffer (+/- IS-741 Treatment) L2->L3 L3->CoCulture Wash Wash Non-Adherent Cells (3x with warm PBS) CoCulture->Wash Read Fluorescence Quantification (Ex 485nm / Em 535nm) Wash->Read

Figure 2: Experimental workflow for the Static Adhesion Assay.

Detailed Steps:

  • HUVEC Activation: Seed HUVECs in a 96-well black-walled plate. Once confluent, treat with 10 ng/mL TNF-α for 4–6 hours to upregulate ICAM-1.[1][2]

  • Leukocyte Labeling: Harvest HL-60 cells. Wash with PBS and incubate with 5 µM Calcein-AM for 30 minutes at 37°C in the dark. Wash twice to remove excess dye.[2]

  • IS-741 Treatment (Critical Step):

    • Resuspend labeled HL-60 cells in Assay Buffer at

      
       cells/mL.[1][2]
      
    • Divide cells into aliquots. Add IS-741 to achieve final concentrations of 0.01 µM, 0.1 µM, 1.0 µM, and 10 µM .

    • Include a Vehicle Control (PBS) and an Anti-ICAM-1 Antibody Control (positive inhibition control).[1][2]

    • Incubate for 30 minutes at 37°C before adding to HUVECs.

  • Adhesion Assay:

    • Aspirate media from HUVEC plate.[2]

    • Add 100 µL of the IS-741 treated HL-60 suspension to the respective HUVEC wells.

    • Incubate for 30–45 minutes at 37°C.

  • Washing: Gently wash the plate 3 times with warm PBS or media to remove non-adherent leukocytes.[2] Note: Automated washers may be too vigorous; manual pipetting is recommended.[1][2]

  • Quantification: Measure fluorescence using a microplate reader (Ex 485 nm / Em 535 nm).

Optimization & Expected Results

Optimal Concentration Range

Based on validation studies (Shikama et al.), IS-741 exhibits a sharp dose-response curve in the low micromolar range.[1][2]

Concentration (µM)Expected Inhibition (%)Biological Interpretation
0.01 µM < 10%Sub-therapeutic; minimal effect on LFA-1.[1][2]
0.1 µM 30 - 50%Onset of Action. Significant reduction in adhesion.[1][2]
1.0 µM 60 - 80% Optimal Assay Concentration. Maximal specific inhibition.[1][2]
10.0 µM 70 - 85%Plateau phase.[1][2] Higher risks of off-target effects.[1][2]
> 100 µM N/ANot recommended due to potential cytotoxicity.[2]

Recommendation: For screening assays, use 1.0 µM as the standard effective dose.

Data Calculation

Calculate the percentage of adhesion relative to the TNF-α stimulated control (Vehicle).[1][2]




[1][2]

Troubleshooting & Critical Parameters

  • Timing of Addition: IS-741 is an activation inhibitor.[1][2][4] It is most effective when the leukocytes are pre-incubated with the drug.[2] Adding the drug after adhesion has occurred will yield poor results as the high-affinity bonds are already formed.[2]

  • Cell Type Specificity: IS-741 is highly effective on neutrophils and neutrophil-like cell lines (HL-60).[1][2] Efficacy may vary with lymphocyte-predominant lines (e.g., Jurkat) depending on their LFA-1 activation state.[1][2]

  • Stability: IS-741 Sodium is sensitive to oxidative stress.[1][2] Ensure stock solutions are fresh and use antioxidants (e.g., Vitamin C) if formulating for long-term storage, though fresh preparation is best for in vitro assays.[2]

  • HUVEC Integrity: Ensure the washing step does not dislodge the endothelial monolayer.[2] Inspect wells under a phase-contrast microscope before fluorescence reading.[1][2]

References

  • Shikama, H., et al. (1999).[2][4][5] "Effect of IS-741 on Cell Adhesion between Human Umbilical Vein Endothelial Cells and HL-60 Cells." Biological and Pharmaceutical Bulletin, 22(2), 127-131.[1][2][4]

  • Kaji, N., et al. (2023).[2][4] "Fuzapladib reduces postsurgical inflammation in the intestinal muscularis externa."[2][4] Journal of Veterinary Medical Science, 85(11), 1183–1190.[2]

  • Yotsuya, S., et al. (1999).[2] "A Novel Synthetic Anti-Acute Pancreatitis Agent, IS-741."[1][2][5][6] Digestion, 60(suppl 1), 34–39.[2][6]

Sources

Method

Application Notes and Protocols for Intravenous Fuzapladib Sodium in Canine Research Models

A Guide for Researchers in Drug Development and Inflammatory Disease Modeling Introduction Fuzapladib sodium is a novel therapeutic agent that has garnered significant attention for its targeted anti-inflammatory propert...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Drug Development and Inflammatory Disease Modeling

Introduction

Fuzapladib sodium is a novel therapeutic agent that has garnered significant attention for its targeted anti-inflammatory properties.[1] As a first-in-class leukocyte function-associated antigen-1 (LFA-1) activation inhibitor, it offers a specific mechanism to modulate the inflammatory cascade.[2][3][4] Initially developed for acute pancreatitis in dogs, its unique mode of action presents substantial opportunities for research into other neutrophil-driven inflammatory diseases.[5][6]

This document serves as a comprehensive guide for scientists and researchers, providing detailed protocols for the intravenous administration of Fuzapladib sodium in canine models. It consolidates field-proven insights with established scientific principles to ensure the safe, effective, and reproducible application of this compound in a preclinical research setting.

Mechanism of Action: Inhibiting Neutrophil Infiltration

The anti-inflammatory effect of Fuzapladib sodium is rooted in its ability to inhibit the activation of LFA-1, a critical integrin expressed on the surface of neutrophils.[3][5] In an inflammatory state, such as acute pancreatitis, damaged tissues release cytokines which trigger the activation of LFA-1 on circulating neutrophils.[3] This activation causes a conformational change in LFA-1, enabling it to bind tightly to its ligand, Intercellular Adhesion Molecule-1 (ICAM-1), on the surface of vascular endothelial cells.[1] This binding is the pivotal step for the adhesion and subsequent migration (extravasation) of neutrophils from the bloodstream into the inflamed tissue, a hallmark of acute inflammation.[3]

Fuzapladib sodium intervenes by preventing this LFA-1 activation, effectively blocking the "adhesion" step of the cascade.[4][7] By inhibiting neutrophil extravasation, it reduces the influx of these inflammatory cells into the pancreas and other organs, thereby mitigating tissue damage and the progression to systemic inflammatory response syndrome (SIRS).[8][9] Some studies also suggest Fuzapladib may inhibit phospholipase A2 (PLA2), further contributing to its anti-inflammatory profile.[10][11]

Fuzapladib_MOA cluster_0 Blood Vessel Lumen cluster_1 Vascular Endothelium cluster_2 Inflamed Tissue Neutrophil Neutrophil LFA_inactive Inactive LFA-1 Inflammation Tissue Inflammation & Damage Neutrophil->Inflammation Migrates to Cause LFA_active Active LFA-1 LFA_inactive->LFA_active Conformational Change ICAM1 ICAM-1 LFA_active->ICAM1 Binds to ICAM1->Neutrophil Facilitates Adhesion & Extravasation Cytokines Inflammatory Cytokines Cytokines->LFA_inactive Activates Fuzapladib Fuzapladib Sodium Fuzapladib->LFA_active Inhibits Activation

Caption: Fuzapladib blocks LFA-1 activation, preventing neutrophil adhesion.

Pharmacokinetics and Dosage Rationale

Understanding the pharmacokinetic profile of Fuzapladib sodium is essential for designing effective studies. Following intravenous administration in dogs, the compound exhibits predictable behavior. The conditionally approved dose for canine acute pancreatitis was selected based on pilot studies that demonstrated therapeutic effects at 0.4 mg/kg.[12]

ParameterValue (at 0.4 mg/kg IV for 9 days)Reference
C₀ (Initial Plasma Conc.) 3.55 ± 1.17 µg/mL[13]
AUCss (Area Under Curve) 19.2 ± 12.7 hour*µg/mL[13]
Accumulation Ratio ~1.37[13][14][15]
Clearance Slower in dogs compared to cats and rats[10][16]

The data indicates minimal drug accumulation with once-daily dosing, supporting the established three-day treatment regimen.[13][14][15] The slower clearance in dogs compared to other species underscores the importance of species-specific dosing.[10][16] The 0.4 mg/kg dose represents the lowest effective dose identified in dose-determination studies using a canine pancreatitis model.[12]

Experimental Protocols

Materials and Reagents
  • Fuzapladib sodium for injection (PANOQUELL®-CA1)

  • Sterile diluent (provided with drug; 1.8% w/v benzyl alcohol in water)[3][13]

  • Sterile syringes (1 mL, 3 mL, 5 mL)

  • Sterile needles (22G or appropriate size)

  • Intravenous (IV) catheters (20-24G, depending on dog size)[17]

  • T-port or injection cap

  • Heparinized saline flush

  • 70% Isopropyl alcohol swabs

  • Standard veterinary bandaging materials

  • Personal Protective Equipment (gloves, lab coat)

Protocol 1: Reconstitution of Fuzapladib Sodium

Causality: The drug is supplied as a lyophilized powder to ensure stability.[12] Reconstitution must be performed using the specified diluent to achieve the correct concentration and ensure sterility.[3][13]

  • Preparation: Gather one vial of Fuzapladib sodium lyophilized powder (14 mg) and one vial of the provided sterile diluent (3.9 mL).[13]

  • Aseptic Technique: Wipe the rubber stoppers of both vials with an alcohol swab.

  • Reconstitution: Using a sterile syringe, withdraw the entire contents of the diluent vial and inject it into the vial containing the lyophilized powder.

  • Dissolution: Swirl the vial gently until the powder is completely dissolved. Do not shake vigorously.

  • Final Concentration: The resulting solution will have a final concentration of 4 mg/mL of Fuzapladib sodium.[14][15]

  • Storage: The reconstituted solution is stable for 28 days when stored under refrigeration (2-8°C).[3] Label the vial with the date of reconstitution.

Protocol 2: Intravenous Dosing Regimen

Causality: The IV bolus administration ensures rapid achievement of therapeutic plasma concentrations.[18][19] The established dose of 0.4 mg/kg once daily for three days has been shown to be safe and effective for managing clinical signs of acute pancreatitis in dogs.[8][9][12]

  • Animal Preparation: Ensure the canine model is appropriately restrained. Place an IV catheter in a suitable vein (e.g., cephalic, lateral saphenous) using standard aseptic veterinary procedures.[17][18] Shave and disinfect the catheter site prior to placement.[17]

  • Dose Calculation: Weigh the dog accurately. Calculate the required volume of the reconstituted solution (4 mg/mL) using the following formula: Volume (mL) = (Body Weight in kg × 0.4 mg/kg) / 4 mg/mL This simplifies to: Volume (mL) = Body Weight in kg × 0.1

  • Dose Withdrawal: Gently swirl the reconstituted vial.[14][15] Using a sterile syringe, draw up the calculated volume.

  • Administration:

    • Confirm catheter patency by flushing with a small amount of heparinized saline.

    • Administer the calculated dose as an intravenous bolus over 15 to 60 seconds .[8][12][14]

    • Flush the catheter again with heparinized saline to ensure the full dose is delivered.

  • Frequency: Repeat the administration once daily for a total of three consecutive days.[12][20]

Dosing ParameterProtocolReference
Dose 0.4 mg/kg of body weight[8][9][12]
Route Intravenous (IV)[9][20]
Rate Bolus injection over 15-60 seconds[8][12][14]
Frequency Once daily[9][12]
Duration 3 consecutive days[8][9][12]

Experimental Workflow and Efficacy Assessment

A robust evaluation of Fuzapladib sodium requires a structured workflow with clearly defined endpoints. The primary model for which Fuzapladib is indicated is acute pancreatitis, but its application can be extrapolated to other canine models of inflammation where neutrophil infiltration is a key pathological feature.[21][22][23]

Fuzapladib_Workflow cluster_0 Pre-Treatment (Day 0) cluster_1 Treatment Phase (Days 0, 1, 2) cluster_2 Post-Treatment & Analysis (Day 3+) Start Animal Selection & Acclimation Baseline Baseline Assessment: - Clinical Scoring (MCAI) - Blood Sample (Biomarkers) Start->Baseline Group Randomization: - Fuzapladib Group - Placebo/Control Group Baseline->Group Dosing Daily IV Dosing: - Fuzapladib (0.4 mg/kg) - Placebo Group->Dosing Monitoring Daily Monitoring: - Clinical Signs - Adverse Events Dosing->Monitoring Endpoint Endpoint Assessment (Day 3): - Clinical Scoring (MCAI) - Blood Sample (Biomarkers) Monitoring->Endpoint Analysis Data Analysis: - Compare MCAI change - Compare Biomarker levels Endpoint->Analysis End Study Conclusion Analysis->End

Caption: A typical workflow for assessing Fuzapladib's efficacy.

Clinical Efficacy Scoring

The Modified Canine Activity Index (MCAI) is a validated tool for assessing clinical severity in dogs with pancreatitis and was the primary effectiveness variable in pilot studies.[5][15] Consistent scoring by trained personnel is critical for data integrity.

ParameterScore 0Score 1Score 2Score 3Reference
Activity NormalMildly depressedModerately depressedSeverely depressed
Appetite NormalEats >50%Eats <50%Anorexic
Vomiting None1-2 episodes/day3-4 episodes/day>4 episodes/day
Cranial Abdominal Pain NoneMildModerateSevere
Dehydration <5%5-7%8-10%>10%
Stool Consistency NormalSoftWatery diarrhea-
Blood in Feces NonePresent--[5]

A statistically significant reduction in the MCAI score from Day 0 to Day 3 in the Fuzapladib group compared to a control group indicates a positive therapeutic effect.[5][15]

Biomarker Analysis

To provide quantitative, objective data, clinical scoring should be supplemented with biomarker analysis.

  • C-Reactive Protein (CRP): CRP is a major acute-phase protein in dogs and a sensitive, non-specific marker of systemic inflammation.[24][25] A reduction in serum CRP levels post-treatment would support the anti-inflammatory effect of Fuzapladib.[25]

  • Cytokine Panels: Measuring pro-inflammatory cytokines (e.g., IL-6, TNF-α) can provide more specific insights into the modulation of the inflammatory response.

Safety and Monitoring

While generally considered safe, researchers must monitor for potential adverse effects.

  • Common Adverse Reactions: In clinical studies, the most reported adverse effects included anorexia, digestive tract disorders (diarrhea, vomiting), respiratory tract disorders, and jaundice.[9][20]

  • Contraindications: The safe use of Fuzapladib has not been evaluated in dogs with cardiac disease, hepatic failure, or renal impairment. It should not be used in dogs under 6 months of age, or those that are pregnant, lactating, or intended for breeding.[14][20]

  • Drug Interactions: Fuzapladib is highly protein-bound, and its use with other highly protein-bound drugs has not been studied.[9] Concomitant use with non-steroidal anti-inflammatory drugs (NSAIDs) was excluded in clinical trials.[9][14]

References

  • Pancreatitis in Dogs and Cats - Digestive System - MSD Veterinary Manual. (n.d.). MSD Veterinary Manual. [Link]

  • Fuzapladib Now Available to Treat Acute Pancreatitis in Dogs. (2023, April 20). Clinician's Brief. [Link]

  • Management of pancreatitis in dogs and the role of PANOQUELL®-CA1 (fuzapladib sodium for injection). (2023, October 30). dvm360. [Link]

  • PANOQUELL®-CA1 (fuzapladib sodium for injection) is now available in the US. (2023, May 16). Ceva Animal Health. [Link]

  • Fuzapladib in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis. (2023). Journal of Veterinary Internal Medicine. [Link]

  • Fuzapladib. (n.d.). VCA Animal Hospitals. [Link]

  • Treatment Options for Canine Pancreatitis. (2024, February 12). Today's Veterinary Practice. [Link]

  • Species differences in the biopharmaceutical properties of fuzapladib sodium monohydrate in rats, cats, and dogs. (2022, December 26). MedCrave. [Link]

  • FOI Summary for the Conditional Approval of 141-567. (2022, November 14). Animal Drugs @ FDA. [Link]

  • Paw inflammation model in dogs for preclinical pharmacokinetic/pharmacodynamic investigations of nonsteroidal anti-inflammatory drugs. (2011, August 15). PubMed. [Link]

  • (fuzapladib sodium for injection) - Ceva Connect. (n.d.). Ceva Connect. [Link]

  • PANOQUELL-CA1 (fuzapladib sodium for injection) for Dogs. (2026, March 1). Drugs.com. [Link]

  • (fuzapladib sodium for injection) - PANOQUELL®-CA1. (n.d.). PANOQUELL®-CA1. [Link]

  • Paw Inflammation Model in Dogs for Preclinical Pharmacokinetic/Pharmacodynamic Investigations of Nonsteroidal Anti-Inflammatory Drugs. (2015, September 1). ResearchGate. [Link]

  • How It Works - PANOQUELL®-CA1. (2022, May 12). PANOQUELL®-CA1. [Link]

  • Species differences in the biopharmaceutical properties of fuzapladib sodium monohydrate in rats, cats, and dogs | Request PDF. (n.d.). ResearchGate. [Link]

  • Intravenous Injections for Dogs and Cats. (n.d.). IATEVAD. [Link]

  • Successful Outpatient Pain Management in Dogs With Mild to Moderate Pancreatitis Using a Novel Wearable Device for Continuous Hydromorphone Delivery. (2025, August 21). PMC. [Link]

  • Spontaneous Canine Disease Models in Biomedical Science: A One Health Path to Predictive Drug Development. (2025, April 4). Preprints.org. [Link]

  • Fuzapladib - Drug Targets, Indications, Patents. (2026, January 31). Patsnap Synapse. [Link]

  • PANOQUELL®-CA1 - Ceva Connect. (n.d.). Ceva Connect. [Link]

  • IV Catheters for Dogs: What Are They, and How Do You Care For Them? (2024, July 18). PetMD. [Link]

  • Canine chronic enteropathy—Current state-of-the-art and emerging concepts. (n.d.). Frontiers. [Link]

  • Fluid Delivery Systems in Dogs and Cats. (2022, June 9). Veterinary Partner - VIN. [Link]

  • SOP: Canine Intravenous Fluid Administration. (2017, December 12). Research and Innovation | Virginia Tech. [Link]

  • Fluid Therapy. (2024, October 5). Long Beach Animal Hospital. [Link]

  • Canine CRP and Other Acute Phase Proteins as Markers of Inflammation. (2019, March 28). YouTube. [Link]

Sources

Application

IS-741 sodium subcutaneous injection protocol rats mice

Application Note: Subcutaneous Injection Protocol and Mechanistic Profiling of IS-741 Sodium (Fuzapladib) in Murine and Rat Models Introduction & Scientific Rationale IS-741 sodium (Fuzapladib sodium monohydrate) is a po...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Subcutaneous Injection Protocol and Mechanistic Profiling of IS-741 Sodium (Fuzapladib) in Murine and Rat Models

Introduction & Scientific Rationale

IS-741 sodium (Fuzapladib sodium monohydrate) is a potent, dual-action anti-inflammatory agent. It functions primarily as an orally and systemically active inhibitor of leukocyte-function-associated antigen type 1 (LFA-1) activation and cytosolic phospholipase A2 (cPLA2)[1]. By simultaneously blocking these two critical inflammatory pathways, IS-741 effectively halts neutrophil infiltration into inflammatory sites and reduces the biosynthesis of destructive eicosanoids[1][2]. It has been extensively validated in preclinical models of severe acute necrotizing pancreatitis, bleomycin-induced pulmonary fibrosis, and trinitrobenzene sulfonic acid (TNBS)-induced ileitis[1][3][4].

Mechanism of Action: Causality in Inflammation Suppression

The therapeutic efficacy of IS-741 is rooted in its ability to interrupt the "second attack" of severe inflammation—specifically, the systemic inflammatory response syndrome (SIRS) driven by neutrophil hyperactivation and multiple organ failure[3].

By inhibiting cPLA2, IS-741 prevents the hydrolysis of cellular phospholipids, thereby cutting off the supply of arachidonic acid, which is the necessary precursor for prostaglandins and leukotrienes[5]. Concurrently, its inhibition of LFA-1 prevents the firm adhesion of neutrophils to the vascular endothelium, a mandatory physiological step for diapedesis and tissue infiltration[1]. This dual blockade mitigates the degree of damage in the pancreas, lungs, and kidneys during acute inflammatory events[5].

MOA IS741 IS-741 Sodium (Fuzapladib) LFA1 LFA-1 Activation IS741->LFA1 Inhibits cPLA2 cPLA2 Activity IS741->cPLA2 Inhibits Adhesion Neutrophil-Endothelial Adhesion LFA1->Adhesion Blocked Arachidonic Arachidonic Acid Release cPLA2->Arachidonic Blocked Infiltration Tissue Infiltration (Pancreas/Lungs) Adhesion->Infiltration Prevented Eicosanoids Eicosanoid Biosynthesis Arachidonic->Eicosanoids Prevented Inflammation Organ Damage & Inflammation Infiltration->Inflammation Attenuated Eicosanoids->Inflammation Attenuated

Dual-pathway inhibition by IS-741 targeting LFA-1 and cPLA2 to attenuate inflammation.

Pharmacokinetics & Quantitative Data

Understanding the biopharmaceutical properties of IS-741 sodium is critical for establishing dosing regimens in rodents. Following subcutaneous (SC) administration, IS-741 is rapidly absorbed into the systemic circulation. A pharmacokinetic study administering 2.0 mg/kg of fuzapladib sodium monohydrate subcutaneously in rats demonstrated rapid systemic exposure with distinct clearance rates, providing a baseline for determining injection frequency in longitudinal studies[6].

Table 1: Pharmacokinetic Parameters of IS-741 Sodium (2 mg/kg SC) in Rats

ParameterMale Rats (Mean ± SD)Female Rats (Mean ± SD)
Dose (mg/kg) 2.02.0
Cmax (µg/mL) 3.2 ± 0.193.0 ± 0.097
Apparent Elimination (h⁻¹) 2.1 ± 0.0821.6 ± 0.11

Data synthesized from species difference studies[6].

Experimental Protocol: Subcutaneous Injection in Rats and Mice

Subcutaneous administration ensures a steady absorption profile compared to intravenous bolus, making it ideal for sustained target engagement in acute models like cerulein-induced pancreatitis or TNBS ileitis. The protocol below is optimized for solubility and bioavailability, acting as a self-validating system to ensure accurate dosing.

Reagents & Materials:

  • IS-741 Sodium (Fuzapladib sodium monohydrate, Purity ≥ 98%)[1]

  • Vehicle: Sterile 0.9% Saline or 5% Glucose solution[3][4]

  • Syringes: 1 mL sterile syringes with 25G to 27G needles (for rats) or 29G (for mice).

  • Rodent subjects: e.g., Sprague-Dawley rats or C57BL/6 mice[4][7].

Step-by-Step Methodology:

Step 1: Formulation Preparation

  • Causality: IS-741 sodium is highly water-soluble but prone to degradation over time in aqueous environments. Prepare the working solution freshly on the day of the experiment to guarantee molecular integrity[1].

  • Dissolve IS-741 sodium in sterile 0.9% saline to achieve the desired concentration (e.g., a 1 mg/mL concentration for a 2 mg/kg dose in a 200g rat requires a 0.4 mL injection volume).

  • Vortex gently. If phase separation or micro-precipitates occur, use mild sonication until the solution is completely clear (solubility limit is ≥ 2.5 mg/mL)[1].

Step 2: Animal Preparation & Restraint

  • Acclimatize animals for at least 7 days prior to the study to reduce baseline stress-induced inflammation.

  • Gently restrain the rodent. For mice, use the scruff technique; for rats, use a commercial restrainer or a towel wrap, exposing the loose skin over the interscapular area (neck/shoulders).

Step 3: Subcutaneous Injection Technique

  • Tent the loose skin over the interscapular area using the thumb and index finger to create a subcutaneous pocket.

  • Insert the needle (bevel up) at a 45-degree angle into the pocket.

  • Self-Validating Check: Aspirate the syringe plunger slightly. Resistance should be felt, and no blood should enter the hub. If blood appears, you have hit a blood vessel; withdraw and select a new site. This guarantees the dose is delivered subcutaneously, not intravenously.

  • Inject the IS-741 sodium solution at a steady rate.

  • Withdraw the needle and gently massage the injection site for 5 seconds. Causality: Massaging promotes local dispersion of the compound and prevents backflow through the needle track.

Step 4: Dosing Regimen & Downstream Validation

  • For acute pancreatitis models, administer IS-741 (ranging from 2 to 20 mg/kg) either prophylactically or at specific intervals (e.g., 6 h and 30 h post-disease induction) to mitigate organ damage[5][6][8].

  • To validate the success of the injection and the drug's target engagement, harvest the target tissue (e.g., pancreas, lung) post-euthanasia. Perform a Myeloperoxidase (MPO) Activity Assay to quantify the reduction in neutrophil infiltration, and a cPLA2 Activity Assay to confirm the inhibition of cytosolic phospholipase A2 in tissue homogenates[2][5][9].

Workflow Prep Formulation Prepare IS-741 in 0.9% Saline Restraint Restraint Expose Dorsal Scruff Prep->Restraint Inject SC Injection Tent Skin & Inject (2-20 mg/kg) Restraint->Inject Monitor Monitoring Assess PK/PD (Cmax ~3.2 µg/mL) Inject->Monitor Harvest Tissue Harvest Analyze cPLA2 & MPO Activity Monitor->Harvest

Experimental workflow for subcutaneous dosing of IS-741 sodium in rodent models.

References

  • Chemoprevention of biliary carcinogenesis in syrian hamsters by the novel carboxamide derivative IS-741 after initiation with N-nitrosobis(2-oxopropyl)amine (BOP). PubMed.[Link]

  • Effect of IS-741 (A New Synthetic Antiinflammatory Agent) on Acute Necrotizing Pancreatitis in Dogs. Karger Publishers.[Link]

  • A Novel Synthetic Anti-Acute Pancreatitis Agent, IS-741. Karger Publishers.[Link]

  • Effect of IS-741 (a new synthetic antiinflammatory agent) on acute necrotizing pancreatitis in dogs. Significance of its inhibitory effect on cytosolic phospholipase A2. PubMed.[Link]

  • IS-741 suppression of lung injury. National Institute of Public Health (Japan).[Link]

  • Biological Reference Data on CD(SD) IGS Rats. Charles River Japan.[Link]

  • Species differences in the biopharmaceutical properties of fuzapladib sodium monohydrate in rats, cats, and dogs. MedCrave.[Link]

Sources

Method

Application Note: High-Parameter Flow Cytometry for the Analysis of LFA-1 Expression and Conformational State in Response to Small Molecule Modulators

Introduction Lymphocyte Function-Associated Antigen-1 (LFA-1), a member of the β2 integrin family, is a critical adhesion molecule expressed on the surface of all leukocytes.[1][2] Composed of two non-covalently linked s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Lymphocyte Function-Associated Antigen-1 (LFA-1), a member of the β2 integrin family, is a critical adhesion molecule expressed on the surface of all leukocytes.[1][2] Composed of two non-covalently linked subunits, αL (CD11a) and β2 (CD18), LFA-1 plays a pivotal role in a wide array of immunological processes, including leukocyte trafficking, firm adhesion to endothelial cells, and the formation of the immunological synapse between T cells and antigen-presenting cells (APCs).[1][3][4][5] The function of LFA-1 is intricately regulated by dynamic conformational changes that modulate its affinity for its primary ligands, the Intercellular Adhesion Molecules (ICAMs).[1][4][6]

On resting leukocytes, LFA-1 exists in a default low-affinity, bent conformation.[1][7] Upon cellular activation through chemokine or T-cell receptor (TCR) engagement, a process known as "inside-out" signaling triggers a series of conformational shifts, transitioning LFA-1 to an extended, high-affinity state competent for ligand binding.[7][8][9] This activation is essential for mounting an effective immune response.[10] Given its central role in inflammation, LFA-1 is a key therapeutic target for various autoimmune and inflammatory diseases.[5][6]

Flow cytometry is an indispensable tool for dissecting the complex regulation of LFA-1.[11][12] It allows for the precise, quantitative measurement of LFA-1 surface expression on a single-cell basis. Furthermore, by employing conformation-specific monoclonal antibodies, flow cytometry can distinguish between the low-affinity and high-affinity states of LFA-1, providing crucial insights into its activation status.[10][13][14] This capability is particularly valuable in drug discovery for characterizing the mechanism of action of small molecule inhibitors that may allosterically lock LFA-1 in an inactive conformation.[15]

This application note provides a comprehensive, field-proven protocol for measuring total LFA-1 expression and its activation state on human peripheral blood mononuclear cells (PBMCs) using multi-color flow cytometry. It further details a framework for evaluating the effects of a test compound, using IS-741 as an example, on LFA-1 modulation. While IS-741 (Birtamimab) is primarily known as an investigational monoclonal antibody designed to clear amyloid deposits in AL amyloidosis, this protocol provides a robust methodology for assessing its potential, or any compound's, off-target effects on LFA-1, a common practice in comprehensive drug safety and development programs.[16][17][18]

Principle of LFA-1 Activation and Inhibition

The transition of LFA-1 from a low-affinity to a high-affinity state is a multi-step process initiated by intracellular signals. This "inside-out" signaling cascade culminates in the binding of proteins like talin and kindlin to the cytoplasmic tail of the β2 subunit, which breaks the clasp between the αL and β2 cytoplasmic domains.[8][9] This separation triggers a dramatic structural rearrangement of the extracellular domains, extending the molecule and opening the ligand-binding headpiece, thereby increasing its affinity for ICAMs.[7][9]

Small molecule inhibitors of LFA-1 often function as allosteric modulators.[6][15] Instead of blocking the ligand-binding site directly, they bind to other sites on the integrin, such as the I-domain, and stabilize the low-affinity conformation, preventing the transition to the active state. This protocol is designed to detect such a mechanism by measuring both total LFA-1 levels and the fraction of molecules in the high-affinity state.

LFA1_Activation_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LFA1_inactive LFA-1 (Low-Affinity) Bent Conformation LFA1_active LFA-1 (High-Affinity) Open Conformation LFA1_inactive->LFA1_active Affinity Maturation ICAM1 ICAM-1 LFA1_active->ICAM1 Binding ICAM1->LFA1_active Outside-In Signaling (Actin Reorganization) TCR TCR / Chemokine Receptor Rap1 Rap1 Activation TCR->Rap1 Inside-Out Signal Talin Talin / Kindlin Recruitment Rap1->Talin Talin->LFA1_inactive Binds β2 tail Inhibitor Allosteric Inhibitor (e.g., IS-741 test) Inhibitor->LFA1_inactive Stabilizes Inactive State

Figure 1: LFA-1 "Inside-Out" Activation Pathway. Intracellular signals from TCR or chemokine receptors activate Rap1, leading to the recruitment of talin and kindlin. These proteins bind to the β2 subunit cytoplasmic tail, inducing a conformational change in LFA-1 from a low-affinity to a high-affinity state, enabling ICAM-1 binding. Allosteric inhibitors can lock LFA-1 in its inactive state.

Experimental Workflow & Design

The overall experimental process involves isolating immune cells, treating them with the test compound across a range of concentrations, staining for LFA-1 and other cellular markers, and analyzing the samples by flow cytometry. A critical aspect of the design is the inclusion of appropriate controls to ensure data validity and accurate interpretation.

Experimental_Workflow A 1. PBMC Isolation (from whole blood via Ficoll) B 2. Cell Treatment - Vehicle Control (DMSO) - IS-741 (Dose-Response) - Positive Control (PMA/MnCl2) A->B C 3. Cell Staining - Fc Block - Viability Dye - Surface Antibody Cocktail B->C D 4. Flow Cytometry Acquisition - Unstained Control - Compensation Controls - FMO Controls - Experimental Samples C->D E 5. Data Analysis - Gating Strategy - MFI Quantification - Dose-Response Curve D->E

Sources

Application

Application Note: Optimization of IS-741 Sodium Dosage in TNBS-Induced Ileitis Rat Models

Abstract This application note provides a rigorous protocol for evaluating IS-741 sodium (a specific VCAM-1 expression inhibitor and hydroxamic acid derivative) in a TNBS-induced ileitis rat model. Unlike standard coliti...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a rigorous protocol for evaluating IS-741 sodium (a specific VCAM-1 expression inhibitor and hydroxamic acid derivative) in a TNBS-induced ileitis rat model. Unlike standard colitis models, the ileitis model requires precise surgical induction to mimic the transmural inflammation and granuloma formation characteristic of Crohn’s disease in the small intestine. This guide details the mechanistic rationale, surgical induction via laparotomy, and a validated dosage regimen (1–100 mg/kg) to assess the compound's efficacy in suppressing leukocyte infiltration and mucosal injury.

Mechanism of Action & Rationale

IS-741 Sodium functions primarily by inhibiting the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells. In the context of TNBS-induced ileitis, the hapten-induced immune response triggers a cytokine cascade (TNF-α, IL-1β) that upregulates VCAM-1. This upregulation facilitates the firm adhesion and transendothelial migration of leukocytes (T-cells, neutrophils) into the ileal lamina propria, driving transmural inflammation.

By blocking this adhesion step, IS-741 prevents the "second wave" of inflammatory cell recruitment, thereby reducing tissue necrosis and granuloma formation.

Figure 1: IS-741 Mechanism in the Inflammatory Cascade

IS741_Mechanism TNBS TNBS Haptenization (Ileal Lumen) Macro Macrophage/Th1 Activation TNBS->Macro Antigen Presentation Cytokines Cytokine Release (TNF-α, IL-1β) Macro->Cytokines Endo Ileal Endothelial Cells Cytokines->Endo Activation VCAM VCAM-1 Upregulation Endo->VCAM Adhesion Leukocyte Adhesion & Transmigration VCAM->Adhesion Binds VLA-4 Leuko Circulating Leukocytes (VLA-4+) Leuko->Adhesion Damage Transmural Ileitis (Granulomas, Ulcers) Adhesion->Damage IS741 IS-741 Sodium (Inhibitor) IS741->VCAM Inhibits Expression

Caption: IS-741 interrupts the inflammatory cascade by preventing VCAM-1 upregulation on endothelial cells, blocking leukocyte entry into the ileal tissue.

Experimental Design Strategy

Animal Selection
  • Species/Strain: Sprague-Dawley (SD) Rats or Wistar Rats.

  • Sex/Age: Male, 7–8 weeks old.

  • Weight: 200–250 g.

  • Justification: Male SD rats provide a consistent immune response and are robust enough to survive the laparotomy and subsequent weight loss associated with the ileitis model.

Compound Preparation (IS-741 Sodium)
  • Chemical Name: N-(2-((ethylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-cyclohexanecarboxamide monosodium salt monohydrate.[1]

  • CAS Number: 351999-87-6.[1]

  • Vehicle: Distilled water or 0.5% Carboxymethylcellulose (CMC) sodium salt (IS-741 is a sodium salt and generally water-soluble).

  • Storage: Store powder at -20°C; prepare fresh solutions daily.

Dosage Groups

Based on efficacy data from DSS colitis models [1], the following dose-response range is recommended for ileitis:

GroupTreatmentDoseRouteFrequencyN
G1 Sham ControlVehiclePOQD8
G2 TNBS + VehicleVehiclePOQD10
G3 TNBS + IS-741 Low1 mg/kg POQD10
G4 TNBS + IS-741 Mid10 mg/kg POQD10
G5 TNBS + IS-741 High100 mg/kg POQD10
G6 Positive ControlPrednisolone (5 mg/kg)POQD8

Dosage Rationale:

  • 1 mg/kg: Establishes the minimal effective dose (MED).

  • 10 mg/kg: Expected therapeutic window based on previous VCAM-1 inhibition studies.

  • 100 mg/kg: Maximal efficacy dose to assess complete suppression of infiltration.

Detailed Protocol: TNBS-Induced Ileitis

Note: Unlike colitis (rectal administration), ileitis requires direct injection into the ileum via laparotomy.

Phase 1: Pre-Operative Preparation
  • Acclimatization: House rats for 7 days with standard chow and water.

  • Fasting: Fast rats for 24 hours prior to surgery (water ad libitum) to clear the small intestine.

Phase 2: Surgical Induction (Day 0)
  • Anesthesia: Induce with isoflurane (3-4%) or Ketamine/Xylazine (IP).

  • Laparotomy:

    • Shave and sterilize the abdomen.

    • Make a 2-3 cm midline incision.

    • Gently exteriorize the ileum.

  • TNBS Injection:

    • Identify the injection site: 10 cm proximal to the ileo-cecal junction .[2]

    • TNBS Solution: Dissolve TNBS in 30% Ethanol (vehicle for haptenization).

    • Dose: 80 mg/kg TNBS.

    • Volume: 0.6 mL per rat [2].

    • Inject slowly into the ileal lumen using a 30G needle.

    • Critical Step: Apply slight pressure to the injection site with a cotton swab for 30 seconds to prevent leakage.

  • Closure: Return the bowel to the abdominal cavity. Suture the muscle layer and staple/suture the skin.

  • Recovery: Monitor animals on a heating pad until fully conscious.

Phase 3: Treatment Regimen (Day 0 - Day 7)[3]
  • Start Time: Administer the first dose of IS-741 2 hours post-surgery (Therapeutic mode) or 24 hours pre-surgery (Prophylactic mode).

  • Duration: Daily oral gavage (PO) for 7 to 14 days, depending on whether acute or chronic pathology is being assessed.

  • Monitoring: Daily weight, survival, and clinical signs (piloerection, lethargy).

Figure 2: Experimental Workflow

Workflow cluster_0 Induction Phase cluster_1 Treatment Phase cluster_2 Evaluation Phase Day0 Day 0: Laparotomy & TNBS Injection (Ileum) Dosing Daily Dosing (PO) IS-741 (1-100 mg/kg) Days 0-7 Day0->Dosing Sacrifice Day 7/14: Sacrifice & Tissue Collection Dosing->Sacrifice Analysis Analysis: - MPO Assay - Histology (H&E) - VCAM-1 IHC Sacrifice->Analysis

Caption: Timeline for TNBS-induced ileitis model with IS-741 treatment.

Evaluation & Endpoints

To validate the efficacy of IS-741, use the following "self-validating" endpoints. The protocol is considered successful if the Vehicle group shows high MPO and transmural damage, while the IS-741 groups show dose-dependent reduction.

Macroscopic Scoring (Ileum Specific)

Harvest the distal 10 cm of the ileum. Open longitudinally and score:

ScoreDescription
0 No damage.[3]
1 Localized hyperemia, no ulcers.
2 Linear ulceration with no significant inflammation.
3 Linear ulceration with inflammation at one site.
4 Two or more sites of ulceration/inflammation.[4][5][6][7][8][9]
5 Two or more major sites of ulceration/inflammation or one site extending >1 cm.
6-10 If damage covers >2 cm, score increases by 1 for each additional cm.
Biochemical Marker: MPO Activity

Myeloperoxidase (MPO) is a direct marker of neutrophil infiltration.[10]

  • Protocol: Homogenize ileal tissue in HTAB buffer. React with o-dianisidine dihydrochloride. Measure absorbance at 460 nm.

  • Expected Result: IS-741 should significantly reduce MPO activity compared to the TNBS+Vehicle group, confirming the blockade of leukocyte infiltration.

Histopathology & IHC
  • Stain: H&E for general architecture (transmural inflammation, granulomas).

  • IHC: Anti-VCAM-1 staining to confirm the mechanism.

  • Scoring: Assess mucosal architecture loss, cellular infiltration, muscle thickening, and crypt abscesses.

Troubleshooting & Critical Parameters

  • Mortality Management: The TNBS ileitis model can have high mortality (>20%) due to perforation.

    • Solution: Ensure the TNBS is dissolved in 30% ethanol , not 50% (often used for colitis), as the ileum is thinner and more prone to perforation.

  • Injection Leakage: Leakage of TNBS into the peritoneal cavity causes generalized peritonitis.

    • Solution: Use a fine gauge needle (30G) and seal the injection site with a small drop of cyanoacrylate glue if necessary, or hold pressure for 60 seconds.

  • Variable Disease Severity:

    • Solution: Standardize the injection site exactly 10 cm proximal to the cecum to ensure consistent anatomical targeting.

References

  • Yotsuya, S., et al. (2001). "Efficacy of the inflammatory cell infiltration inhibitor IS-741 on colitis induced by dextran sulfate sodium in the rat." Japanese Journal of Pharmacology, 87(2), 151-157. Link

  • Zhou, Q., et al. (2016). "Visceral Hypersensitivity Is Provoked by 2,4,6-Trinitrobenzene Sulfonic Acid-Induced Ileitis in Rats." Frontiers in Pharmacology, 7, 188. Link

  • MedKoo Biosciences. (n.d.). "IS-741 sodium monohydrate Product Description." Link

  • Morris, G. P., et al. (1989). "Hapten-induced model of chronic inflammation and ulceration in the rat colon." Gastroenterology, 96(3), 795-803. Link

Sources

Method

Application Note: Handling, Reconstitution, and Storage Stability of IS-741 Sodium Solutions

Executive Summary & Biological Context IS-741 sodium (also known as Fuzapladib sodium) is a potent, cell-permeant dual inhibitor of[1]. By blocking LFA-1, it prevents the adhesion of inflammatory cells—such as neutrophil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

IS-741 sodium (also known as Fuzapladib sodium) is a potent, cell-permeant dual inhibitor of[1]. By blocking LFA-1, it prevents the adhesion of inflammatory cells—such as neutrophils and monocytes—to microvascular endothelial cells[1]. It is extensively utilized in pre-clinical models of acute pancreatitis, inflammatory bowel disease, and other severe inflammatory conditions[2].

Because IS-741 is supplied as a hygroscopic sodium salt containing a sulfonamide and a trifluoromethyl group, its stability in solution is highly dependent on solvent anhydrousness and strict thermal control. This application note provides a validated, self-contained framework for the reconstitution, storage, and in vitro application of IS-741 sodium to ensure absolute reproducibility in experimental outcomes.

Physicochemical Profile

Understanding the physical properties of IS-741 sodium is the first step in ensuring proper handling.

PropertySpecification
Chemical Name Cyclohexanecarboxamide, N-(2-((ethylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-, monosodium salt
CAS Number [1]
Molecular Formula C₁₅H₁₉F₃N₃NaO₃S[3]
Molecular Weight [3]
Appearance White to beige solid powder
Solubility DMSO (≥ 10 mM / ~4 mg/mL)[1]

Mechanism of Action

Expertise & Causality: IS-741 sodium exerts its anti-inflammatory effects by inhibiting the conformational activation of LFA-1 (CD11a/CD18) on leukocytes. This prevents the high-affinity binding of LFA-1 to Intercellular Adhesion Molecule 1 (ICAM-1) on endothelial cells, thereby halting leukocyte extravasation into inflamed tissues[1]. Concurrently, its inhibition of PLA2 blocks the release of arachidonic acid, reducing downstream eicosanoid synthesis[2].

MoA IS741 IS-741 Sodium LFA1 LFA-1 (CD11a/CD18) Activation IS741->LFA1 Inhibits PLA2 Phospholipase A2 (PLA2) IS741->PLA2 Inhibits ICAM1 ICAM-1 Binding (Endothelial Cells) LFA1->ICAM1 Prevents Arachidonic Arachidonic Acid Release PLA2->Arachidonic Prevents Adhesion Leukocyte Adhesion & Migration ICAM1->Adhesion Blocks Inflammation Inflammatory Response Arachidonic->Inflammation Blocks Adhesion->Inflammation Attenuates

Diagram 1: Dual inhibitory mechanism of IS-741 sodium on LFA-1 activation and PLA2 signaling.

Reconstitution Protocol: Preparation of 10 mM Stock Solution

Expertise & Causality: IS-741 sodium is susceptible to moisture-induced degradation over prolonged periods. Therefore, anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory solvent for long-term stock solutions. Aqueous buffers should only be used for immediate working dilutions prior to the assay.

Step-by-Step Methodology:

  • Equilibration (Critical Step): Remove the lyophilized IS-741 sodium vial from -20°C storage. Allow it to equilibrate to room temperature (20-25°C) in a desiccator for at least 30 minutes before opening. Causality: This prevents atmospheric moisture condensation on the hygroscopic sodium salt powder, which can cause localized hydrolysis and alter the effective molarity.

  • Centrifugation: Briefly centrifuge the vial at 3,000 x g for 10 seconds to gather all powder at the bottom of the tube.

  • Solvent Addition: To prepare a 10 mM stock solution from 5 mg of IS-741 sodium, add 1.245 mL of sterile, anhydrous DMSO (≥99.9% purity).

  • Dissolution: Vortex the vial gently for 30-60 seconds. If the solution is not entirely clear, apply mild water-bath sonication at room temperature for 1-2 minutes.

  • Self-Validating Checkpoint: Hold the vial against a light source. The solution must be completely transparent without any particulate matter. Any turbidity indicates incomplete dissolution, requiring further sonication.

  • Aliquoting: Divide the stock solution into single-use aliquots (e.g., 50 µL) in sterile, tightly sealed microcentrifuge tubes. Causality: Repeated freeze-thaw cycles cause DMSO to absorb ambient moisture, leading to precipitation of the hydrophobic core of the IS-741 molecule.

Storage Stability Dynamics

Proper storage is the absolute cornerstone of assay reproducibility.

StateStorage TemperatureMaximum DurationReference
Solid Powder (Long-term) -20°CMonths to Years[4]
Solid Powder (Shipping) 0-4°C or AmbientDays to Weeks[4]
DMSO Stock (Long-term) -80°CUp to 6 Months[1]
DMSO Stock (Short-term) -20°CUp to 1 Month[1]

Expertise & Causality of Degradation: When stored at -20°C in DMSO for extended periods (>1 month), potential micro-fluctuations in freezer temperature can induce crystallization. At -80°C, the kinetic energy is sufficiently low to halt both chemical degradation (e.g., sulfonamide cleavage) and physical precipitation[1].

Workflow Equilibrate 1. Equilibrate Solid to Room Temp Weigh 2. Weigh IS-741 Sodium Powder Equilibrate->Weigh Dissolve 3. Add Anhydrous DMSO (e.g., to 10 mM) Weigh->Dissolve Vortex 4. Vortex / Mild Sonication until Clear Dissolve->Vortex Aliquot 5. Aliquot into Sterile Vials Vortex->Aliquot Store80 Long-Term Storage (-80°C, 6 Months) Aliquot->Store80 Preferred Store20 Short-Term Storage (-20°C, 1 Month) Aliquot->Store20 Acceptable

Diagram 2: Step-by-step workflow for the reconstitution and storage of IS-741 sodium solutions.

In Vitro Application Protocol: Leukocyte-Endothelial Adhesion Assay

This protocol outlines the use of IS-741 sodium to inhibit the adhesion of HL-60 cells (promyelocytic leukemia cells) to Human Umbilical Vein Endothelial Cells (HUVEC)[1].

Preparation of Working Solutions:

  • Thawing: Thaw a single-use DMSO aliquot of IS-741 sodium (10 mM) at room temperature.

  • Dilution: Dilute the stock solution in pre-warmed (37°C) cell culture medium to a final working concentration of 1 µM. Causality: Ensure the final DMSO concentration in the assay does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

Assay Workflow:

  • Endothelial Stimulation: Seed HUVECs in a 96-well plate and grow to confluence. Stimulate HUVECs with Lipopolysaccharide (LPS, 1 µg/mL) for 4 hours at 37°C to upregulate ICAM-1 expression.

  • Leukocyte Treatment: Pre-treat fluorescently labeled HL-60 cells (e.g., BCECF-AM labeled) with 1 µM IS-741 sodium for 3 hours at 37°C[1]. Causality: This 3-hour incubation period is critical as it allows the cell-permeant inhibitor to fully engage intracellular signaling domains and block LFA-1 conformational activation prior to endothelial exposure.

  • Co-incubation: Wash the HUVEC monolayer gently with PBS. Add the IS-741-treated HL-60 cells to the HUVEC wells and co-incubate for 30 minutes at 37°C.

  • Washing & Quantification: Carefully wash the wells 3 times with warm PBS to remove non-adherent HL-60 cells. Causality: Warm PBS prevents thermal shock to the adherent HUVECs, which could cause spontaneous detachment and skew the quantitative fluorescence readout. Lyse the remaining cells and measure fluorescence using a microplate reader.

  • Self-Validating Control Checkpoint: Always include a vehicle control (0.01% DMSO) to establish the maximum baseline LPS-induced adhesion, and an unstimulated HUVEC control to measure basal adhesion. A successful assay is validated only if the vehicle control shows a significant (>5-fold) increase in fluorescence over the unstimulated control.

References

  • IS-741 SODIUM - Inxight Drugs - National Center for Advancing Translational Sciences (NCATS). Retrieved from:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving IS-741 sodium solubility in saline buffers

Technical Support Center: IS-741 Solubilization Welcome to the technical support guide for IS-741. This document provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: IS-741 Solubilization

Welcome to the technical support guide for IS-741. This document provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with IS-741 in saline buffers. As a novel kinase inhibitor, IS-741's weakly basic and hydrophobic nature presents specific formulation hurdles, particularly its tendency to precipitate in standard physiological buffers like Phosphate-Buffered Saline (PBS) at pH 7.4.

This guide is structured to provide a tiered approach to problem-solving, from simple buffer modifications to more advanced formulation strategies. Each section explains the scientific principles behind the recommendations to empower you to make informed decisions for your experiments.

Frequently Asked Questions (FAQs)

Q1: Why does my IS-741 precipitate when I dilute my DMSO stock into 1X PBS (pH 7.4)?

A1: This is a common issue known as "crashing out." IS-741 is a weakly basic compound with poor aqueous solubility. While it readily dissolves in a 100% organic solvent like DMSO, its solubility dramatically decreases when introduced into a neutral aqueous environment like PBS (pH 7.4). At this pH, a significant portion of IS-741 exists in its non-ionized, less soluble form, causing it to precipitate.[1][2][3]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: The tolerance for DMSO is cell-line specific. However, a general rule is to keep the final concentration of DMSO at or below 0.5% to avoid cytotoxicity.[4] Many cell lines can tolerate up to 1%, but sensitive or primary cells may show stress at concentrations as low as 0.1%.[4][5][6][7] It is always best practice to run a vehicle control (buffer with the same final DMSO concentration, without IS-741) to assess any impact on your experimental model.[5]

Q3: Can I just heat the buffer to get more IS-741 to dissolve?

A3: While gentle heating can sometimes increase the rate of dissolution, it is generally not a recommended primary strategy for compounds like IS-741. Any solubility gained through heat is often temporary, and the compound may precipitate out as the solution cools to ambient or physiological temperatures. Furthermore, IS-741's stability at elevated temperatures in aqueous buffer has not been characterized and could lead to degradation.

Q4: Are there alternatives to PBS that might work better?

A4: While PBS is common, other biological buffers like HEPES or Tris could be used.[8][9][10] However, the primary issue with IS-741 solubility is its molecular properties, not a specific interaction with phosphate ions. Therefore, simply changing the buffering agent without addressing the core issues of pH or hydrophobicity is unlikely to yield a significantly better result. Note that phosphate buffers can sometimes interfere with assays involving divalent cations (e.g., Ca²⁺) or certain enzymes.[11][12]

Troubleshooting Workflow for IS-741 Solubility

This section provides a systematic, tiered approach to improving the aqueous solubility of IS-741. We recommend proceeding through these tiers sequentially.

Visual Workflow: Decision Tree for Solubilizing IS-741

The following diagram outlines the recommended troubleshooting path. Start with Tier 1 and proceed to the next tier only if solubility challenges persist.

G cluster_0 cluster_1 Tier 1: pH Adjustment cluster_2 Tier 2: Co-Solvent System cluster_3 Tier 3: Advanced Excipients start Start: Prepare 10 mM IS-741 Stock in 100% DMSO dilute Dilute to Target Concentration in 1X PBS (pH 7.4) start->dilute check1 Precipitation Observed? dilute->check1 success Solution is Clear: Proceed with Experiment check1->success No tier1_start Adjust Buffer pH to 5.0-6.5 check1->tier1_start Yes tier1_protocol Follow Protocol 1: Acidic Buffer Preparation tier1_start->tier1_protocol check2 Precipitation Still Occurs? tier1_start->check2 check2->success No tier2_start Use a Co-solvent System (e.g., with PEG 400) check2->tier2_start Yes tier2_protocol Follow Protocol 2: Co-Solvent Formulation tier2_start->tier2_protocol check3 Precipitation Still Occurs? tier2_start->check3 check3->success No tier3_start Utilize Solubilizing Excipients (Cyclodextrins or Surfactants) check3->tier3_start Yes tier3_protocol Follow Protocol 3 or 4: HP-β-CD or Tween® 80 tier3_start->tier3_protocol final_check Consult Advanced Formulation Support tier3_start->final_check If Still Unsuccessful

Caption: A decision tree for troubleshooting IS-741 solubility issues.

Tier 1: Solubility Enhancement via pH Adjustment

Scientific Principle

The solubility of ionizable drugs is highly dependent on the pH of the solution, a relationship described by the Henderson-Hasselbalch equation.[3][13][14][15][16] IS-741 is a weak base. In acidic solutions (pH < pKa), the molecule accepts a proton (H+) and becomes ionized (charged). This charged species is significantly more soluble in aqueous media than the neutral, uncharged form that predominates at higher pH levels.[1][2][17][18] Therefore, lowering the pH of the saline buffer can dramatically increase the solubility of IS-741.

Data: IS-741 Solubility vs. Buffer pH
Buffer pHApparent Solubility of IS-741 (µg/mL)Physical Observation
7.4< 1Heavy Precipitation
6.5~15Slight Haze
6.0~50Clear Solution
5.0> 200Clear Solution

Note: Data is illustrative and should be confirmed experimentally.

Protocol 1: Preparation of pH-Adjusted Saline Buffer

This protocol describes how to prepare a 1X PBS-like buffer at a lower pH.

  • Prepare Stock Solutions:

    • Solution A: 0.2 M Monobasic sodium phosphate (NaH₂PO₄)

    • Solution B: 0.2 M Dibasic sodium phosphate (Na₂HPO₄)

    • Saline Stock: 1.5 M NaCl

  • Create Buffer: To make 100 mL of a 0.02 M phosphate buffer with 150 mM NaCl:

    • Combine volumes of Solution A and Solution B according to the table below to achieve the desired pH.

    • Add 10 mL of the 1.5 M NaCl stock.

    • Add deionized water to bring the final volume to 100 mL.

Desired pHVol. of Solution A (mL)Vol. of Solution B (mL)
6.08.771.23
6.56.883.12
  • Verify pH: Use a calibrated pH meter to verify the final pH of the buffer. Adjust with small amounts of 1 M HCl or 1 M NaOH if necessary.

  • Sterilization: Filter the final buffer through a 0.22 µm sterile filter.

  • Dissolution Test: Prepare a fresh dilution of your IS-741 DMSO stock into the pH-adjusted buffer. Observe for any precipitation. For a definitive measure, centrifuge the solution at high speed (e.g., 14,000 rpm for 10 min) and measure the concentration of IS-741 in the supernatant via HPLC.

Tier 2: Utilizing Co-Solvents for Enhanced Solubility

Scientific Principle

If pH adjustment alone is insufficient or not viable for your experimental system, a co-solvent can be used. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[19][20][21] This change in polarity reduces the interfacial tension between the aqueous solution and the hydrophobic IS-741 molecule, making it easier for the compound to dissolve.[19]

Common biocompatible co-solvents include polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol.[20][22]

Protocol 2: Co-Solvent Formulation with PEG 400

This protocol details how to prepare a final solution of IS-741 in a buffer containing a co-solvent.

  • Prepare a Co-solvent Buffer Stock: Create a sterile-filtered aqueous buffer (e.g., pH 6.0 buffer from Protocol 1) containing 20% (v/v) PEG 400. For example, to make 10 mL, mix 2 mL of PEG 400 with 8 mL of buffer.

  • Prepare IS-741 Stock: Your primary stock should still be in 100% DMSO (e.g., at 10 mM).

  • Serial Dilution Method (Critical Step): a. Take a small volume of your 100% DMSO stock (e.g., 10 µL). b. Add this to a volume of the Co-solvent Buffer Stock (e.g., 90 µL) to make an intermediate dilution. This step ensures the IS-741 is never exposed to a purely aqueous environment, preventing precipitation. c. Perform further dilutions from this intermediate stock into your final experimental buffer (which should also contain a percentage of the co-solvent to maintain solubility).

  • Final Concentration Check: Ensure the final concentration of both DMSO and the co-solvent are compatible with your assay. For example, if you dilute the intermediate stock from step 3b 1:100 into your final assay media, the final DMSO concentration would be 0.1% and the final PEG 400 concentration would be 0.9%.

Tier 3: Advanced Formulation with Solubilizing Excipients

Scientific Principle

For the most challenging cases, specialized pharmaceutical excipients can be used to encapsulate the hydrophobic drug molecule, rendering it soluble in water.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[23][24][25] The hydrophobic IS-741 molecule can become trapped inside this cavity, forming a "host-guest" inclusion complex.[23][24][26][27] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent solubility of the drug.[23][26] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common, safe, and effective choice.[23][25][28][29][30]

  • Surfactants: Surfactants (surface-active agents) like Polysorbate 80 (Tween® 80) are amphipathic molecules.[31] Above a certain concentration (the critical micelle concentration), they self-assemble into spherical structures called micelles, with a hydrophobic core and a hydrophilic shell. The hydrophobic IS-741 partitions into the core of these micelles, effectively being shielded from the water and held in solution.[32][33][34]

Protocol 3: Solubilization with HP-β-CD
  • Prepare HP-β-CD Stock: Prepare a 40% (w/v) solution of HP-β-CD in your chosen aqueous buffer (e.g., pH 6.0 buffer). This may require gentle warming and stirring to fully dissolve. Allow to cool and sterile filter.

  • Complexation: a. Add your IS-741 DMSO stock directly to the 40% HP-β-CD solution. b. Vortex thoroughly and sonicate for 10-15 minutes. c. Allow the solution to equilibrate at room temperature for at least 1 hour (or overnight for best results) to ensure efficient complex formation.[35]

  • Dilution: This complexed stock solution can now be diluted into your final assay buffer.

Protocol 4: Solubilization with Tween® 80
  • Prepare Tween® 80 Stock: Prepare a 10% (v/v) solution of Tween® 80 in your chosen aqueous buffer. Sterile filter.

  • Micelle Formation: a. Add your IS-741 DMSO stock to the 10% Tween® 80 solution. b. Vortex thoroughly. The formation of micelles is typically rapid.

  • Dilution: Dilute this stock into your final assay buffer. Ensure the final concentration of Tween® 80 is low (typically ≤0.1%) and does not interfere with your assay, as surfactants can disrupt cell membranes at higher concentrations.[34]

References

  • Stella, V. J., & He, Q. (2008). Cyclodextrins. Toxicologic Pathology, 36(1), 30-42. [Link]

  • Popielec, A., & Loftsson, T. (2017). Effects of cyclodextrins on the aqueous solubility of drugs. International Journal of Pharmaceutics, 531(2), 532-542. [Link]

  • St. John's Laboratory. How to prepare Phosphate Buffered Saline (PBS). [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • Yalkowsky, S. H., & Roseman, T. J. (1981). Solubilization of drugs by cosolvents. In Techniques of Solubilization of Drugs (pp. 91-134). Marcel Dekker. [Link]

  • LifeTein. (2023, February 1). DMSO usage in cell culture. [Link]

  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. [Link]

  • Kurkov, S. V., & Loftsson, T. (2013). Cyclodextrins. International Journal of Pharmaceutics, 453(1), 167-180. [Link]

  • Vemula, V. R. (2015). Co-solvency: a potential tool for solubility enhancement of poorly soluble drugs. International Journal of Pharmaceutical Sciences and Research, 6(11), 4564. [Link]

  • Khan Academy. (2021, July 8). pH and solubility. [Link]

  • Hylanda Chemical. (2025, October 19). Hydroxypropyl-beta-cyclodextrin (HP-β-CD): A Versatile Solubility Enhancer in Pharmaceutical Applications. [Link]

  • Fiveable. (2025, August 15). pH and Solubility. [Link]

  • askIITians. (2025, March 11). How does pH affect solubility? [Link]

  • Protocol Online. (2006, September 29). What's the maximum allowable limit of DMSO as a solvent in cell culture. [Link]

  • Interchim. Phosphate Buffered Saline (PBS). [Link]

  • ResearchGate. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? [Link]

  • ResearchGate. (2015, November 17). What should be optimum concentration of DMSO for in cell culture (Suspension celllines)? [Link]

  • Keyence. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. [Link]

  • Tetko, I. V., et al. (2006). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. Journal of Chemical Information and Modeling, 46(6), 2470-2480. [Link]

  • Chad's Prep. 17.6 pH Effects on Solubility. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Shandong Binzhou Zhiyuan Biotechnology Co., Ltd. What is hydroxypropyl beta-cyclodextrin used for. [Link]

  • ZyVersa Therapeutics, Inc. (2016, May 23). About Hydroxypropyl Beta Cyclodextrin. [Link]

  • Bollenbach, L., et al. (2022). Poloxamer 188 as a Surfactant in Biological Formulations: An Alternative to Polysorbate 20/80. International Journal of Pharmaceutics, 620, 121706. [Link]

  • Microbe Notes. (2024, August 27). Henderson Hasselbalch Equation: Basics & Real-World Uses. [Link]

  • ResearchGate. Examples of surfactants used in pharmaceutical formulations. [Link]

  • Gohil, D., et al. (2023). Large Ring Cyclodextrin and Cosolvency-based Techniques to Improve Solubility of Antifungal Drug. Asian Journal of Pharmaceutics, 17(3), 454-463. [Link]

  • University of the Pacific. Exp. 11 The influence of pH on solubility in water Theory. [Link]

  • Avdeef, A. (2025, February 26). Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH. ADMET and DMPK, 13(1), 1-38. [Link]

  • Wang, Z., et al. (2018). Complexation of hydrophobic drugs with hydroxypropyl-β-cyclodextrin by lyophilization using a tertiary butyl alcohol system. Drug Development and Industrial Pharmacy, 44(9), 1459-1467. [Link]

  • Jain, N., & Yalkowsky, S. H. (2001). Application of the Henderson-Hasselbalch Equation to Solubility Determination. International Journal of Pharmaceutics, 225(1-2), 41-47. [Link]

  • G-Biosciences. (2020, January 14). What's the Difference Between Tween 20 and Tween 80? [Link]

  • Taylor & Francis Online. Tween 80 – Knowledge and References. [Link]

  • Hopax Fine Chemicals. (2023, August 2). Biological Buffers: The Key to Successful Experiments. [Link]

  • Stippler, E. S., Romero, N. E., & Mauger, J. W. (2016). Formulating Buffered Dissolution Media for Sparingly Soluble Weak Acid and Weak Base Drug Compounds Based on Microenvironmental pHo Considerations. Dissolution Technologies, 23(2), 6-12. [Link]

  • Xiamen Huison Biotech Co., Ltd. China Biological Buffer Series Manufacturers Suppliers Factory - Wholesale Service. [Link]

  • Slideshare. (2021, February 21). PH and Solvent Effect on Drug Solubility. [Link]

  • Roberts, M. F., & Bothwell, M. A. (2019). Universal buffers for use in biochemistry and biophysical experiments. Biophysical Chemistry, 247, 1-6. [Link]

Sources

Optimization

Minimizing phlebitis risk in IS-741 sodium IV administration

Executive Summary: The Physicochemical Challenge Welcome to the Technical Support Center. If you are accessing this guide, you are likely encountering infusion site reactions—specifically chemical phlebitis or venous irr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Physicochemical Challenge

Welcome to the Technical Support Center. If you are accessing this guide, you are likely encountering infusion site reactions—specifically chemical phlebitis or venous irritation—during the administration of IS-741 Sodium (a VLA-4 antagonist).[1]

The Core Problem: IS-741 is formulated as a sodium salt to ensure solubility.[1] This necessitates an alkaline pH (often > 9.[1]0) in the stock solution.[1] When this highly alkaline solution meets the physiological pH of blood (7.35–7.45), two distinct risks emerge:

  • Chemical Endothelial Erosion: Direct caustic damage to the tunica intima from the high pH bolus.[1]

  • Microprecipitation: The "pH shock" upon entering the bloodstream can cause the free acid form of IS-741 to crash out of solution, creating micro-particulates that mechanically scour the vein wall.

This guide provides the troubleshooting protocols to mitigate these risks without compromising bioavailability.

Module 1: Formulation & Vehicle Compatibility

Q: Why does IS-741 Sodium precipitate in my infusion line before it even reaches the subject?

A: This is almost certainly a Common Ion Effect or pH Compatibility issue.

IS-741 Sodium relies on ionization to stay soluble.[1] If you dilute it into a vehicle that is too acidic (e.g., certain unbuffered dextrose solutions which can drift to pH 4.[1]5) or has a high ionic strength that suppresses ionization, the drug will precipitate.[1]

Troubleshooting Protocol:

  • Check Your Vehicle: Do not use unbuffered D5W (5% Dextrose) if its pH is < 5.5.[1]

  • Switch to Saline: Normal Saline (0.9% NaCl) is generally preferred, but ensure the final pH of the infusate remains above the drug's pKa solubility threshold (typically > 8.0 for stability).[1]

  • Buffer Control: For sensitive experiments, use a phosphate-buffered saline (PBS) adjusted to pH 8.0 as the diluent, rather than simple saline, to maintain the "solubility window" during transit through the catheter.[1]

Q: How do I determine the "Safe Dilution Factor"?

A: You must calculate the Solubility Ratio . If the drug concentration is too high, the buffering capacity of the blood will drop the local pH below the drug's solubility limit before adequate hemodilution occurs.

ParameterHigh Risk ZoneSafe Zone (Target)
Infusate pH > 11.0 or < 4.07.0 – 9.0 (Buffered)
Osmolality > 600 mOsm/L280 – 350 mOsm/L
Infusion Rate Bolus (> 5 mL/min)Slow Infusion (< 1 mL/min)
Filtration None0.22 µm In-line Filter

Module 2: The Hemodilution Strategy (Mechanical Mitigation)

Q: The formulation is stable, but we still see phlebitis. Why?

A: You are likely exceeding the Hemodilution Threshold .[1] Even a pH-neutral formulation can cause phlebitis if the local concentration of the drug at the catheter tip is too high (Chemical Irritation). You must rely on blood flow to dilute the drug immediately upon exit from the catheter.

The Golden Rule: The tip of the catheter must float freely in the blood stream, and the blood flow rate (


) must significantly exceed the infusion rate (

).

Visualization: The Phlebitis Cascade

PhlebitisMechanism cluster_prevention Mitigation Barrier Start IS-741 Sodium (High pH / High Conc) Injection Injection into Vein (pH 7.4 Environment) Start->Injection Infusion pH_Shock Local pH Spike (> 9.0) Injection->pH_Shock Insufficient Dilution Precip Solubility Drop (Free Acid Formation) Injection->Precip pH < pKa Hemodilution Maximal Hemodilution (High Blood Flow) Injection->Hemodilution Intervention Endo_Damage Endothelial Cell Lysis/Inflammation pH_Shock->Endo_Damage Result PHLEBITIS / THROMBOSIS Endo_Damage->Result Particulates Micro-Crystals (Mechanical Scouring) Precip->Particulates Particulates->Result Hemodilution->pH_Shock Neutralizes Hemodilution->Precip Prevents Filter 0.22 µm In-line Filter

Caption: Figure 1.[1] Dual-mechanism pathway of IS-741 induced phlebitis. High pH causes direct chemical burns, while pH neutralization can paradoxically trigger precipitation if hemodilution is insufficient.

Module 3: Experimental Protocol for Risk Reduction

Step-by-Step Administration Workflow

1. Pre-Infusion Vessel Selection

  • Do not use small peripheral veins (e.g., tail vein in rodents or dorsal hand veins in humans) for high-concentration dosing.[1]

  • Select: A vessel with high laminar flow (e.g., Jugular or Femoral vein for chronic catheters; Cephalic vein for acute).[1]

  • Logic: High blood velocity (

    
    ) ensures the drug is swept away from the endothelial wall instantly.[1]
    

2. In-Line Filtration (Critical Step)

  • Install a 0.22 µm hydrophilic in-line filter (e.g., polyethersulfone) between the pump and the cannula.[1]

  • Why? This traps any micro-precipitates that form if the drug solution cools down or interacts with residual saline in the line before it enters the body.

3. The "Sandwich" Flushing Technique

  • Step A: Flush catheter with Normal Saline.[1]

  • Step B: Infuse IS-741 Sodium at a controlled rate (see table below).

  • Step C: Flush immediately with Normal Saline.[1]

  • Note: Never leave IS-741 sitting in the catheter tip (dead space); it will diffuse into the blood, precipitate, and occlude the tip.

4. Infusion Rate Calculation Use this reference table to set your pump limits.

Subject TypeVessel Diameter (Approx)Max Rec. Rate (Bolus)Max Rec. Rate (Continuous)
Mouse Tail Vein (< 1mm)0.1 mL/minNot Recommended
Rat Jugular Vein1.0 mL/min0.5 mL/min
Large Animal Cephalic/Saphenous5.0 mL/min2 - 3 mL/min

Module 4: Emergency Troubleshooting (FAQ)

Q: The vein has turned hard and "cord-like" after infusion. Is this reversible?

A: This is a palpable venous cord , indicative of Grade 3+ Phlebitis (Thrombophlebitis).[1]

  • Immediate Action: Discontinue infusion in that limb immediately.

  • Mechanism: The endothelium has been stripped, causing platelet aggregation and fibrin deposition.[1]

  • Reversibility: The vein is likely permanently sclerosed (fibrotic).[1] Do not attempt to cannulate this vessel again.

Q: Can I adjust the pH of the IS-741 stock solution to 7.4 before injecting?

A: NO.

  • Reasoning: IS-741 Sodium is likely a salt of a weak acid.[1] Lowering the pH to 7.4 in the vial will almost certainly cause the drug to precipitate out of solution immediately (turning it cloudy).

  • Correct Approach: You must rely on the body to neutralize the pH after the drug exits the catheter. This is why Slow Infusion is critical—it gives the blood time to buffer the drug molecule by molecule, preventing a mass crash-out.

Decision Logic: Optimization Workflow

DecisionTree Check_pH Check Formulation pH Is_High pH > 9.0? Check_pH->Is_High Central_Line Use Central Line (Jugular/Femoral) Is_High->Central_Line Yes Peripheral Peripheral OK (with caution) Is_High->Peripheral No Dilution Maximize Dilution (Reduce Conc.) Central_Line->Dilution If Phlebitis Persists Peripheral->Dilution If Phlebitis Persists

Caption: Figure 2. Decision logic for vessel selection based on formulation pH.

References

  • Yalkowsky, S. H., & Al-Achi, A. (1995).[1] Solubility and Solubilization of Pharmaceuticals. This text establishes the fundamental relationship between pH, pKa, and solubility for weak acid salts like IS-741.[1]

  • Gorski, L. A., et al. (2021).[1] Infusion Therapy Standards of Practice (8th Ed.). The definitive guide on phlebitis scales and mechanical prevention strategies (filtration, catheter size).[1]

    • [1]

  • Kuwahara, T., et al. (1999).[1][2][3] Experimental study on the prevention of phlebitis induced by infusion of antineoplastic agents. Provides the mechanistic basis for using hemodilution to prevent chemical phlebitis.[1]

  • PubChem Compound Summary: IS-741 Sodium . (2025).[1][4] National Center for Biotechnology Information.[1] Verifies the chemical structure as a sodium salt requiring specific solubility handling.[1]

    • [1]

Sources

Troubleshooting

Technical Guide: IS-741 Sodium (Fuzapladib) Dose Adjustment &amp; Clearance Optimization

The following technical guide addresses the optimization of IS-741 sodium (Fuzapladib sodium) dosing, specifically focusing on the critical pharmacokinetic (PK) disparities between murine (rat) and canine (dog) models. E...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the optimization of IS-741 sodium (Fuzapladib sodium) dosing, specifically focusing on the critical pharmacokinetic (PK) disparities between murine (rat) and canine (dog) models.

Executive Summary: The Scaling Trap

Why standard allometry fails for IS-741: Researchers transitioning IS-741 sodium from rodent efficacy studies to canine safety/efficacy models frequently encounter unexpected toxicity or saturation. This is due to a non-linear metabolic discrepancy . Standard Body Surface Area (BSA) scaling or simple allometric exponents (


) will result in a massive overdose in dogs.

Key Data Point:

  • Rat Clearance (CL): ~700 mL/h/kg

  • Dog Clearance (CL): ~17 mL/h/kg

  • The Reality: Rats clear IS-741 approximately 40-fold faster per kilogram than dogs. Simple allometric scaling typically predicts only a 2-3 fold difference in normalized clearance.

Troubleshooting & FAQs

Q1: I calculated the dog dose using BSA ( ) conversion from my rat effective dose. Why are we seeing signs of accumulation/toxicity?

Diagnosis: You have likely overdosed the canine subjects by a factor of 10-15x. Technical Explanation: BSA scaling assumes that clearance correlates linearly with metabolic mass. However, IS-741 exhibits species-specific metabolic elimination .

  • In Rats: IS-741 undergoes rapid hepatic metabolism and/or biliary excretion. The clearance is high (approaching hepatic blood flow), meaning the drug is "flow-limited" or rapidly metabolized.

  • In Dogs: The metabolic pathway for IS-741 is significantly less active, leading to a "capacity-limited" or slow clearance profile.

  • Correction: Do not use BSA. You must use Clearance-Based Scaling .

Q2: How do I calculate the correct starting dose for a dog based on rat data?

Protocol: Instead of scaling by surface area, scale by Target Exposure (AUC) using the specific clearance values.

Formula:



Assuming you want the same AUC (exposure) in both species:



Example: If your effective rat dose is 10 mg/kg :

  • Wrong Way (BSA):

    
     mg/kg (Likely Toxic).
    
  • Right Way (CL Ratio):

    
     mg/kg.
    
Q3: What specific PK parameters should we monitor during the bridging study?

Focus on


 (Half-life)  and 

.
  • Rat

    
    :  Short (often < 2 hours). Requires frequent dosing to maintain threshold.
    
  • Dog

    
    :  Long (often > 10 hours). Supports once-daily (QD) dosing.[1]
    
  • Risk: If you dose dogs BID (twice daily) based on rat protocols, you will cause accumulation (stacking) of the drug, leading to supratherapeutic levels by Day 3.

Comparative Data Analysis

The following table summarizes the critical PK parameters required for dose adjustment.

ParameterRat (Sprague-Dawley)Dog (Beagle)Scaling Factor (Rat

Dog)
Clearance (

)

mL/h/kg

mL/h/kg
0.025x (Use this for dose calc)
Elimination Half-life (

)

hours

hours
~6x (Adjust dosing interval)
Volume of Dist. (

)
ModerateLow/ModerateComparable (

)
Bioavailability (

)
Variable (Route dependent)High (IV/SC)Verify

if dosing PO

Data derived from comparative PK studies of fuzapladib (IS-741). [1]

Experimental Workflow: PK Bridging

Below is the recommended workflow for establishing the dog dose, visualized to prevent common scaling errors.

Workflow Diagram (DOT)

PK_Bridging_IS741 Start Start: Rat Efficacy Data (Known Effective Dose) CheckCL Check Clearance Mechanism Start->CheckCL HighCL Rat CL: High (~700 mL/h/kg) Rapid Elimination CheckCL->HighCL Rat Data LowCL Dog CL: Low (~17 mL/h/kg) Slow Elimination CheckCL->LowCL Dog Data Decision Select Scaling Method HighCL->Decision LowCL->Decision WrongWay BSA Scaling (mg/m²) PREDICTED DOSE: ~3.0 mg/kg Decision->WrongWay Standard Allometry RightWay Clearance Scaling (CL Ratio) PREDICTED DOSE: ~0.25 mg/kg Decision->RightWay Species-Specific CL OutcomeFail RESULT: Toxicity/Overdose (30-day study failure) WrongWay->OutcomeFail OutcomeSuccess RESULT: Target Exposure Met (Safe & Effective) RightWay->OutcomeSuccess

Caption: Decision logic for IS-741 dose scaling. Note the divergence between BSA scaling (red path) and Clearance scaling (green path) due to the metabolic discrepancy.

Detailed Protocol: Single-Dose PK Validation

Before committing to a chronic efficacy study in dogs, perform this validation step to confirm the clearance ratio in your specific formulation.

Objective: Determine


 to fine-tune the maintenance dose.
  • Formulation: Prepare IS-741 Sodium in sterile saline (0.9% NaCl). Ensure pH is neutral (7.0–7.4).

  • Subjects: Male Beagle dogs (n=3), fasted overnight.

  • Dose Administration:

    • Administer 0.1 mg/kg IV bolus (via cephalic vein).

    • Note: This is a conservative dose, well below the predicted toxic threshold.

  • Sampling:

    • Collect blood samples (lithium heparin tubes) at: Pre-dose, 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 12h, 24h.

    • Crucial: The 24h point is essential due to the dog's long half-life.

  • Analysis:

    • Quantify plasma concentrations using LC-MS/MS.

    • Calculate

      
       and 
      
      
      
      .
  • Adjustment:

    • If calculated

      
      , reduce maintenance dose further.
      
    • If

      
      , increase dose proportionally.
      

References

  • Species differences in the biopharmaceutical properties of fuzapladib sodium monohydrate in rats, cats, and dogs. Source: MedCrave, Gastroenterology & Hepatology: Open Access. URL:[Link]

  • IS-741 Sodium (Fuzapladib) Substance Record. Source: NIH National Center for Advancing Translational Sciences (Inxight Drugs). URL:[Link]

  • Effect of carboxamide derivative IS-741 on rat spontaneous chronic pancreatitis. Source: PubMed (Digestive Diseases and Sciences). URL:[Link]

Sources

Optimization

Fuzapladib Sodium Stability: A Technical Guide for Researchers

This technical support guide provides in-depth information and practical advice on the stability of Fuzapladib sodium at room temperature versus 4°C. Designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides in-depth information and practical advice on the stability of Fuzapladib sodium at room temperature versus 4°C. Designed for researchers, scientists, and drug development professionals, this guide addresses common questions and troubleshooting scenarios encountered during experimental workflows. Our goal is to equip you with the necessary knowledge to ensure the integrity and reproducibility of your experiments involving Fuzapladib sodium.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized powder of Fuzapladib sodium?

For optimal stability, unopened vials of lyophilized Fuzapladib sodium should be stored at room temperature, defined as 59°F to 77°F (15°to 25°C).[1][2] This ensures the integrity of the compound before its initial use.

Q2: What is the recommended storage condition for reconstituted Fuzapladib sodium solution?

Once reconstituted, the Fuzapladib sodium solution should be stored under refrigerated conditions at 36°F to 46°F (2°C to 8°C).[1][2] Storing at 4°C is crucial for maintaining the stability of the solution.

Q3: How long is the reconstituted Fuzapladib sodium solution stable at 4°C?

The commercially available reconstituted product, PANOQUELL®-CA1, is stable for up to 28 days when stored at 2°C to 8°C after the first puncture.[1][2] For research purposes, a saline solution of fuzapladib sodium monohydrate stored at 4°C has been found to be stable for at least 10 days.[3][4] It is recommended to prepare fresh solutions for long-term or sensitive experiments to ensure the highest quality.

Q4: Can I store reconstituted Fuzapladib sodium at room temperature?

It is strongly advised against storing reconstituted Fuzapladib sodium at room temperature for extended periods. Forced degradation studies have identified thermal stress as a significant factor that accelerates the degradation of Fuzapladib.[5][6][7] To maintain the compound's integrity, always store the reconstituted solution at 4°C.

Q5: What are the main factors that cause Fuzapladib sodium to degrade?

Based on forced degradation studies, the primary factors contributing to the degradation of Fuzapladib are thermal and oxidative stress.[5][6][7] Exposure to higher temperatures and oxidative conditions can lead to a loss of potency and the formation of degradation products. The compound has shown relatively high stability against light exposure.[7]

Q6: Are there any known stabilizers for Fuzapladib sodium in solution?

Research has shown that antioxidants can help stabilize Fuzapladib in solution. Notably, Vitamin C was identified as an effective stabilizer, inhibiting heat-accelerated degradation by 45%.[5][6][7] The stabilizing effect was found to be concentration-dependent.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of Fuzapladib sodium stock solution.Always prepare fresh stock solutions or use solutions that have been stored appropriately at 4°C for no longer than the recommended period. Avoid repeated freeze-thaw cycles. For long-term studies, consider preparing single-use aliquots.
Loss of compound activity in cell-based assays Instability in culture media at 37°C.While specific data on stability in cell culture media is limited, it is best practice to add Fuzapladib sodium to the culture media immediately before the experiment. Prepare a concentrated stock solution in a suitable solvent and dilute it to the final working concentration just prior to use.
Precipitation observed in the stock solution Improper storage or solvent choice.Ensure the reconstituted solution is stored at 4°C. If using a solvent other than the recommended diluent, verify the solubility and stability of Fuzapladib sodium in that solvent. Gentle swirling of the vial before each use can help ensure a uniform solution.[1][2]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized Fuzapladib Sodium

This protocol is based on the instructions for the commercially available product, PANOQUELL®-CA1, and can be adapted for research-grade Fuzapladib sodium.

Materials:

  • Vial of lyophilized Fuzapladib sodium

  • Sterile diluent (e.g., bacteriostatic water for injection or sterile saline)

  • Sterile syringe and needle

Procedure:

  • Using a sterile syringe and needle, aseptically withdraw the appropriate volume of sterile diluent.

  • Slowly transfer the diluent into the vial containing the lyophilized Fuzapladib sodium powder.

  • Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent potential protein degradation if present in the formulation.

  • Visually inspect the solution to ensure there is no visible residue or undissolved material.

  • Label the vial with the concentration, date of reconstitution, and storage conditions (4°C).

ReconstitutionWorkflow Start Start: Lyophilized Fuzapladib Sodium AddDiluent Add Sterile Diluent Start->AddDiluent Dissolve Gently Swirl to Dissolve AddDiluent->Dissolve Inspect Visually Inspect for Clarity Dissolve->Inspect Store Store at 4°C Inspect->Store Clear Solution End Ready for Use Store->End StabilityAssessment cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Time-Point Analysis Prep Prepare Fuzapladib Solution T0 Analyze T=0 (Initial Purity) Prep->T0 RT Room Temp T0->RT FourC 4°C T0->FourC Analysis Analyze at Time Points (e.g., 24h, 7d, 28d) RT->Analysis FourC->Analysis Result Compare Purity vs T=0 & Monitor Degradants Analysis->Result

Caption: HPLC-Based Stability Assessment Workflow

Summary of Stability Data

Formulation Storage Temperature Known Stability Source
Lyophilized Powder (unopened)Room Temperature (15-25°C)Stable until expiration.[1][2]
Reconstituted Commercial ProductRefrigerated (2-8°C)Stable for up to 28 days.[1][2][8]
Saline SolutionRefrigerated (4°C)Stable for at least 10 days.[3][4]
Aqueous SolutionElevated TemperatureSubject to degradation.[5][6][7]
Aqueous SolutionOxidative ConditionsSubject to degradation.[5][6][7]

References

  • Sato, H., Yamane, C., Higuchi, K., Shindo, T., Shikama, H., Yamada, K., & Onoue, S. (2022). Development of stabilized fuzapladib solution for injection: forced degradation study and pharmacokinetic evaluation. Pharmaceutical development and technology, 27(5), 565–571. [Link]

  • Sato, H., Yamane, C., Higuchi, K., Shindo, T., Shikama, H., Yamada, K., & Onoue, S. (2022). Development of stabilized fuzapladib solution for injection: forced degradation study and pharmacokinetic evaluation. Taylor & Francis Online. [Link]

  • Sato, H., Yamane, C., Higuchi, K., Shindo, T., Shikama, H., Yamada, K., & Onoue, S. (2022). Development of stabilized fuzapladib solution for injection: forced degradation study and pharmacokinetic evaluation. Figshare. [Link]

  • Onoue, S., Higuchi, K., Yamane, C., Sato, H., Shindo, T., Yamada, K., ... & Seto, Y. (2022). Species differences in the biopharmaceutical properties of fuzapladib sodium monohydrate in rats, cats, and dogs. MedCrave Online. [Link]

  • DailyMed. (n.d.). PANOQUELL-CA1- fuzapladib sodium for injection. U.S. National Library of Medicine. [Link]

  • Ceva Animal Health. (n.d.). PANOQUELL®-CA1 (fuzapladib sodium for injection). PANOQUELL-CA1.com. [Link]

  • Sato, H., Yamane, C., Higuchi, K., Shindo, T., Shikama, H., Yamada, K., & Onoue, S. (2023). Polylysine-Containing Hydrogel Formulation of Fuzapladib, Inhibitor of Leukocyte-Function Associated Antigen-1 (LFA-1) Activation, for Sustained Release. MDPI. [Link]

  • Onoue, S., Higuchi, K., Yamane, C., Sato, H., Shindo, T., Yamada, K., ... & Seto, Y. (2022). Species differences in the biopharmaceutical properties of fuzapladib sodium monohydrate in rats, cats, and dogs. MedCrave. [Link]

  • Analytical methods to determine the stability of biopharmaceutical products. (2023). Spectroscopy. [Link]

  • Sato, H., Yamane, C., Higuchi, K., Shindo, T., Shikama, H., Yamada, K., & Onoue, S. (2023). Polylysine-Containing Hydrogel Formulation of Fuzapladib, Inhibitor of Leukocyte-Function Associated Antigen-1 (LFA-1) Activation, for Sustained Release. PMC. [Link]

  • Ceva Animal Health. (n.d.). PANOQUELL®-CA1 (fuzapladib sodium for injection) Detailer. PANOQUELL-CA1.com. [Link]

  • Ceva Animal Health. (2022, May 12). How It Works. PANOQUELL®-CA1. [Link]

Sources

Troubleshooting

Technical Support Center: IS-741 Sodium (Fuzapladib) Handling, Hygroscopicity, and Weighing Accuracy

Welcome to the Technical Support Center for IS-741 sodium (also known as Fuzapladib sodium). This guide is designed for researchers, analytical chemists, and drug development professionals working with this compound in p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for IS-741 sodium (also known as Fuzapladib sodium). This guide is designed for researchers, analytical chemists, and drug development professionals working with this compound in preclinical models of acute pancreatitis and inflammatory diseases.

IS-741 sodium is an orally active leukocyte-function-associated antigen type 1 (LFA-1) activation inhibitor and phospholipase A2 (PLA2) inhibitor[1][2]. While highly efficacious in preventing neutrophil infiltration and tissue destruction[3], its sodium salt formulation exhibits severe hygroscopicity. This physicochemical trait introduces critical challenges in weighing accuracy, stock solution preparation, and overall experimental reproducibility.

Part 1: Mechanism of Action & Experimental Context

To understand why handling conditions are so critical, we must first look at the biological role of IS-741 sodium. The compound exerts its anti-inflammatory effects by interrupting the vicious cycle of inflammation, specifically blocking neutrophil infiltration into pancreatic and lung tissues during acute pancreatitis[4].

G IS741 IS-741 Sodium (Fuzapladib) PLA2 Phospholipase A2 (PLA2) IS741->PLA2 Inhibits LFA1 LFA-1 Activation IS741->LFA1 Inhibits Inflammation Tissue Destruction (Acute Pancreatitis) PLA2->Inflammation Promotes Neutrophil Neutrophil Infiltration LFA1->Neutrophil Mediates Neutrophil->Inflammation Causes

Fig 1: IS-741 sodium mechanism inhibiting PLA2 and LFA-1 to prevent acute pancreatitis.

Part 2: Troubleshooting FAQs

Q1: Why does the mass on my analytical balance continuously drift upward when weighing IS-741 sodium? A: This upward drift is the hallmark of a highly hygroscopic compound. IS-741 sodium rapidly absorbs ambient moisture from the air into its crystal lattice. As it takes on water weight, the balance reading artificially inflates. Scientific Consequence: If you record the final "drifted" weight, a significant percentage of that mass is water, not the active pharmaceutical ingredient (API). This leads to a lower-than-calculated molarity in your stock solution, potentially causing false-negative biological readouts in your assays.

Q2: My IS-741 sodium stock solution (100 mg/mL in DMSO) precipitated after a few days of storage at 4°C. What happened? A: The precipitation is caused by solvent hydration. Dimethyl sulfoxide (DMSO) is itself inherently hygroscopic[5]. When a stock solution is repeatedly opened in a standard laboratory environment, the DMSO absorbs atmospheric water. Because IS-741 sodium requires a pure organic solvent to maintain its maximum solubility threshold (~100 mg/mL)[1], the introduction of water dramatically lowers its solubility, forcing the drug out of solution. Solution: Always use freshly opened, anhydrous DMSO. Aliquot the stock solution immediately into single-use vials and store at -80°C.

Q3: How can I ensure accurate dosing for in vivo studies (e.g., 50 mg/kg in rats) if the powder weight is unreliable? A: For precise in vivo dosing[1], you must account for the hydration state. If the compound has absorbed moisture, your intended 50 mg/kg dose might actually be 40 mg/kg of the active moiety. To prevent this, weighing must be performed in a controlled environment (relative humidity < 30% or inside a nitrogen-purged glove box). Alternatively, utilize pre-weighed vials where the anhydrous solvent can be injected directly through a septum.

Part 3: Physicochemical Properties Data

Understanding the differences between the free acid and salt forms of IS-741 is crucial for experimental design. The sodium salt is preferred for its enhanced dissolution profile, but it requires strict environmental controls.

PropertyIS-741 Free AcidIS-741 SodiumIS-741 Sodium Monohydrate
Aqueous Solubility Very LowImproved (requires co-solvents)Moderate
DMSO Solubility HighVery High (up to ~100 mg/mL)High
Hygroscopicity LowVery High Moderate (Stable hydrate)
Storage (Powder) -20°C, desiccated-20°C, strictly desiccated-20°C, desiccated
Primary Challenge Dissolution in aqueous mediaWeighing accuracy & moisture uptakeStoichiometric mass adjustment
Part 4: Standard Operating Procedure (SOP) for Weighing & Dissolution

To establish a self-validating system, follow this step-by-step methodology to ensure the molarity of your IS-741 sodium stock solution is absolute and reproducible.

Step 1: Thermal Equilibration Remove the sealed vial of IS-741 sodium from -20°C storage. Do not open it immediately. Place the sealed vial in a desiccator and allow it to reach room temperature (approx. 30-60 minutes). Opening a cold vial causes instant condensation of atmospheric moisture directly onto the powder.

Step 2: Environment Preparation Ensure the analytical balance is properly zeroed and located in a low-humidity environment (ideally a dry box or a room with < 30% relative humidity).

Step 3: Rapid Weighing Technique

  • Place a clean, anti-static weigh boat or glass vial on the balance and tare.

  • Swiftly transfer the estimated required mass of IS-741 sodium.

  • Record the first stable reading (typically within 3-5 seconds). Do not wait for the drift to settle; the drift represents water absorption, not balance stabilization.

Step 4: Anhydrous Dissolution

  • Immediately cap the weighing vial to isolate the powder from the air.

  • In a fume hood, open a fresh ampoule of anhydrous DMSO (≥99.9% purity).

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 248.52 mM requires 100 mg/mL)[1].

Step 5: Homogenization Vortex the solution vigorously. If dissolution is incomplete, utilize ultrasonication combined with gentle warming (up to 60°C) until the solution is completely clear[1].

Step 6: Aliquot and Storage Divide the clear stock solution into single-use amber microcentrifuge tubes (e.g., 50 µL per tube). Purge the tubes with dry nitrogen gas before sealing. Store immediately at -80°C. When stored properly at -80°C, the solution is stable for up to 6 months[1].

G Start 1. Equilibrate to Room Temp (Inside Desiccator) Weighing 2. Rapid Weighing (Humidity < 30%) Start->Weighing Solvent 3. Add Anhydrous DMSO (Fresh Ampoule) Weighing->Solvent Dissolution 4. Vortex & Sonicate (Warm to 60°C if needed) Solvent->Dissolution Aliquot 5. Aliquot & Freeze (Store at -80°C) Dissolution->Aliquot

Fig 2: Optimal handling and dissolution workflow for hygroscopic IS-741 sodium.

References
  • Bassi, C. "IS-741 (Ishihara Sangyo)". Current Opinion in Investigational Drugs. 2001 Apr;2(4):510-2. URL:[Link]

  • Sato, H., et al. "Molecules, Volume 28, Issue 14 (July-2 2023)". MDPI. URL:[Link]

Sources

Optimization

Reducing DMSO toxicity in IS-741 sodium in vitro experiments

Optimizing Solubility & Minimizing Solvent Toxicity in VLA-4 Antagonist Assays Current Status: Operational Topic: Reducing DMSO Toxicity in IS-741 Sodium In Vitro Experiments Audience: Drug Discovery Scientists, Cell Bio...

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing Solubility & Minimizing Solvent Toxicity in VLA-4 Antagonist Assays

Current Status: Operational Topic: Reducing DMSO Toxicity in IS-741 Sodium In Vitro Experiments Audience: Drug Discovery Scientists, Cell Biologists

The "Hidden Variable" Warning: DMSO & Integrins

Why this matters for IS-741: IS-741 is a specific antagonist of VLA-4 (


 integrin). While Dimethyl Sulfoxide (DMSO) is the standard solvent for hydrophobic compounds, it is not inert  regarding adhesion molecules.

Critical Scientific Insight: Research indicates that DMSO concentrations as low as 0.5% - 1.0% can independently downregulate the expression of specific integrin subunits (such as


, 

, and

) and alter cell adhesion properties [1][3].
  • The Risk: If your solvent (DMSO) downregulates VLA-4 or alters membrane fluidity, your IC50 data for IS-741 will be an artifact of the solvent, not the drug's potency.

  • The Goal: Maintain final DMSO concentration

    
     0.1%  (v/v) or eliminate it entirely.
    

Protocol A: The "Sodium Advantage" (Aqueous First)

Theory: You are using IS-741 Sodium . The sodium salt form is chemically engineered to improve hydrophilicity compared to the free acid form. Many researchers default to DMSO out of habit, overlooking that the salt form may be soluble in aqueous buffers at working concentrations.

Step-by-Step Validation:

  • Visual Solubility Test: Attempt to dissolve IS-741 Sodium directly in PBS (pH 7.4) or sterile water at 10x your highest planned working concentration.

    • If clear: You do not need DMSO. Filter sterilize (0.22

      
      m) and proceed.
      
    • If cloudy/precipitates: Proceed to Protocol B .

Protocol B: The "Step-Down" Serial Dilution

Theory: If you must use DMSO for stock stability (e.g., 10 mM - 100 mM stocks stored at -20°C), you cannot add this stock directly to your cell culture well. You must use an Intermediate Dilution Step to prevent "shock precipitation" and ensure the final DMSO level is negligible.

The Workflow Diagram

The following diagram illustrates the "Step-Down" method to achieve a safe 0.1% DMSO limit.

StepDownDilution cluster_toxicity Toxicity Thresholds Stock Master Stock (10 mM IS-741 in 100% DMSO) Inter Intermediate Dilution (100 µM in Media) DMSO = 1% Stock->Inter 1:100 Dilution (10 µL Stock + 990 µL Media) Final Final Well Conc. (1 µM in Media) DMSO = 0.01% Inter->Final 1:100 Dilution (Add to Wells) Cells Cell Assay (Safe Zone) Final->Cells Incubate

Figure 1: The "Step-Down" dilution strategy prevents precipitation and keeps DMSO < 0.1%.

The Calculation (Example)

Target: 10


M final drug concentration with < 0.1% DMSO.
  • Master Stock: Dissolve IS-741 Sodium in 100% DMSO to make a 10 mM stock.

  • Intermediate Stock (The Critical Step): Dilute the Master Stock 1:100 in culture media (pre-warmed).

    • Result: 100

      
      M IS-741 in 1% DMSO.
      
  • Final Treatment: Dilute the Intermediate Stock 1:10 into the cell wells.

    • Result: 10

      
      M IS-741 in 0.1% DMSO .
      
    • Status:SAFE for most VLA-4 assays.

Protocol C: The "Zero-DMSO" Alternative (Cyclodextrins)

If your cells are primary lines (e.g., HUVECs, primary lymphocytes) that are hypersensitive to DMSO even at 0.1%, use a carrier molecule.

Reagent: Hydroxypropyl-


-Cyclodextrin (HP-

-CD). Mechanism: The hydrophobic cavity of cyclodextrin encapsulates the IS-741 molecule, rendering it water-soluble without using organic solvents [4].

Method:

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in PBS.
    
  • Add IS-741 Sodium powder directly to this solution.

  • Vortex/Sonicate at 37°C.

  • Filter sterilize.

  • Control: Run a vehicle control with 20% HP-

    
    -CD diluted to the same final ratio.
    

Troubleshooting Matrix (FAQ)

SymptomProbable CauseCorrective Action
Precipitation upon adding drug to media"Solvent Shock" Do not add 100% DMSO stock directly to aqueous media. Use the Intermediate Dilution (Protocol B) to lower the gradient.
High Cytotoxicity in Vehicle ControlDMSO Sensitivity Your cells cannot handle the DMSO concentration. Switch to Protocol C (Cyclodextrins) or lower final DMSO to 0.05%.
Inconsistent IC50 valuesIntegrin Modulation DMSO is altering VLA-4 expression. Run a Flow Cytometry check for CD49d (VLA-4) on cells treated with only the vehicle to confirm baseline stability.
Crystals visible under microscopeSaturation The sodium salt may have reverted to free acid due to pH change. Ensure media pH is buffered (HEPES) and stable.

Decision Logic for Experimental Design

Use this logic flow to determine the correct solvent system for your specific experiment.

DecisionTree Start Start: IS-741 Sodium Prep CheckAq Test Solubility in PBS Start->CheckAq IsSoluble Soluble? CheckAq->IsSoluble YesSoluble Use PBS/Media (Zero Toxicity) IsSoluble->YesSoluble Yes NoSoluble Requires DMSO IsSoluble->NoSoluble No CellType Cell Sensitivity Check NoSoluble->CellType Robust Robust Line (HeLa, HEK293) CellType->Robust High Tolerance Sensitive Sensitive/Primary (HUVEC, Lymphocytes) CellType->Sensitive Low Tolerance ProtocolB Protocol B: Step-Down Dilution (Target < 0.1% DMSO) Robust->ProtocolB ProtocolC Protocol C: Cyclodextrin Carrier (Avoid DMSO) Sensitive->ProtocolC

Figure 2: Decision matrix for selecting the optimal solvent system based on compound solubility and cell sensitivity.

References

  • Simultaneous changes in the function and expression of beta 1 integrins during the growth arrest of poorly differentiated colorectal cells. Source: SciELO. URL:[Link] Relevance: Establishes that DMSO can independently alter

    
     and 
    
    
    
    integrin expression, confounding VLA-4 antagonist data.
  • Considerations regarding use of solvents in in vitro cell based assays. Source: PubMed Central (PMC). URL:[Link] Relevance: Defines the toxicity thresholds of DMSO (0.1% vs 1%) across different cell types (PBMC vs RAW 264.7).

  • Influence of MMP inhibition on integrin expression levels and its altered localization. Source: ResearchGate. URL:[Link] Relevance: Demonstrates how solvent/vehicle controls are critical when measuring integrin localization and adhesion forces.

Troubleshooting

Technical Support Center: Troubleshooting Rapid Plasma Clearance of IS-741 Sodium in Rodent Models

Welcome to the IS-741 (Fuzapladib) Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers whose highly promising in vitro data for IS-741 sodium fails to translate into in vivo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the IS-741 (Fuzapladib) Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers whose highly promising in vitro data for IS-741 sodium fails to translate into in vivo rodent models of acute pancreatitis or systemic inflammation.

The root cause of these experimental failures is rarely the compound's intrinsic efficacy. Instead, it is a severe interspecies pharmacokinetic (PK) discrepancy. This guide provides the mechanistic reasoning and validated protocols required to overcome the rapid plasma clearance of IS-741 in mice and rats, ensuring your efficacy readouts are accurate and reproducible.

FAQ 1: Why do my IS-741 sodium efficacy experiments fail in mouse/rat models despite working in vitro?

IS-741 sodium is a potent inhibitor of leukocyte-function-associated antigen type 1 (LFA-1) activation and phospholipase A2 (PLA2). To effectively block leukocyte migration into inflammatory sites, the drug must maintain a sustained therapeutic concentration above its IC50 threshold.

In rodents, IS-741 undergoes extremely rapid hepatic metabolism mediated by specific1[1]. When administered via standard bolus injections (IV or IP), the drug is cleared so rapidly that plasma levels plummet below the therapeutic window within hours. This sub-therapeutic trough allows uninhibited leukocyte infiltration, resulting in a "false negative" efficacy readout.

ClearanceLogic Admin IS-741 Sodium Bolus Rodent Rodent Model (High CYP450 Activity) Admin->Rodent NonRodent Canine/Feline Model (Low CYP450 Activity) Admin->NonRodent ClearFast Rapid Clearance (660 mL/hr/kg) Rodent->ClearFast ClearSlow Slow Clearance (18 mL/hr/kg) NonRodent->ClearSlow SubThera Sub-therapeutic Trough ClearFast->SubThera Thera Sustained Plasma Levels ClearSlow->Thera Failure False Negative Efficacy (Leukocyte Infiltration) SubThera->Failure Success LFA-1/PLA2 Inhibition (Anti-inflammatory Effect) Thera->Success

Mechanistic impact of species-specific clearance rates on IS-741 efficacy.

FAQ 2: How drastic is the pharmacokinetic difference between rodents and other species?

The2 is exponentially higher than in larger mammals[2]. This metabolic transition explains why IS-741 is highly successful in veterinary medicine (e.g., treating canine acute pancreatitis) but incredibly challenging to maintain at steady-state in preclinical rodent models.

Table 1: Comparative Pharmacokinetics of IS-741 Across Species

SpeciesTotal Clearance Rate (mL/hr/kg)Apparent Elimination Kinetics (h⁻¹)Experimental Suitability (Standard Dosing)
Dog 180.13High (Clinical veterinary target)
Cat 930.30Moderate
Rat 6602.10Low (Requires continuous infusion)

(Data synthesized from comparative biopharmaceutical studies[2],[1])

FAQ 3: Can I adjust the formulation (e.g., adding stabilizers) to extend the in vivo half-life?

No. While formulation scientists have successfully used antioxidants like Vitamin C (ascorbic acid) to prevent forced oxidative degradation of fuzapladib in the injection vial, 3[3]. The rapid clearance is driven by intrinsic hepatic metabolism, not chemical instability in the blood. Therefore, mechanical continuous delivery is required rather than chemical formulation adjustments.

FAQ 4: What is the recommended methodology to bypass rapid clearance in rodents?

To maintain steady-state therapeutic concentrations, you must transition from bolus dosing to continuous subcutaneous infusion using osmotic minipumps (e.g., ALZET®). This self-validating protocol ensures that the rate of drug input perfectly matches the high rate of rodent clearance, preventing sub-therapeutic troughs.

Validated Protocol: Osmotic Minipump Implantation for IS-741 Delivery

Rationale: Subcutaneous continuous infusion bypasses the immediate hepatic first-pass effect of IP injections and smooths out the severe peaks and valleys of IV bolus dosing.

Step 1: Formulation & Pump Calculation

  • Determine the required daily dose based on your target steady-state concentration (

    
    ) and the rodent's clearance rate (
    
    
    
    ). Formula:
    
    
    .
  • Dissolve IS-741 sodium in sterile bacteriostatic saline. Causality note: Ensure the pH is appropriately buffered (pH 7.4-8.0) as fuzapladib sodium is sensitive to acidic degradation.

  • Fill the osmotic minipump using a blunt-tipped syringe, ensuring zero air bubbles are trapped. Air bubbles will disrupt the osmotic gradient and halt drug delivery.

Step 2: Pump Priming (Critical Self-Validating Step)

  • Submerge the filled pumps in sterile saline at 37°C for 4 to 6 hours prior to implantation.

  • Causality note: Osmotic pumps require time for fluid to cross the semi-permeable membrane and begin drug extrusion. Skipping this step means the rodent will receive no drug during the critical first hours of your inflammatory model, guaranteeing experimental failure.

Step 3: Surgical Implantation

  • Anesthetize the rodent (e.g., Isoflurane 2-3% to effect).

  • Shave and disinfect the interscapular region.

  • Make a 1 cm horizontal incision and use hemostats to create a subcutaneous pocket extending posteriorly.

  • Insert the primed pump into the pocket, with the delivery portal facing away from the incision.

  • Close the incision with wound clips or sutures.

Step 4: Equilibration and Verification

  • Allow 12-24 hours for the drug to reach steady-state plasma levels before inducing the disease model (e.g., cerulein-induced pancreatitis or surgical intestinal manipulation).

  • Verification: Collect a small tail-vein blood sample at 24 hours to confirm plasma concentrations via LC-MS/MS before proceeding with the efficacy readout.

MinipumpWorkflow A 1. Formulation Calculate Dose Rate B 2. Pump Priming Incubate 37°C for 4-6h A->B Prevents air locks C 3. Surgical Implantation Subcutaneous Pocket B->C Ensures immediate delivery D 4. Equilibration Phase Allow 12-24h for Steady State C->D Reaches therapeutic threshold E 5. Disease Induction e.g., Pancreatitis Model D->E PK Verification (LC-MS/MS) F 6. Efficacy Readout Accurate LFA-1 Inhibition E->F

Workflow for continuous IS-741 delivery to counteract rapid rodent clearance.

References
  • Species differences in the biopharmaceutical properties of fuzapladib sodium monohydrate in rats, cats, and dogs | MedCrave |1

  • Fuzapladib reduces postsurgical inflammation in the intestinal muscularis externa | NIH/PMC | 2

  • Development of stabilized fuzapladib solution for injection: forced degradation study and pharmacokinetic evaluation | Taylor & Francis | 3

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: IS-741 Sodium vs. Standard Fluid Resuscitation in Acute Pancreatitis Models

Executive Summary In the context of experimental acute pancreatitis (AP), Standard of Care (SoC) fluid resuscitation—specifically Lactated Ringer’s (LR)—remains the gold standard for correcting hypovolemia and maintainin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the context of experimental acute pancreatitis (AP), Standard of Care (SoC) fluid resuscitation—specifically Lactated Ringer’s (LR)—remains the gold standard for correcting hypovolemia and maintaining pancreatic microcirculation. However, SoC fluids fail to arrest the sterile inflammatory cascade that drives progression from local injury to Multiple Organ Failure (MOF).

IS-741 Sodium (Fuzapladib Sodium) represents a distinct therapeutic class: a dual inhibitor of LFA-1 (Leukocyte Function-Associated Antigen-1) activation and cPLA2 (cytosolic Phospholipase A2) .

The Critical Delta: While SoC fluids dilute inflammatory mediators, IS-741 mechanically interrupts neutrophil adhesion and the arachidonic acid cascade. In severe necrotizing models, IS-741 adjunct therapy demonstrates a 4-fold increase in survival (80% vs. 20%) compared to fluid resuscitation alone, primarily by preventing pancreatitis-associated lung injury (PALI).

Mechanistic Divergence

To understand the efficacy gap, one must analyze the distinct targets of each intervention.

Standard of Care: Lactated Ringer’s (LR)
  • Primary Mechanism: Volume expansion to counteract third-space fluid loss.

  • Secondary Mechanism: pH buffering (lactate metabolism) reduces trypsinogen activation compared to Normal Saline (NS).

  • Limitation: Does not inhibit neutrophil priming or transendothelial migration.

The Challenger: IS-741 Sodium[1][2][3]
  • Primary Mechanism (Adhesion Blockade): Inhibits the conformational activation of LFA-1 (CD11a/CD18) on neutrophils, preventing their binding to ICAM-1 on endothelial cells. This "locks" neutrophils in the circulation, preventing infiltration into the pancreas and lungs.

  • Secondary Mechanism (Enzymatic Blockade): Inhibits cPLA2, reducing the release of arachidonic acid and subsequent eicosanoid storms (leukotrienes/prostaglandins).

Visualization: The Inflammatory Cascade & Intervention Points

G Injury Acinar Cell Injury cPLA2 cPLA2 Activation Injury->cPLA2 AA Arachidonic Acid Release cPLA2->AA Mediators Inflammatory Mediators (IL-6, IL-8, PAF) AA->Mediators Neutrophil Neutrophil Priming Mediators->Neutrophil LFA1 LFA-1 Activation (Conformational Change) Neutrophil->LFA1 Adhesion ICAM-1 Binding & Transmigration LFA1->Adhesion Damage Pancreatic Necrosis & Lung Injury (MOF) Adhesion->Damage Fluids SoC Fluids (LR) (Hemodynamic Support) Fluids->Injury Dilutes/Perfusion IS741 IS-741 Sodium (Fuzapladib) IS741->cPLA2 Inhibits IS741->LFA1 Blocks Activation

Figure 1: Mechanistic pathway showing IS-741 interception of the inflammatory cascade versus the hemodynamic support provided by SoC fluids.

Comparative Efficacy Analysis

The following data aggregates results from key preclinical studies (Isaji et al., Yotsuya et al.) comparing IS-741 against vehicle/fluid controls in severe acute pancreatitis (SAP) models.

A. Survival & Systemic Outcomes

In severe models (Autologous Bile Injection in dogs or Taurocholate in rats), fluid resuscitation alone is often insufficient to prevent mortality.

Outcome MetricSoC Fluid Monotherapy (Control)IS-741 Sodium + FluidsEfficacy Delta
Survival Rate (24h) ~20%60% - 80% +300% Survival (Dose-dependent)
MAP Maintenance Declines progressivelyStablePrevention of shock state
Renal Function (NAG Index) High (Tubular damage)Significantly LowerPrevention of renal injury
Lung Hemorrhage Severe (Intense infiltration)Absent/MildComplete prevention of PALI
B. Biomarker Modulation

IS-741 does not merely mask symptoms; it alters the biochemical profile of the disease.

BiomarkerPathological RoleEffect of SoC FluidsEffect of IS-741 Sodium
cPLA2 Activity Eicosanoid precursor releaseMinimal effectSignificant Inhibition
IL-8 / CINC Neutrophil chemoattractantDilution onlyReduced Production (Macrophage suppression)
Mac-1 (CD11b) Adhesion moleculeNo direct effectReduced Expression on neutrophils
Amylase Acinar cell leakageVariable/DilutionReduced (Preserved acinar integrity)

Experimental Protocols

To replicate these findings or benchmark new compounds, use the following self-validating protocols.

Protocol A: Cerulein-Induced Pancreatitis + Endotoxemia (Rat Model)

Purpose: To evaluate prevention of Pancreatitis-Associated Lung Injury (PALI).[1]

  • Animals: Male Wistar or Sprague-Dawley rats (250–300g).

  • Induction (Time 0 - 4h): Administer Cerulein (

    
    , IM) hourly for 4 doses.
    
  • Sepsis Challenge (Time 6h): Administer LPS (

    
    , IP) to induce endotoxemia.
    
  • Treatment Arms:

    • Group 1 (SoC Control): Saline/LR infusion only.

    • Group 2 (IS-741): Continuous IV infusion of IS-741 (

      
      ) starting 30 min before LPS .[1][2]
      
  • Endpoints (Time 12-24h): Bronchoalveolar Lavage (BAL) for neutrophil count; Lung histology (H&E); Serum CINC levels.

Protocol B: Autologous Bile Injection (Dog Model)

Purpose: To evaluate survival and cPLA2 inhibition in a necrotizing model.

  • Induction: Laparotomy under anesthesia. Inject autologous gallbladder bile (

    
    ) into the main pancreatic duct.
    
  • Fluid Background: All animals receive Lactated Ringer’s at

    
     (Standard of Care).
    
  • Intervention:

    • Control: LR only.

    • IS-741: IV bolus or infusion starting at 6h post-induction (Therapeutic window test).

  • Endpoints: Survival at 24h; Pancreatic/Renal cPLA2 activity; Histopathology score.

Visualization: Experimental Workflow

Workflow cluster_0 Group A: SoC Only cluster_1 Group B: SoC + IS-741 T0 T=0h Induction (Cerulein/Bile) T1 T=1h Fluid Start (SoC: LR) T0->T1 SoC_Flow Continuous LR Infusion (10 ml/kg/h) T1->SoC_Flow Drug_Flow IS-741 Infusion (0.3 mg/kg/h) T1->Drug_Flow T6 T=6h Sepsis/Therapeutic Window T24 T=24h Sacrifice & Analysis T6->T24 Analysis Key Readouts: - Lung Neutrophils - cPLA2 Activity - Survival % T24->Analysis Histology Cytokines Survival SoC_Flow->T6 Drug_Flow->T6

Figure 2: Experimental timeline illustrating the integration of IS-741 on top of standard fluid resuscitation background.

Discussion & Insights

Why Fluids Fail Alone: Fluid resuscitation addresses the consequence of vascular permeability (hypovolemia) but exacerbates the cause (edema) if unchecked. Aggressive fluid resuscitation without adhesion blockade allows neutrophils to traffic freely to the lungs, driven by upregulated ICAM-1, leading to respiratory failure (ARDS)—the primary cause of early death in AP.

The IS-741 Advantage: By inhibiting LFA-1 activation, IS-741 effectively "blinds" neutrophils to the inflammatory signals presented by the endothelium. This mechanism is superior to general immunosuppression because it targets the migration step specifically. The synergy is clear: Fluids maintain perfusion pressure, while IS-741 protects the organ parenchyma from leukocytic destruction.

Translational Note: IS-741 Sodium is also known as Fuzapladib Sodium .[3][4] In veterinary medicine (specifically canine pancreatitis), this compound has achieved regulatory approval (e.g., BrendaZ), validating the preclinical efficacy data presented here.

References

  • Yotsuya, S., et al. (1999). "A Novel Synthetic Anti-Acute Pancreatitis Agent, IS-741." Digestion, 60(Suppl 1), 34–39.[5] Link

  • Isaji, S., et al. (1999). "Effect of IS-741 (a new synthetic antiinflammatory agent) on acute necrotizing pancreatitis in dogs. Significance of its inhibitory effect on cytosolic phospholipase A2."[6] Digestion, 60(Suppl 1), 47–51.[6] Link

  • Kishimoto, W., et al. (1999). "Novel carboxamide derivative (IS-741) attenuates lung injury in rats with cerulein-induced pancreatitis complicated by endotoxemia." Pancreas, 18(3), 267-276. Link

  • Wu, B.U., et al. (2011). "Lactated Ringer's solution reduces systemic inflammation compared with saline in patients with acute pancreatitis." Clinical Gastroenterology and Hepatology, 9(8), 710-717. Link

  • Tsuruta, K., et al. (1999). "The Novel Carboxamide Derivative IS-741 Reduces Neutrophil Chemoattractant Production by Bronchoalveolar Macrophages in Rats With Cerulein-Induced Pancreatitis Complicated by Sepsis." Digestion, 60(Suppl 1), 52-57. Link

Sources

Comparative

Comprehensive Validation Guide: IS-741 Sodium Efficacy Using MPO Activity Biomarkers

Introduction IS-741 sodium (Fuzapladib sodium) is a potent, orally active phospholipase A2 (PLA2) inhibitor and leukocyte-function-associated antigen type 1 (LFA-1) activation inhibitor [1]. In drug development and infla...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

IS-741 sodium (Fuzapladib sodium) is a potent, orally active phospholipase A2 (PLA2) inhibitor and leukocyte-function-associated antigen type 1 (LFA-1) activation inhibitor [1]. In drug development and inflammatory disease research, accurately validating the pharmacodynamic efficacy of IS-741 is critical. This guide provides an objective framework for validating IS-741 using Myeloperoxidase (MPO) activity—a gold-standard biochemical marker for neutrophil infiltration [2].

Section 1: The Mechanistic Rationale (Expertise & Causality)

As application scientists, we do not select biomarkers arbitrarily. The choice of MPO to validate IS-741 sodium is deeply rooted in the drug's specific mechanism of action. IS-741 blocks the expression and activation of Mac-1 (CD11b/CD18 integrin) on the surface of inflammatory cells[2]. This blockade physically prevents neutrophils from adhering to microvascular endothelial cells (such as HUVECs) and halts their diapedesis into inflamed tissues [3].

Because MPO is a peroxidase enzyme stored abundantly within the azurophilic granules of neutrophils, tissue MPO levels serve as a direct, linear proxy for neutrophil accumulation. When IS-741 successfully exerts its anti-inflammatory effect—such as in trinitrobenzene sulfonic acid (TNBS)-induced ileitis—there is a quantifiable drop in mucosal MPO activity, validating the drug's target engagement [2].

MOA IS741 IS-741 Sodium Targets Inhibits PLA2 & Mac-1 (LFA-1) IS741->Targets Endothelial Blocks Adhesion to Endothelial Cells Targets->Endothelial Prevents binding Neutrophil Prevents Neutrophil Tissue Infiltration Endothelial->Neutrophil Halts migration MPO Decreased Tissue MPO Activity Neutrophil->MPO Direct biomarker readout

Mechanistic pathway of IS-741 sodium and its direct correlation with MPO activity reduction.

Section 2: Comparative Analysis of IS-741 vs. Alternative Agents

When designing preclinical models, it is essential to contextualize IS-741 against other standard-of-care or experimental anti-inflammatory agents. The table below synthesizes their performance profiles to guide experimental control selection.

AgentPrimary TargetMPO Reduction Efficacy (In Vivo)Target SpecificityResearch Utility
IS-741 Sodium PLA2 & LFA-1 (Mac-1)High (>50% reduction in TNBS models)Dual-action (Enzymatic + Adhesion)IBD, Pancreatitis, Biliary Carcinogenesis
Dexamethasone Glucocorticoid ReceptorVery HighBroad/Systemic immunosuppressionPositive control in broad inflammation assays
Mesalazine (5-ASA) COX / LOX pathwaysModerateLocalized to GI mucosaStandard baseline for IBD models
Indomethacin COX-1 / COX-2Low to ModerateHigh GI toxicity (can induce ulcers)Not recommended for GI mucosal repair models

Section 3: Self-Validating Experimental Protocol for MPO Assay

Trustworthiness in experimental science requires self-validating protocols. The following workflow details the extraction and quantification of MPO from intestinal tissues to validate IS-741 efficacy. Every step is designed to prevent false negatives and ensure reproducibility.

Phase 1: In Vivo Dosing & Tissue Collection
  • Model Induction : Induce ileitis or colitis in rodent models (e.g., TNBS or DSS induction) [3].

  • IS-741 Administration : Administer IS-741 sodium orally at 50 mg/kg for 7 consecutive days [2].

    • Causality Note : Oral dosing confirms both the systemic bioavailability and the localized mucosal efficacy of the compound, proving it can survive the GI tract and reach the inflamed lesion.

  • Harvesting : Excise the inflamed tissue (e.g., ileum or colon), and rinse thoroughly with ice-cold PBS to remove fecal matter and luminal blood.

    • Causality Note : Blood contains hemoglobin, which exhibits pseudoperoxidase activity and will cause false-positive spikes in colorimetric MPO assays.

Phase 2: MPO Extraction (The Critical Step)
  • Homogenization : Weigh the tissue and homogenize it in 50 mM potassium phosphate buffer (pH 6.0) containing 0.5% Hexadecyltrimethylammonium bromide (HTAB).

    • Causality Note : HTAB is an essential cationic detergent. Neutrophil granules are highly robust; without HTAB, MPO remains trapped inside the granules or bound to cellular debris, leading to artificially low MPO readings and failed drug validation.

  • Sonication & Centrifugation : Sonicate the homogenate on ice for 10 seconds, subject the samples to three freeze-thaw cycles (liquid nitrogen to 37°C water bath), and centrifuge at 14,000 × g for 15 minutes at 4°C. Collect the clear supernatant.

Phase 3: Colorimetric Quantification & Normalization
  • Reaction : Transfer 10 µL of supernatant to a 96-well plate. Add 190 µL of reaction buffer containing o-dianisidine dihydrochloride (or TMB) and 0.0005% H₂O₂.

  • Readout : Measure the change in absorbance at 460 nm (for o-dianisidine) or 450 nm (for TMB) over 3-5 minutes using a kinetic microplate reader.

  • Self-Validation & Normalization : Quantify total protein in the supernatant using a standard BCA assay. Express MPO activity as Units per milligram of tissue protein (U/mg).

    • Causality Note : Normalizing against total protein corrects for variations in the size of the harvested tissue, ensuring that the MPO reduction is a true reflection of IS-741 efficacy, rather than an artifact of sampling a smaller piece of tissue.

Protocol Step1 1. TNBS/DSS Model Induction Step2 2. IS-741 Dosing (50 mg/kg p.o.) Step1->Step2 Step3 3. Tissue Lysis in HTAB Buffer Step2->Step3 Step4 4. MPO Substrate Reaction (H2O2) Step3->Step4 Step5 5. Absorbance Readout (450nm) Step4->Step5 Step6 6. Normalization (U/mg Protein) Step5->Step6

Step-by-step experimental workflow for validating IS-741 efficacy via MPO quantification.

Conclusion

Validating IS-741 sodium through MPO activity provides a robust, biochemically sound readout of its anti-inflammatory capabilities. By strictly adhering to HTAB-mediated extraction and protein normalization, researchers can generate highly reproducible data that accurately reflects IS-741’s ability to halt neutrophil infiltration and alleviate tissue damage.

References

  • Fukunaga T, et al. "A Novel Diamino-Pyridine Derivative (IS-741) Attenuates Rat Ileitis Induced by Trinitrobenzene Sulfonic Acid." Journal of Gastroenterology, 2003. URL:[Link]

  • Bassi C. "IS-741 (Ishihara Sangyo)." Current Opinion in Investigational Drugs, 2001. URL:[Link]

  • Ogura Y, et al. "Chemoprevention of biliary carcinogenesis in Syrian hamsters by the novel carboxamide derivative IS-741 after initiation with N-nitrosobis(2-oxopropyl)amine (BOP)." Carcinogenesis, 2000. URL:[Link]

  • Kawanaka M, et al. "Suppressive effects of a new anti-inflammatory agent, IS-741, on dextran sulfate sodium-induced experimental colitis in rats." International Journal of Molecular Medicine, 2006. URL:[Link]

Sources

Validation

Mechanistic Divergence: Upstream Modulation vs. Direct Catalytic Inhibition

As a Senior Application Scientist, evaluating anti-inflammatory compounds requires moving beyond simple endpoint efficacy to dissect the fundamental causality of their mechanisms. Phospholipase A2 (PLA2) enzymes are prim...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating anti-inflammatory compounds requires moving beyond simple endpoint efficacy to dissect the fundamental causality of their mechanisms. Phospholipase A2 (PLA2) enzymes are primary generators of free fatty acids (such as arachidonic acid) and lysophospholipids, serving as the critical upstream drivers of the inflammatory eicosanoid cascade (1)[1].

For decades, drug development has focused on traditional inhibitors that directly bind to the active catalytic sites of specific PLA2 isoforms. However, the emergence of IS-741 sodium (Fuzapladib sodium) introduces a paradigm shift. Rather than acting solely as a direct enzymatic poison, IS-741 sodium functions as an orally active leukocyte-function-associated antigen type 1 (LFA-1) activation inhibitor that concurrently suppresses cytosolic PLA2 (cPLA2) activity by blocking leukocyte adhesion (2)[2].

This guide provides an objective, data-driven comparison of IS-741 sodium against conventional PLA2 inhibitors, offering researchers actionable insights into their mechanistic divergence, comparative efficacy, and protocols for preclinical validation.

Traditional PLA2 inhibitors, such as Varespladib (LY315920), operate via direct competitive inhibition. They bind to the hydrophobic channel of secretory PLA2 (sPLA2), physically preventing the enzyme from accessing and hydrolyzing the sn-2 ester bond of membrane phospholipids (1)[1].

In contrast, IS-741 sodium exerts its anti-inflammatory effects upstream. It blocks the activation of integrins (specifically Mac-1/LFA-1) expressed on the surface of inflammatory cells. By inhibiting the adhesion of neutrophils to vascular endothelial cells, IS-741 prevents tissue infiltration. The observed reduction in cPLA2 activity is largely an indirect consequence of this adhesion blockade, which interrupts the intracellular signaling pathways that typically upregulate cPLA2 during acute inflammatory events like necrotizing pancreatitis (3)[3].

G IS741 IS-741 Sodium LFA1 LFA-1 / Mac-1 Integrin Activation IS741->LFA1 Blocks Varespladib Traditional Inhibitors (e.g., Varespladib) sPLA2 Secretory PLA2 (sPLA2) Varespladib->sPLA2 Direct Inhibition Neutrophil Neutrophil Adhesion & Infiltration LFA1->Neutrophil Promotes Arachidonic Arachidonic Acid Release sPLA2->Arachidonic Hydrolysis cPLA2 Cytosolic PLA2 (cPLA2) cPLA2->Arachidonic Hydrolysis Neutrophil->cPLA2 Activates Inflammation Inflammatory Cascade Arachidonic->Inflammation Eicosanoid Synthesis

Mechanistic pathways of IS-741 sodium vs traditional PLA2 inhibitors.

Quantitative Comparison and Efficacy Data

When selecting an inhibitor for preclinical models, understanding the relationship between the primary target and the effective dose is critical. Traditional inhibitors show high potency in cell-free enzymatic assays but often struggle with clinical translation due to the redundancy of PLA2 isoforms. IS-741 sodium demonstrates robust in vivo efficacy because it targets the cellular behavior (infiltration) that precedes enzymatic lipid hydrolysis.

CompoundPrimary TargetMechanism of PLA2 InhibitionIC50 / Effective DoseClinical / Preclinical Application
IS-741 Sodium LFA-1 / Mac-1Indirect (Suppresses cPLA2 via adhesion blockade)1 μM (in vitro cell adhesion) / 50 mg/kg (in vivo)Acute pancreatitis, TNBS-induced ileitis
Varespladib sPLA2 (pan-inhibitor)Direct competitive binding at catalytic site~18-22 μM (PAPG substrate)Snake venom toxicosis, experimental arthritis
Pyrrophenone cPLA2Direct catalytic inhibition~0.1 μM (in vitro)Inflammatory models
OTFP iPLA2Direct catalytic inhibition~0.08 μM (in vitro)Research tool

Experimental Protocols for Validation: Integrated Adhesion and PLA2 Assay

To accurately evaluate the dual-action nature of IS-741 sodium compared to a traditional direct inhibitor, researchers must employ a self-validating experimental system. The following protocol is designed to establish causality: if PLA2 inhibition is secondary to adhesion blockade (as with IS-741), adhesion metrics will drop proportionally with enzyme activity. If the drug is a direct inhibitor (like Varespladib), PLA2 activity will drop while leukocyte adhesion remains largely unaffected.

Step-by-Step Methodology:

  • Endothelial Cell Preparation: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate. Culture until 90% confluent.

  • Inflammatory Stimulation: Treat HUVECs with 100 ng/mL Lipopolysaccharide (LPS) for 4 hours at 37°C to upregulate endothelial adhesion molecules (e.g., ICAM-1).

  • Compound Pre-treatment (The Causality Check): Pre-incubate BCECF-AM fluorescently labeled HL-60 leukocytes with either IS-741 sodium (1 μM) or Varespladib (20 μM) for 3 hours. Include a 0.1% DMSO vehicle control to establish the maximum LPS-induced adhesion baseline (2)[2].

  • Co-Culture and Adhesion Assay: Add the pre-treated HL-60 cells to the HUVEC monolayers. Co-culture for 1 hour at 37°C. Gently wash the wells three times with PBS to remove non-adherent leukocytes. Quantify adhesion using a fluorescence microplate reader (Ex/Em = 485/535 nm).

  • PLA2 Activity Quantification: Lyse the remaining co-cultured cells using a non-denaturing buffer. Introduce a fluorogenic PLA2 substrate (e.g., PAPG mixed micelles) to the lysate. Monitor the cleavage kinetics over 30 minutes to quantify active cPLA2/sPLA2 levels (4)[4].

Workflow Step1 Step 1: HUVEC LPS Stimulation Step3 Step 3: Co-culture & Adhesion Assay Step1->Step3 Step2 Step 2: HL-60 Drug Pre-treatment Step2->Step3 Step4 Step 4: Cell Lysis & PLA2 Activity Assay Step3->Step4 Step5 Step 5: Data Analysis (Adhesion vs Enzyme) Step4->Step5

Workflow for validating upstream adhesion blockade vs direct PLA2 inhibition.

Discussion: Causality and Application in Drug Development

The strategic advantage of IS-741 sodium in drug development lies in its ability to halt the "second attack" in severe inflammatory cascades. In conditions like acute pancreatitis, direct PLA2 inhibitors may successfully shut down localized arachidonic acid release, but they fail to prevent the physical infiltration of multinucleate cells into the affected tissues. This infiltration causes severe mechanical and reactive oxygen species (ROS)-mediated tissue destruction. By targeting the LFA-1/Mac-1 integrin axis, IS-741 sodium mitigates both the physical cellular infiltration and the subsequent PLA2-driven lipid mediator storm, offering a more comprehensive therapeutic profile for complex inflammatory diseases (3)[3].

References

  • MedChemExpress. "Fuzapladib sodium (IS-741 sodium)
  • Karger Publishers. "Effect of IS-741 (A New Synthetic Antiinflammatory Agent)
  • ACS Publications. "Substrate-Specific Inhibition Constants for Phospholipase A2 Acting on Unique Phospholipid Substrates in Mixed Micelles and Membranes Using Lipidomics."
  • MDPI.

Sources

Comparative

Technical Guide: IS-741 (Fuzapladib Sodium) &amp; cPLI Dynamics in Canine Pancreatitis

This guide provides an in-depth technical analysis of IS-741 (Fuzapladib Sodium) and its impact on Canine Pancreatic Lipase Immunoreactivity (cPLI) levels in the context of canine pancreatitis. [1] Executive Summary & Co...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of IS-741 (Fuzapladib Sodium) and its impact on Canine Pancreatic Lipase Immunoreactivity (cPLI) levels in the context of canine pancreatitis.

[1]

Executive Summary & Compound Identity

IS-741 , commercially known as Fuzapladib Sodium (Panoquell®-CA1 in the US; Brenda Z® in Japan), represents a specific class of anti-inflammatory agents distinct from traditional protease inhibitors or non-steroidal anti-inflammatory drugs (NSAIDs).

  • Primary Mechanism: Leukocyte Function-associated Antigen-1 (LFA-1) activation inhibition.[1][2][3]

  • Secondary Mechanism: Cytosolic Phospholipase A2 (cPLA2) inhibition.[4]

  • Clinical Utility: Management of clinical signs associated with the acute onset of pancreatitis in dogs.[1][2][5]

  • Relationship to cPLI: cPLI is the gold-standard biomarker for diagnosis and monitoring. While IS-741 does not directly degrade lipase, its blockade of neutrophil infiltration mitigates acinar cell necrosis, thereby accelerating the reduction of serum cPLI levels during the recovery phase.

Mechanism of Action: The Inflammatory Amplification Loop

To understand the effect of IS-741 on cPLI, one must first understand the pathophysiology of acinar cell destruction. Pancreatitis is not merely an enzymatic auto-digestion; it is a vascular and inflammatory crisis driven by neutrophils.

The LFA-1/ICAM-1 Axis

In acute pancreatitis, injured acinar cells release cytokines that activate endothelial cells to express Intercellular Adhesion Molecule-1 (ICAM-1). Simultaneously, circulating neutrophils activate LFA-1 integrins on their surface. The binding of LFA-1 to ICAM-1 allows neutrophils to adhere to the vessel wall, extravasate into pancreatic tissue, and release toxic granules (ROS, proteases), causing massive secondary necrosis.

IS-741 acts as a competitive antagonist of LFA-1 activation , effectively "locking" neutrophils in the circulation and preventing their destructive entry into the pancreas.

G cluster_0 Pathological Amplification Loop node_normal node_normal node_trigger node_trigger node_drug node_drug node_outcome node_outcome Trigger Initial Acinar Injury (Diet, Ischemia, Spontaneous) Cytokines Cytokine Release (IL-1, TNF-alpha) Trigger->Cytokines ICAM Endothelial ICAM-1 Upregulation Cytokines->ICAM Neutrophil Neutrophil Activation (LFA-1 Conformational Change) Cytokines->Neutrophil Adhesion LFA-1 / ICAM-1 Binding (Stable Adhesion) ICAM->Adhesion Neutrophil->Adhesion Extravasation Neutrophil Extravasation into Pancreatic Tissue Adhesion->Extravasation Necrosis Secondary Necrosis & cPLI Release Extravasation->Necrosis Recovery Reduced Inflammation Accelerated cPLI Normalization Necrosis->Recovery Resolution Phase IS741 IS-741 (Fuzapladib) Blocks LFA-1 Activation IS741->Neutrophil Inhibits IS741->Adhesion Prevents

Caption: Mechanism of Action: IS-741 breaks the inflammatory cycle by inhibiting LFA-1, preventing neutrophil extravasation and subsequent cPLI leakage.

Comparative Efficacy: IS-741 vs. Alternatives

When designing studies or selecting therapeutics, it is critical to compare IS-741 against both the Standard of Care (SOC) and historical alternatives like protease inhibitors.

Table 1: Comparative Profile in Canine Pancreatitis
FeatureIS-741 (Fuzapladib) Standard of Care (Fluids/Analgesia) Gabexate Mesilate (Protease Inhibitor)
Primary Target LFA-1 Integrin (Neutrophil Adhesion)Hemodynamic support & Pain controlTrypsin/Protease activity
Effect on cPLI Indirect Acceleration: Reduces ongoing necrosis, allowing faster cPLI clearance.Passive: cPLI decreases naturally as the body clears the inflammation (slower).Variable: Inconsistent reduction in clinical trials; targets enzyme activity, not mass.
Clinical Endpoint Improved MCAI (Modified Canine Activity Index).Symptom management.[1][2][6]Mortality/Complication reduction (mixed results).
Dosing Regimen 0.4 mg/kg IV, once daily for 3 days.Continuous CRI or bolus.Continuous CRI (short half-life).
FDA Status Conditionally Approved (USA, 2022).[7]N/A (Supportive).Not approved for vet use in US (Common in Japan/EU).
Experimental Data: The Pivotal Field Study (Steiner et al., 2023)

The definitive dataset for IS-741 in dogs comes from the multicenter field study supporting its FDA conditional approval.

  • Study Design: Randomized, masked, multi-center field study.

  • Inclusion Criteria: Clinical signs of pancreatitis AND cPLI ≥ 400 µg/L (Spec cPL® or SNAP cPL® abnormal).

  • Sample Size: 61 dogs enrolled (36 included in efficacy analysis).[1]

  • Treatment: Fuzapladib sodium (0.4 mg/kg IV) vs. Vehicle Control.

  • Key Findings:

    • Clinical Signs (MCAI): The Fuzapladib group showed a statistically significant improvement in the Modified Canine Activity Index (MCAI) compared to the control group over 3 days.

    • cPLI Dynamics: While cPLI was an inclusion criterion, the study demonstrated that effective management of the inflammatory cascade (evidenced by MCAI scores) correlates with the stabilization of pancreatic biomarkers.

    • Safety: No significant adverse effects; safe for use in dogs with elevated cPLI.

Experimental Protocol: Validating IS-741 Efficacy

For researchers intending to replicate findings or investigate IS-741 further, the following protocol ensures scientific rigor and proper utilization of cPLI as a biomarker.

Protocol Phase 1: Screening & Enrollment

Objective: Isolate "Acute Onset" cases from chronic, sub-clinical cases.

  • Clinical Scoring: Utilize the MCAI (Modified Canine Activity Index) to quantify severity (0-3 scale for activity, appetite, vomiting, pain, etc.).[1]

  • Biomarker Confirmation:

    • Assay: Quantitative Spec cPL® (ELISA) is mandatory. Do not rely on semi-quantitative SNAP tests for data analysis.

    • Threshold: cPLI ≥ 400 µg/L . (Note: Values >1000 µg/L are common in acute cases).

  • Exclusion: Dogs with concurrent severe systemic illness (e.g., septic peritonitis not due to pancreatitis, severe renal failure) to avoid confounding cPLI clearance rates.

Protocol Phase 2: Treatment & Sampling Workflow

Objective: Correlate pharmacokinetic (PK) exposure with pharmacodynamic (PD) response.

Workflow cluster_samples Biomarker Sampling Points node_step node_step node_decision node_decision node_action node_action Screen Screening: cPLI ≥ 400 µg/L MCAI Assessment Day0 Day 0 (T=0): Baseline Serum (cPLI, CRP) IV Dosing (0.4 mg/kg) Screen->Day0 Enrollment Day1 Day 1: MCAI Score Re-dose IV Day0->Day1 24h Day2 Day 2: MCAI Score Re-dose IV Day1->Day2 24h Day3 Day 3 (Primary Endpoint): MCAI Score Serum cPLI & CRP Day2->Day3 24h

Caption: Experimental Workflow: Standardized 3-day dosing regimen with paired biomarker (cPLI) and clinical (MCAI) assessment points.

Protocol Phase 3: Data Interpretation
  • Lag Effect: Researchers must account for the "biomarker lag." Clinical improvement (MCAI) often precedes the normalization of cPLI. cPLI represents pancreatic mass/leakage; even if inflammation stops (drug effect), the circulating lipase has a half-life and the pancreas requires time to repair.

  • Success Metric: A successful trial outcome is defined as a statistically significant reduction in MCAI in the treatment group, supported by a downward trend in cPLI that is steeper than the control group (though cPLI alone is often a secondary endpoint due to high individual variance).

Critical Analysis & Expert Insights

The "cPLI vs. cPLA2" Distinction

A common point of confusion in the literature is the similarity between the drug's target and the biomarker.

  • cPLA2 (Cytosolic Phospholipase A2): The enzyme inhibited by IS-741. It is an intracellular mediator of inflammation (arachidonic acid pathway).

  • cPLI (Canine Pancreatic Lipase Immunoreactivity): The biomarker measured in blood.[1][5][7] It is a digestive enzyme leaked by dying cells.

  • Causality: IS-741 inhibits cPLA2 (and LFA-1)

    
     Reduced Inflammation 
    
    
    
    Preserved Acinar Integrity
    
    
    Reduced Leakage of cPLI.
Why IS-741 is Superior to Protease Inhibitors

Historical treatments like Gabexate Mesilate attempted to inhibit the digestive enzymes (trypsin/lipase) after they were released. This is often too late, as the systemic damage is driven by the inflammatory response (SIRS). IS-741 targets the leukocyte adhesion (LFA-1), effectively stopping the immune system from attacking the pancreas. This "upstream" blockage is why IS-741 has shown efficacy where protease inhibitors have often failed in clinical trials.

Limitations
  • Timing is Key: IS-741 is most effective when administered early in the acute phase. Once massive necrosis has occurred, blocking neutrophil adhesion may have diminishing returns.

  • cPLI Variance: cPLI levels can remain elevated for days even after clinical recovery. Researchers should prioritize clinical scores (MCAI) over cPLI values for determining immediate discharge eligibility, using cPLI primarily for diagnosis and long-term trend monitoring.

References

  • Steiner, J. M., et al. (2023). "Fuzapladib in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis."[8] Journal of Veterinary Internal Medicine.

  • Isaji, S., et al. (1999). "Effect of IS-741 (a new synthetic antiinflammatory agent) on acute necrotizing pancreatitis in dogs.[9] Significance of its inhibitory effect on cytosolic phospholipase A2."[9][10] Digestion.

  • FDA Freedom of Information Summary (2022). "NADA 141-567 Panoquell®-CA1 (fuzapladib sodium)." U.S. Food and Drug Administration.[7][8]

  • Yotsuya, S., et al. (1999). "A Novel Synthetic Anti-Acute Pancreatitis Agent, IS-741."[2][11] Digestion.

  • Cridge, H., et al. (2018).

Sources

Validation

Comparative Guide: Modified Canine Activity Index (MCAI) Scoring and the Efficacy of Fuzapladib Sodium in Acute Pancreatitis

Executive Summary Canine acute pancreatitis (AP) is a severe, potentially life-threatening condition traditionally managed through symptomatic Standard of Care (SOC)—comprising fluid therapy, antiemetics, and analgesia....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Canine acute pancreatitis (AP) is a severe, potentially life-threatening condition traditionally managed through symptomatic Standard of Care (SOC)—comprising fluid therapy, antiemetics, and analgesia. However, SOC fails to address the underlying pathophysiology of the disease: the massive, neutrophil-mediated sterile inflammatory response that drives pancreatic necrosis and systemic complications.

The recent introduction of Fuzapladib sodium (conditionally approved by the FDA as Panoquell®-CA1) represents a paradigm shift from symptomatic management to targeted immunomodulation[1]. To objectively quantify the clinical efficacy of such targeted therapeutics, researchers utilize the Modified Canine Activity Index (MCAI) . This guide provides a comprehensive, data-driven comparison of Fuzapladib sodium versus traditional SOC, detailing the mechanistic rationale, the MCAI scoring framework, and the validated experimental protocols used in clinical evaluation.

Mechanistic Rationale: LFA-1 Inhibition vs. Symptomatic Management

The pathogenesis of acute pancreatitis is initiated by premature zymogen activation within pancreatic acinar cells, leading to autodigestion. This localized injury triggers the release of pro-inflammatory chemokines, which recruit neutrophils to the site of injury.

Traditional SOC (e.g., maropitant for vomiting, buprenorphine for pain) only masks the downstream clinical signs. In contrast, Fuzapladib sodium is a novel leukocyte function-associated antigen type-1 (LFA-1) activation inhibitor[2]. By binding to LFA-1 on the surface of neutrophils, Fuzapladib prevents its interaction with Intercellular Adhesion Molecule-1 (ICAM-1) on the vascular endothelium. This specific blockade halts the firm adhesion and subsequent extravasation of neutrophils into the pancreatic interstitium, directly mitigating the inflammatory cascade and limiting tissue necrosis[3].

MOA Injury Pancreatic Acinar Injury & Zymogen Activation Chemokines Release of Pro-inflammatory Cytokines & Chemokines Injury->Chemokines Neutrophil Neutrophil Recruitment & Activation Chemokines->Neutrophil Adhesion LFA-1 / ICAM-1 Binding & Adhesion Neutrophil->Adhesion Extravasation Neutrophil Extravasation into Pancreatic Tissue Adhesion->Extravasation Damage Exacerbation of Necrosis & Systemic Inflammation Extravasation->Damage Fuzapladib Fuzapladib Sodium (LFA-1 Inhibitor) Fuzapladib->Adhesion Blocks

Mechanism of Action: Fuzapladib sodium blocking LFA-1 mediated neutrophil extravasation.

The Modified Canine Activity Index (MCAI): A Quantitative Framework

To evaluate the efficacy of interventions like Fuzapladib, subjective clinical impressions must be translated into robust, quantifiable data. The Modified Canine Activity Index (MCAI) was adapted from the Canine Inflammatory Bowel Disease Activity Index (CIBDAI) specifically to monitor AP disease progression[4].

Unlike composite scores that rely heavily on delayed serum biomarkers (which often lag behind clinical reality), the MCAI is a real-time, clinical signs-based system that evaluates seven critical parameters[5].

Table 1: MCAI Scoring Parameters
ParameterClinical Relevance & Causality in APScoring Range (Typical)
Activity Reflects systemic inflammation and lethargy driven by cytokine release.0 (Normal) to 3 (Severe/Prostrate)
Appetite Anorexia is a primary indicator of visceral pain and nausea.0 (Normal) to 3 (Anorexia)
Vomiting Driven by localized peritonitis and stimulation of the emetic center.0 (None) to 3 (Severe/Intractable)
Cranial Abdominal Pain Direct indicator of pancreatic capsular stretching and retroperitoneal inflammation.0 (None) to 3 (Severe/Guarding)
Dehydration Consequence of fluid loss (vomiting) and third-spacing (vascular permeability).0 (Normal) to 3 (Severe, >10%)
Stool Consistency Indicates secondary gastrointestinal dysmotility and inflammation.0 (Normal) to 3 (Watery diarrhea)
Blood in Stool Marker of severe GI mucosal ischemia or concurrent hemorrhagic gastroenteritis.0 (None) to 3 (Gross hematochezia)

Note: The maximum cumulative score is typically 19. A higher score indicates greater clinical severity.

Experimental Workflow & Protocol: Evaluating Fuzapladib Efficacy

To ensure trustworthiness and self-validation, the following step-by-step methodology outlines the gold-standard protocol for evaluating Fuzapladib against SOC using the MCAI framework, adapted from the pivotal multi-institutional randomized controlled trials[1].

Step 1: Patient Screening and Baseline Assessment
  • Inclusion Criteria: Identify dogs presenting with at least two clinical signs compatible with AP (e.g., vomiting, cranial abdominal pain).

  • Biomarker Confirmation: Obtain serum for canine pancreas-specific lipase (cPLI). Include patients with cPLI ≥ 400 μg/L[5].

  • Baseline Scoring: An examining veterinarian blinded to the treatment group must calculate the Day 0 MCAI score prior to any therapeutic intervention.

Step 2: Randomization and Drug Preparation
  • Randomization: Assign patients in a 1:1 ratio to either the Treatment Group (Fuzapladib + SOC) or the Control Group (Vehicle Placebo + SOC).

  • Reconstitution: Reconstitute lyophilized Fuzapladib sodium using sterile water for injection to yield a 4 mg/mL solution[6].

  • Dosing: Administer Fuzapladib at 0.4 mg/kg via intravenous (IV) bolus over 15 seconds to 1 minute, once daily for 3 consecutive days[7].

Step 3: Standard of Care (SOC) Integration

Crucially, Fuzapladib is not a monotherapy. Both cohorts must receive identical, aggressive SOC to isolate the immunomodulatory effect of the drug:

  • Fluid Therapy: IV crystalloids to correct dehydration and maintain pancreatic perfusion.

  • Antiemetics: Maropitant citrate or ondansetron to control nausea and vomiting[3].

  • Analgesia: Opioids (e.g., buprenorphine or methadone) for abdominal pain. Note: NSAIDs are typically contraindicated due to GI/renal risks.

  • Nutritional Support: Enteral micro-enteral nutrition as soon as vomiting is controlled.

Step 4: Daily MCAI Scoring and Endpoint Analysis
  • Longitudinal Monitoring: The blinded investigator calculates the MCAI score daily (Days 1, 2, and 3) precisely 24 hours post-administration.

  • Endpoint Calculation: The primary efficacy variable is the mean change in the total MCAI score from Day 0 to Day 3[8].

Workflow Screening Patient Screening (Presumptive AP, cPLI ≥ 400 μg/L) Baseline Day 0: Baseline MCAI Scoring (Activity, Appetite, Vomiting, etc.) Screening->Baseline Randomization Randomization (1:1) Baseline->Randomization Treatment Fuzapladib Sodium (0.4 mg/kg IV) + Standard of Care (SOC) Randomization->Treatment Control Placebo (Vehicle IV) + Standard of Care (SOC) Randomization->Control Monitoring Days 1-2: Daily IV Dosing & Continuous Monitoring Treatment->Monitoring Control->Monitoring Endpoint Day 3: Final MCAI Scoring & Efficacy Evaluation Monitoring->Endpoint

Experimental Workflow: Randomized controlled trial protocol utilizing MCAI scoring.

Comparative Efficacy: Fuzapladib vs. Standard of Care

The integration of Fuzapladib sodium with SOC yields a statistically significant acceleration in clinical recovery compared to SOC alone. By arresting the infiltration of neutrophils, the drug limits the expansion of pancreatic lesions, which directly translates to a more rapid resolution of the clinical signs measured by the MCAI[9].

The following table summarizes the quantitative data derived from the pivotal masked, placebo-controlled multicenter field study[1],[5].

Table 2: Comparative Clinical Efficacy (Day 0 to Day 3)
Treatment CohortMean Baseline MCAI (Day 0)Mean MCAI Change (Day 3)Clinical InterpretationP-Value
Control (SOC + Placebo) 7.68-5.68Gradual improvement relying solely on supportive healing and natural clearance of inflammation.N/A
Treatment (SOC + Fuzapladib) 8.53-7.75 Accelerated resolution of clinical signs due to active suppression of neutrophil extravasation.p = 0.0193

Data Analysis & Causality: While both groups exhibited improvement (as expected with aggressive SOC), the Fuzapladib cohort demonstrated a significantly larger magnitude of improvement (a reduction of 7.75 points vs. 5.68 points). This delta proves that targeting the LFA-1 pathway provides an additive, disease-modifying benefit that purely symptomatic treatments cannot achieve[10].

Conclusion & Future Directions

The utilization of the Modified Canine Activity Index (MCAI) provides a rigorous, objective framework for evaluating therapeutics in canine acute pancreatitis. Experimental data confirms that Fuzapladib sodium, when used as an adjunct to standard of care, significantly outperforms standard of care alone in reducing clinical severity[11]. For researchers and drug development professionals, this establishes LFA-1 inhibition as a validated mechanistic target, and the MCAI as the premier clinical endpoint metric for future pancreatic therapeutic trials.

References

  • Steiner JM, Lainesse C, Noshiro Y, et al. "Fuzapladib in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis." Journal of Veterinary Internal Medicine, National Institutes of Health (NIH). Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "FOI Summary for the Conditional Approval of 141-567 (PANOQUELL®-CA1)." Animal Drugs @ FDA, November 14, 2022. Available at:[Link]

  • Cridge H. "Management of pancreatitis in dogs and the role of PANOQUELL®-CA1 (fuzapladib sodium for injection)." dvm360, October 30, 2023. Available at: [Link]

  • Ceva Animal Health. "PANOQUELL®-CA1 (fuzapladib sodium for injection) Product Information." Ceva Connect. Available at: [Link]

  • Clinician's Brief. "Fuzapladib Now Available to Treat Acute Pancreatitis in Dogs." Clinician's Brief, April 20, 2023. Available at: [Link]

  • Today's Veterinary Practice. "Treatment Options for Canine Pancreatitis." Today's Veterinary Practice, February 12, 2024. Available at: [Link]

Sources

Comparative

Comparative Pharmacokinetics of IS-741 Sodium (Fuzapladib) in Dogs vs. Cats

Executive Summary IS-741 sodium (Fuzapladib sodium monohydrate) is a novel leukocyte function-associated antigen-1 (LFA-1) activation inhibitor approved for the treatment of acute pancreatitis in dogs. This guide present...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

IS-741 sodium (Fuzapladib sodium monohydrate) is a novel leukocyte function-associated antigen-1 (LFA-1) activation inhibitor approved for the treatment of acute pancreatitis in dogs. This guide presents a critical comparative analysis of its pharmacokinetic (PK) profile in dogs versus cats.[1]

Core Insight: Contrary to the common veterinary pharmacokinetic paradigm where felines exhibit slower drug clearance due to glucuronidation deficiencies, cats eliminate IS-741 sodium significantly faster than dogs. Experimental data indicates that systemic exposure (


) in dogs is approximately 5-fold higher  than in cats at equivalent doses. This rapid clearance in felines suggests that the approved canine dosing regimen (0.4 mg/kg IV) is likely sub-therapeutic for cats, presenting a major translational hurdle for feline use.
Compound Profile & Mechanism of Action

Compound: IS-741 Sodium (Fuzapladib Sodium) Class: LFA-1 Activation Inhibitor Indication: Acute Pancreatitis (prevention of neutrophil-mediated tissue necrosis).[2]

Mechanism: IS-741 blocks the interaction between LFA-1 (on neutrophils) and ICAM-1 (on endothelial cells). This blockade prevents the extravasation of neutrophils into pancreatic tissue, thereby interrupting the "vicious cycle" of inflammation and necrosis associated with acute pancreatitis.

Mechanism IS741 IS-741 Sodium (Fuzapladib) LFA1 LFA-1 (Neutrophil Surface) IS741->LFA1 Inhibits Activation ICAM1 ICAM-1 (Endothelium) LFA1->ICAM1 Binds (Blocked) Adhesion Neutrophil Adhesion/Extravasation ICAM1->Adhesion Promotes Pancreatitis Pancreatic Necrosis & Inflammation Adhesion->Pancreatitis Exacerbates

Figure 1: Mechanism of Action. IS-741 prevents the LFA-1/ICAM-1 binding cascade, reducing pancreatic injury.

Experimental Methodology

To ensure data integrity, the comparative analysis relies on controlled crossover studies utilizing validated bioanalytical methods.

Protocol Summary:

  • Test Subjects: Healthy adult Beagles (Dogs) and Domestic Short-haired Cats.

  • Dosing Regimen: Single bolus intravenous (IV) and subcutaneous (SC) administration at 2.0 mg/kg .[2]

  • Sampling: Serial blood collection (0–24 hours) into heparinized tubes.

  • Bioanalysis: Plasma concentrations quantified via LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

    • Validation: Linearity (

      
      ), Precision (CV < 15%), and Accuracy (within ±15%).
      
  • Metabolic Assay: In vitro incubation with hepatic S9 fractions from both species to assess intrinsic clearance and CYP450 involvement.[2]

Comparative Pharmacokinetic Profile

The following data highlights the stark contrast in disposition kinetics between the two species.

Table 1: Key PK Parameters (IV Administration @ 2 mg/kg)
ParameterUnitDogs (Mean ± SE)Cats (Mean ± SE)Comparative Factor

(SC)

14.7 ± 0.34 6.6 ± 0.53 Dog > Cat (~2.2x)


110 ± 4.9 22 ± 1.7 Dog >>> Cat (~5x)
Total Clearance (

)

16 ± 2.0 74 ± 11.0 Cat Faster (~4.6x)
Elimination Rate (

)

0.13 0.30 Cat Faster (~2.3x)
Bioavailability (

)
% (SC)~85-90%~60-70%Dog > Cat

Data Source: Synthesized from comparative biopharmaceutical studies (See Ref 1).

Analysis of Divergence:
  • Clearance (

    
    ):  Cats exhibit a total clearance rate nearly 4.6 times higher  than dogs. This is the primary driver for the reduced systemic exposure (
    
    
    
    ).
  • Metabolism: In vitro S9 fraction assays reveal that IS-741 is metabolized much more rapidly by feline hepatic enzymes than canine enzymes.

    • Dogs: Slow metabolic turnover, leading to high plasma stability and prolonged duration of action.

    • Cats: Rapid oxidative metabolism. While cats are typically deficient in glucuronidation (UGT1A6/1A9), IS-741 clearance appears driven by Cytochrome P450 (CYP) pathways (specifically CYP2E and CYP3A sub-families), which are highly active for this substrate in cats.

Comparative Performance vs. Alternatives

In the context of Acute Pancreatitis (AP), "alternatives" refer to Standard of Care (SOC) as no other specific LFA-1 inhibitors are currently approved.

Table 2: Therapeutic Performance Matrix
FeatureIS-741 (Dogs) IS-741 (Cats) Standard of Care (Fluids/Analgesia)
Target Exposure Achieved at 0.4 mg/kg QD.Failed at 0.4 mg/kg; requires dose escalation.N/A (Symptomatic relief only).
Duration of Action Long (

supports QD dosing).
Short (Rapid elimination).Variable.
Mechanism Targeted Immunomodulation.Targeted Immunomodulation.Non-specific hemodynamic support.
Safety Profile High safety margin (NOAEL established).Unknown at the high doses required for efficacy.Generally safe.

Critical Insight for Researchers: The success of IS-741 in dogs relies on its ability to maintain a "minimum effective concentration" that inhibits neutrophil adhesion for the duration of the dosing interval. In cats, the rapid drop in plasma concentration implies that the drug may wash out before effectively breaking the inflammatory cycle, rendering the canine dose ineffective.

Visualizing the Species Divergence

The following diagram illustrates the metabolic fate and pharmacokinetic disconnect between the two species.

PK_Comparison cluster_Dog Canine System (Slow Clearance) cluster_Cat Feline System (Rapid Clearance) Dose Dose Input (2 mg/kg) Dog_Plasma Dog Plasma Conc. (High AUC) Dose->Dog_Plasma Cat_Plasma Cat Plasma Conc. (Low AUC) Dose->Cat_Plasma Dog_Liver Dog Liver (S9) Low CYP Activity Dog_Plasma->Dog_Liver Distribution Dog_Elim Elimination (Slow) Dog_Liver->Dog_Elim CL = 16 mL/h/kg Cat_Liver Cat Liver (S9) High CYP Activity Cat_Plasma->Cat_Liver Distribution Cat_Elim Elimination (Rapid) Cat_Liver->Cat_Elim CL = 74 mL/h/kg (Metabolic Driver)

Figure 2: Pharmacokinetic flux diagram demonstrating the rapid metabolic clearance in cats compared to dogs.

References
  • Species differences in the biopharmaceutical properties of fuzapladib sodium monohydrate in rats, cats, and dogs. Source: MedCrave, Journal of Bioequivalence & Bioavailability. Link:[Link]

  • Freedom of Information Summary, NADA 141-567, PANOQUELL®-CA1 (fuzapladib sodium for injection). Source:[3] U.S. Food and Drug Administration (FDA).[4] Link:[Link][3]

  • Fuzapladib Sodium (Panoquell-CA1) Technical Monograph. Source: Ishihara Sangyo Kaisha / Ceva Animal Health. Link:[Link]

Sources

Validation

IS-741 Sodium (Fuzapladib): Comparative Inhibition of L-Selectin vs. P-Selectin Expression

Executive Summary IS-741 sodium (Fuzapladib sodium hydrate) is a specific phospholipase A2 (PLA2) inhibitor originally developed for the treatment of acute pancreatitis. Unlike direct selectin antagonists (e.g., glycomim...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

IS-741 sodium (Fuzapladib sodium hydrate) is a specific phospholipase A2 (PLA2) inhibitor originally developed for the treatment of acute pancreatitis. Unlike direct selectin antagonists (e.g., glycomimetics) that sterically block the lectin domain, IS-741 functions as an upstream regulator of the inflammatory cascade.

This guide analyzes the differential inhibition of L-selectin (CD62L) and P-selectin (CD62P) expression by IS-741. While early characterization suggested IS-741 primarily targeted integrin-mediated firm adhesion without affecting endothelial adhesion molecules, recent data (Darawiroj et al., 2023) indicates a dual-modulatory role:

  • P-selectin: IS-741 significantly downregulates cytokine-induced endothelial surface expression and mRNA transcription.

  • L-selectin: IS-741 reduces neutrophil mRNA expression , limiting the available pool for de novo surface presentation, distinct from the rapid shedding mechanism usually observed during activation.

Compound Profile & Mechanism of Action

Chemical Identity
  • Code: IS-741

  • Generic Name: Fuzapladib sodium hydrate

  • IUPAC: Sodium N-(2-((ethylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)cyclohexanecarboxamide monohydrate

  • Target: Cytosolic Phospholipase A2 (cPLA2)

Upstream Inhibition Pathway

IS-741 does not bind directly to selectins. Its efficacy stems from breaking the "vicious cycle" of inflammation:

  • Inhibition of cPLA2: Blocks the hydrolysis of membrane phospholipids, preventing the release of Arachidonic Acid (AA).

  • Eicosanoid Reduction: Downregulates the production of leukotrienes and prostaglandins.

  • Cytokine Dampening: Reduces the secretion of TNF-

    
     and IL-8 from macrophages and endothelial cells.
    
  • Expression Modulation: The reduction in autocrine/paracrine cytokine signaling prevents the transcriptional upregulation of P-selectin on endothelial cells and alters the expression dynamics of L-selectin on leukocytes.

Comparative Performance: L-Selectin vs. P-Selectin

The following table synthesizes experimental data comparing the effects of IS-741 on these two critical adhesion molecules.

FeatureP-Selectin (CD62P) L-Selectin (CD62L)
Primary Cell Source Activated Endothelial Cells (e.g., HUVEC, CnAOEC), PlateletsNaïve and Activated Leukocytes (Neutrophils, T-cells)
IS-741 Effect (Expression) Inhibits Upregulation. Blocks the TNF-

/LPS-induced increase in surface density.
Downregulates Basal/Induced mRNA. Reduces the transcript pool available for surface renewal.
Mechanism of Inhibition Indirect transcriptional suppression via NF-

B modulation (downstream of PLA2 blockade).
Transcriptional downregulation; distinct from shedding (ADAM17-mediated cleavage).
Experimental Outcome Reduced leukocyte tethering and rolling velocity on endothelium.Reduced secondary tethering and leukocyte-leukocyte interactions.
Key Reference Data Significant reduction in mRNA and protein in TNF-

stimulated endothelial cells (Darawiroj et al.).
Decreased mRNA expression in primary neutrophils pre-incubated with IS-741.
Critical Analysis of Conflicting Data
  • Early Studies (1999): Shikama et al. reported IS-741 had no effect on ICAM-1/E-selectin on HUVECs, attributing efficacy solely to Mac-1 (CD11b/CD18) inhibition on neutrophils.

  • Modern Consensus (2023-2025): High-sensitivity qPCR and flow cytometry in canine and rodent models (Darawiroj et al.) reveal that IS-741 does significantly downregulate P-selectin and L-selectin mRNA. The discrepancy likely arises from the sensitivity of detection methods and the specific cytokine milieu used in earlier in vitro models versus complex in vivo or co-culture systems.

Mechanistic Visualization

The following diagram illustrates the pathway by which IS-741 exerts its dual inhibitory effect on selectin expression.

Caption: IS-741 inhibits cPLA2, reducing inflammatory mediators that drive P-selectin transcription (Endothelium) and L-selectin mRNA maintenance (Neutrophil).

Validated Experimental Protocols

To verify IS-741 activity, researchers should employ a Self-Validating System where the inhibition of adhesion correlates with reduced surface expression.

Protocol A: Differential Expression Analysis (Flow Cytometry)

Objective: Quantify surface expression of L- vs P-selectin under IS-741 treatment.

  • Cell Preparation:

    • Endothelial: Culture HUVECs or CnAOECs to confluence.[1]

    • Neutrophils: Isolate from whole blood using density gradient centrifugation (Histopaque-1077).

  • Treatment Groups:

    • Vehicle Control (DMSO < 0.1%).

    • Positive Control (TNF-

      
       10 ng/mL for 4h).
      
    • Experimental: IS-741 (1

      
      M, 10 
      
      
      
      M, 50
      
      
      M) pre-incubated for 1h prior to TNF-
      
      
      stimulation.
  • Staining:

    • Harvest cells (use Accutase for HUVECs to preserve surface proteins).

    • Block Fc receptors.

    • Stain with anti-CD62P (Clone AK4 for human) or anti-CD62L (Clone DREG-56).

    • Validation Step: Co-stain for ICAM-1 (CD54) to verify general inflammatory status.

  • Acquisition:

    • Analyze Mean Fluorescence Intensity (MFI).

    • Success Criteria: IS-741 should show dose-dependent reduction in CD62P MFI on HUVECs and CD62L MFI on neutrophils compared to TNF-

      
       alone.
      
Protocol B: Static Adhesion Assay (Functional Validation)

Objective: Confirm that expression changes translate to reduced binding.

  • Monolayer: Plate HUVECs in 96-well plates; treat with IS-741 + TNF-

    
     as above.
    
  • Labeling: Label neutrophils with Calcein-AM (fluorescent dye).

  • Adhesion: Add labeled neutrophils to HUVEC monolayer; incubate 30 min at 37°C.

  • Wash: Gently wash 3x with PBS to remove non-adherent cells.

  • Quantification: Measure fluorescence (Ex 485nm / Em 530nm).

  • Causality Check: Use blocking antibodies (anti-P-selectin) in a parallel well. If IS-741 efficacy mimics the antibody blockade, the mechanism is confirmed.

References

  • Darawiroj, K., Sunaga, T., Owaki, R., & Okumura, M. (2023). Effect of fuzapladib sodium hydrate on adhesion molecule expression in canine endothelial cells and neutrophils. Journal of Veterinary Medical Science.

  • Yotsuya, S., Shikama, H., Nakano, I., et al. (1999). A Novel Synthetic Anti-Acute Pancreatitis Agent, IS-741.[1][2][3][4] Digestion, 60(Suppl. 1), 34–39.[1]

  • Shikama, H., Yotsuya, S., Satake, S., Sugi, H., & Kato, M. (1999).[5] Effect of IS-741 on cell adhesion between human umbilical vein endothelial cells and HL-60 cells. Biological and Pharmaceutical Bulletin, 22(2), 127–131.[5]

  • Makino, J., Andoh, A., Hata, K., et al. (2002).[6] Suppressive effects of a new anti-inflammatory agent, IS-741, on dextran sulfate sodium-induced experimental colitis in rats. International Journal of Molecular Medicine, 9(4), 391-396.[6]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking the In Vivo Anti-inflammatory Potency of IS-741, a Novel SGLT2 Inhibitor

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for evaluating the anti-inflammatory properties of IS-741, a novel sodium-glucose cotransporter 2 (SG...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the anti-inflammatory properties of IS-741, a novel sodium-glucose cotransporter 2 (SGLT2) inhibitor, against established benchmarks. As a class, SGLT2 inhibitors have demonstrated compelling anti-inflammatory effects beyond their primary glucose-lowering action, making this a promising area of investigation for new chemical entities like IS-741.[1][2][3][4] This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a robust preclinical assessment.

The central hypothesis is that IS-741, by modulating key inflammatory signaling pathways, will exhibit significant anti-inflammatory activity in validated in vivo models. We will benchmark its potency against a classic non-steroidal anti-inflammatory drug (NSAID), Indomethacin, and a potent corticosteroid, Dexamethasone.

Scientific Rationale: The Anti-inflammatory Potential of SGLT2 Inhibition

SGLT2 inhibitors have been shown to exert anti-inflammatory effects through several mechanisms, providing a strong basis for investigating IS-741.[1][2] Key pathways implicated include:

  • Inhibition of the NLRP3 Inflammasome: The nucleotide-binding domain-like receptor protein 3 (NLRP3) inflammasome is a critical component of the innate immune response.[5][6][7] Its activation leads to the maturation and release of potent pro-inflammatory cytokines IL-1β and IL-18. Several SGLT2 inhibitors have been documented to attenuate NLRP3 inflammasome activation, a mechanism that may be linked to increased levels of β-hydroxybutyrate (a ketone body with intrinsic NLRP3-inhibitory properties) and reduced cellular stress.[5][6][8][9]

  • Modulation of NF-κB Signaling: The nuclear factor kappa-B (NF-κB) pathway is a cornerstone of inflammatory gene expression, driving the production of cytokines, chemokines, and adhesion molecules.[10][11][12] Evidence suggests that SGLT2 inhibitors can suppress the activation of the Toll-like receptor 4 (TLR4)/NF-κB pathway in macrophages, thereby reducing the output of inflammatory mediators like TNF-α and IL-6.[1][2]

  • Macrophage Polarization: SGLT2 inhibitors may also influence the phenotype of macrophages, key orchestrators of the inflammatory response. Studies suggest they can promote a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.[1][2][4]

Given this class-wide evidence, it is critical to empirically determine where IS-741's potency lies in relation to established anti-inflammatory agents with distinct mechanisms of action.

Experimental Design: A Multi-Model Approach

To build a comprehensive profile of IS-741's activity, we will employ two distinct and well-characterized in vivo models: one for acute localized inflammation and another for acute systemic inflammation.

This is a gold-standard model for evaluating acute anti-inflammatory drugs.[13][14][15] Carrageenan, a phlogistic agent, induces a biphasic inflammatory response, allowing for the assessment of drug effects on different mediators.

LPS, a component of the outer membrane of Gram-negative bacteria, induces a potent systemic inflammatory response characterized by a surge in circulating pro-inflammatory cytokines.[16][17][18][19] This model is highly reproducible and valuable for assessing a compound's ability to quell a systemic inflammatory cascade.[18]

  • Indomethacin: A potent NSAID that primarily acts by inhibiting cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[14][20] It serves as an excellent benchmark for non-steroidal anti-inflammatory activity.

  • Dexamethasone: A synthetic glucocorticoid with broad and powerful anti-inflammatory and immunosuppressive effects.[21][22][23][24] It acts by binding to the glucocorticoid receptor, leading to the suppression of numerous pro-inflammatory genes, including those for cytokines and chemokines.[21][22]

G cluster_setup Phase 1: Setup & Acclimation cluster_dosing Phase 2: Dosing cluster_induction Phase 3: Inflammation Induction cluster_readout Phase 4: Endpoint Analysis A Animal Acclimation (Rats/Mice, 7 days) B Randomization into Treatment Groups (n=8/group) A->B C Pre-treatment (p.o.) - Vehicle - IS-741 (Dose 1, 2, 3) - Indomethacin - Dexamethasone B->C T = -60 min D1 Model 1 (Rat): Carrageenan Injection (Subplantar, 0.1 mL 1%) C->D1 T = 0 min D2 Model 2 (Mouse): LPS Injection (i.p., specific EU/kg) C->D2 T = 0 min E1 Paw Volume Measurement (Plethysmometer) (0, 1, 2, 3, 4, 5h) D1->E1 E2 Blood/Tissue Collection (Model 1: 5h post-carrageenan) (Model 2: 2-4h post-LPS) D1->E2 D2->E2 F Cytokine Analysis (ELISA) (TNF-α, IL-6, IL-1β) E2->F G Histopathology (Paw Tissue, H&E Staining) E2->G H MPO Assay (Neutrophil Infiltration) E2->H

Caption: High-level workflow for in vivo benchmarking of IS-741.

Detailed Experimental Protocols

Scientific integrity demands meticulous and reproducible methodologies. The following protocols are based on established standards.

  • Animals: Male Wistar rats (180-220g) are acclimated for at least one week under standard conditions.[13]

  • Grouping and Dosing: Animals are fasted overnight with water ad libitum. They are divided into groups (n=8/group):

    • Group I: Vehicle (e.g., 0.5% CMC-Na, p.o.)

    • Group II-IV: IS-741 (e.g., 10, 30, 100 mg/kg, p.o.)

    • Group V: Indomethacin (5-10 mg/kg, p.o.)[14][20]

    • Group VI: Dexamethasone (0.5-1 mg/kg, p.o.)

  • Inflammation Induction: One hour after dosing, 0.1 mL of a 1% w/v carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.[14] The left paw remains uninjected as an internal control.

  • Edema Measurement: Paw volume is measured immediately before carrageenan injection (baseline) and at 1, 2, 3, 4, and 5 hours post-injection using a digital plethysmometer.[14]

  • Endpoint Analysis: The increase in paw volume is calculated relative to the baseline. The percentage inhibition of edema is calculated using the formula: % Inhibition = ((Vc - Vt) / Vc) * 100 where Vc is the average increase in paw volume in the vehicle control group and Vt is the average increase in the treated group.

  • Tissue Collection: At the end of the experiment (5 hours), animals are euthanized. Blood is collected for cytokine analysis, and the inflamed paw tissue is excised for histopathology and Myeloperoxidase (MPO) assay.

  • Animals: Male C57BL/6 mice (20-25g) are used.

  • Grouping and Dosing: Similar grouping and dosing strategy as in the carrageenan model, with doses adjusted for species.

    • Group V: Indomethacin (10-20 mg/kg, p.o.)[25]

    • Group VI: Dexamethasone (1-5 mg/kg, p.o.)[18]

  • Inflammation Induction: One hour after oral dosing, mice are injected intraperitoneally (i.p.) with E. coli LPS (e.g., 1-5 mg/kg).[19] The exact dose should be determined from literature or pilot studies to induce a robust but sublethal cytokine response.[16]

  • Sample Collection: 2 to 4 hours post-LPS injection (the typical peak for TNF-α), mice are euthanized. Blood is collected via cardiac puncture into EDTA tubes for plasma separation.

  • Endpoint Analysis: Plasma levels of key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) are quantified using commercially available ELISA kits.

Data Presentation and Comparative Analysis

Clear and objective data presentation is paramount. All quantitative results should be summarized in tables.

Table 1: Hypothetical Comparative Efficacy in Rat Paw Edema Model

Treatment Group (p.o.)Dose (mg/kg)Mean Paw Volume Increase (mL) at 3h ± SEM% Inhibition of Edema
Vehicle Control-0.85 ± 0.06-
IS-741100.64 ± 0.0524.7%
IS-741300.45 ± 0.0447.1%
IS-7411000.28 ± 0.0367.1%
Indomethacin100.38 ± 0.0455.3%
Dexamethasone10.22 ± 0.0374.1%

Table 2: Hypothetical Comparative Efficacy in Mouse LPS Model

Treatment Group (p.o.)Dose (mg/kg)Plasma TNF-α (pg/mL) ± SEM% Inhibition of TNF-αPlasma IL-6 (pg/mL) ± SEM% Inhibition of IL-6
Vehicle Control-2500 ± 210-4200 ± 350-
IS-741301650 ± 15034.0%2730 ± 28035.0%
IS-741100975 ± 9061.0%1596 ± 16062.0%
Dexamethasone5625 ± 7575.0%966 ± 11077.0%
Mechanistic Insights: Connecting In Vivo Efficacy to Molecular Pathways

The in vivo data should be interpreted in the context of the proposed molecular mechanisms of SGLT2 inhibitors.

The following diagram illustrates the hypothesized pathways through which IS-741 may exert its anti-inflammatory effects, based on the known actions of the SGLT2 inhibitor class.

G cluster_sglt2i cluster_pathways cluster_outcomes IS741 IS-741 NFKB NF-κB Pathway IS741->NFKB Inhibits NLRP3 NLRP3 Inflammasome IS741->NLRP3 Inhibits Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFKB->Cytokines Transcription NLRP3->Cytokines Maturation (IL-1β) Inflammation ↓ Inflammation Cytokines->Inflammation

Caption: Hypothesized mechanism of IS-741's anti-inflammatory action.

A reduction in paw edema and circulating cytokines would support the hypothesis that IS-741 effectively modulates these pathways in vivo. Further ex vivo analysis of tissue samples, such as Western blotting for phosphorylated NF-κB or caspase-1 cleavage (a marker of inflammasome activation), can provide direct molecular evidence.

Conclusion and Future Directions

This guide presents a robust, multi-faceted strategy for benchmarking the in vivo anti-inflammatory potency of IS-741. By comparing its efficacy in both localized and systemic inflammation models against well-characterized drugs like Indomethacin and Dexamethasone, researchers can establish a clear and compelling profile of its therapeutic potential.

Positive results from these studies would warrant further investigation into chronic inflammation models (e.g., collagen-induced arthritis) and deeper mechanistic studies to fully elucidate the molecular targets of IS-741 within the inflammatory cascade. This structured approach ensures that the evaluation of IS-741 is scientifically rigorous, yielding trustworthy data to guide future drug development decisions.

References

  • Popov, V. V., & Popova, N. V. (2024). Nonglycemic Effects of SGLT2 Inhibitors: Focus on Inflammation and Macrophages. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry.
  • Popov, V. V., & Popova, N. V. (2025). Anti-Inflammatory Effects of SGLT2 Inhibitors: Focus on Macrophages. MDPI.
  • Vellanki, K., & Render, C. (2023).
  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. [Link]

  • Mancuso, G., et al. (2012). LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. The American Journal of Pathology. [Link]

  • Tliba, O., & Panettieri, R. A. (2019). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology. [Link]

  • Sakat, S. S., & Wankhede, S. S. (2020). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Zhang, Y., et al. (2023). Effects and mechanisms of SGLT2 inhibitors on the NLRP3 inflammasome, with a focus on atherosclerosis. Frontiers in Endocrinology. [Link]

  • da Silva, G. G., et al. (2023). SGLT2 inhibitors and NLRP3 inflammasome: potential target in diabetic kidney disease. Jornal Brasileiro de Nefrologia. [Link]

  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology. [Link]

  • Mancuso, G., et al. (2011). LPS-induced murine systemic inflammation is driven by parenchymal cell activation and exclusively predicted by early MCP-1 plasma levels. PubMed. [Link]

  • Lertcanawanichakul, M., et al. (2012). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Pharmacognosy Magazine. [Link]

  • Schönberger, T., et al. (2023). Immunomodulatory Effects of SGLT2 Inhibitors—Targeting Inflammation and Oxidative Stress in Aging. International Journal of Molecular Sciences. [Link]

  • Lee, Y. H., et al. (2018). SGLT2 Inhibitors Suppress NLRP3 Inflammasome Activity via Changes in Ketones and Insulin in Type 2 Diabetes and Cardiovascular Diseases. Diabetes. [Link]

  • Adamo, C. S., et al. (2022). Anti-inflammatory role of SGLT2 inhibitors as part of their anti-atherosclerotic activity: Data from basic science and clinical trials. Frontiers in Cardiovascular Medicine. [Link]

  • Kim, S. R., et al. (2020). SGLT2 Inhibition Modulates NLRP3 Inflammasome Activity via Ketones and Insulin in Diabetes With Cardiovascular Disease. Nature Communications. [Link]

  • Melior Discovery. (n.d.). LPS Model of Systemic Inflammation. Melior Discovery. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • Getachew, S., & Tizazu, Z. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Pharmacognosy Communications. [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. PubMed. [Link]

  • Besra, S. E., et al. (2015). in vivo animal models for screening potential anti–inflammatory and analgesic agents (literature review). ResearchGate. [Link]

  • Georgiev, G., et al. (2015). Rat paw oedema modeling and NSAIDs: Timing of effects. PubMed. [Link]

  • Amison, R. T., et al. (2015). LPS-induced systemic inflammation is more severe in P2Y12 null mice. Journal of Thrombosis and Haemostasis. [Link]

  • Boster Bio. (n.d.). NF-κB Signaling Pathway. Boster Bio. [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Journal of Translational Medicine. [Link]

  • Bio-Rad. (n.d.). NF-κB Signaling Pathway. Bio-Rad Antibodies. [Link]

  • Porsolt. (n.d.). Leading In Vivo and In Vitro Inflammation Models. Porsolt. [Link]

  • Patsnap. (2024). What is the mechanism of Dexamethasone?. Patsnap Synapse. [Link]

  • Hammer, G. D., & Rhen, T. (2006). Antiinflammatory effects of dexamethasone are partly dependent on induction of dual specificity phosphatase 1. The Journal of Experimental Medicine. [Link]

  • OMICS International. (n.d.). Evalution of Anti-inflammatory & Immunosuppressant Activity of Dexamethasone. Clinical Pharmacology & Biopharmaceutics. [Link]

  • Bio-protocol. (n.d.). 2.7. Carrageenan-induced paw edema assay. Bio-protocol. [Link]

  • Kim, H. J., et al. (2024). LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization. eLife. [Link]

  • Süleyman, H., et al. (2009). Evaluation of the anti-inflammatory activity of N, N′-bis(3-dimethylamino-1-phenyl-propylidene)hydrazine dihydrochloride. Taylor & Francis Online. [Link]

  • Khan, S., et al. (2022). Role of Dexamethasone and Methylprednisolone Corticosteroids in Coronavirus Disease 2019 Hospitalized Patients: A Review. Frontiers in Medicine. [Link]

  • Navajyothi, K., et al. (2016). DETERMINATION OF ANTI-EDEMATOUS ACTIVITY OF INDOMETHACIN AND NAPROXEN BY USING CARRAGEENAN INDUCE EDEMA IN RATS. International Journal of Research in Pharmaceutical and Nano Sciences. [Link]

  • Amann, R., et al. (2000). Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw. Neuroscience Letters. [Link]

  • Gutiérrez-Rebolledo, G. A., et al. (2017). Variation of the Anti-Inflammatory Effect from Indomethacin on Acute and Chronic Inflammation Models. Annex Publishers. [Link]

  • Scheen, A. J. (2023). The anti-inflammatory and immunological properties of SGLT-2 inhibitors. ResearchGate. [Link]

  • Popov, V. V., & Popova, N. V. (2025). (PDF) Anti-Inflammatory Effects of SGLT2 Inhibitors: Focus on Macrophages. ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

Physicochemical Profiling &amp; Hazard Assessment

As a Senior Application Scientist, I recognize that handling highly bioactive compounds requires more than just following a basic safety data sheet (SDS). It requires a mechanistic understanding of the chemical's propert...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling highly bioactive compounds requires more than just following a basic safety data sheet (SDS). It requires a mechanistic understanding of the chemical's properties to design fail-safe operational and disposal workflows.

IS-741 sodium (also known as Fuzapladib sodium) is a potent, orally active leukocyte-function-associated antigen type 1 (LFA-1) activation inhibitor and phospholipase A2 (PLA2) inhibitor[1]. Widely utilized in drug development for acute pancreatitis and inflammatory disease models, its high biological potency and unique molecular structure demand stringent handling and disposal procedures.

Below is the comprehensive, step-by-step operational and disposal guide for IS-741 sodium, designed to ensure laboratory safety, environmental compliance, and experimental integrity.

To design an effective disposal plan, we must first analyze the molecular vulnerabilities and hazards of the compound. IS-741 sodium contains a trifluoromethyl (-CF3) group and an ethylsulfonyl (-SO2-) moiety[2]. These functional groups dictate our entire downstream disposal strategy, as improper destruction can release toxic halogenated and sulfonated gases[3].

Table 1: Quantitative Data & Operational Implications for IS-741 Sodium

Property / ParameterSpecification / DataOperational Implication
Chemical Name Fuzapladib sodium (IS-741 sodium)[1]Use standardized nomenclature on all waste labeling.
Molecular Formula C15H19F3N3O3S.Na[2]Contains F and S; mandates high-temperature incineration.
Molecular Weight 401.38 g/mol [2]Critical for precise molarity calculations in stock prep.
Solubility DMSO (≥ 10 mM)[1]Requires DMSO-compatible high-density polyethylene (HDPE) waste containers.
Storage (Solid) -20°C to -80°C[1]Keep away from heat/moisture to prevent hydrolytic degradation.
Hazard Classification Combustible Solid, Bioactive[4]Handle strictly in a Class II biosafety cabinet or chemical fume hood.

Mechanism of Action & Bioactivity Hazards

Understanding why IS-741 sodium is hazardous is critical for enforcing PPE compliance. The compound exerts its effects by dually inhibiting PLA2 and LFA-1[1]. Accidental exposure (via inhalation of aerosolized powder or transdermal absorption of DMSO stock solutions) can lead to unintended localized immunosuppressive or anti-inflammatory effects in laboratory personnel.

MOA IS741 IS-741 Sodium (Fuzapladib) PLA2 Phospholipase A2 (PLA2) IS741->PLA2 Inhibits LFA1 LFA-1 Activation IS741->LFA1 Inhibits AA Arachidonic Acid Release PLA2->AA Blocked Adhesion Leukocyte Adhesion (via ICAM-1) LFA1->Adhesion Blocked Inflam Neutrophil Infiltration & Tissue Inflammation AA->Inflam Reduced Adhesion->Inflam Reduced

Caption: IS-741 sodium mechanism of action: dual inhibition of PLA2 and LFA-1 pathways.

IS-741 Sodium Proper Disposal Procedures

Standard laboratory waste disposal often relies on municipal incineration or basic neutralization. Do not use standard disposal routes for IS-741 sodium. If subjected to standard low-temperature incineration, the trifluoromethyl and ethylsulfonyl groups will degrade into highly toxic hydrogen fluoride (HF) and sulfur oxides (SOx).

The following self-validating protocols ensure that waste is segregated correctly for specialized destruction.

Protocol A: Liquid Waste Segregation and Disposal

Causality Focus: DMSO acts as a carrier solvent that can penetrate standard plastics and human skin. Proper containment is vital.

  • Primary Containment: Collect all IS-741 sodium liquid waste (e.g., DMSO stock solutions, dosed cell culture media) in a dedicated, chemically compatible High-Density Polyethylene (HDPE) container. Do not use standard PET plastics, as high concentrations of DMSO will cause leaching and structural failure.

  • Halogen/Sulfur Labeling: Clearly label the container as: "Hazardous Chemical Waste: Contains Fluorinated and Sulfonated Compounds (IS-741 Sodium) in DMSO." Explicitly noting the halogens and sulfur ensures your Environmental Health and Safety (EHS) team routes the waste to a facility equipped with acid gas scrubbers.

  • Secondary Storage: Store the waste container in a secondary containment tray within a designated satellite accumulation area, kept away from direct light and strong oxidizing agents.

  • EHS Transfer: Submit a waste pickup request to EHS before the container reaches 80% capacity to prevent over-pressurization or accidental spills during transport.

Protocol B: Solid Waste and Contaminated Consumables
  • Collection: Place all contaminated pipette tips, microcentrifuge tubes, and weighing boats into a puncture-resistant, leak-proof chemical solid waste bin lined with a heavy-duty plastic bag.

  • Solvent Rinsing (Deactivation Step): For vials containing highly concentrated residual powder, rinse the primary container with 1-2 mL of DMSO, transferring the rinse to the liquid waste stream before disposing of the solid container. Causality: This minimizes the amount of concentrated Active Pharmaceutical Ingredient (API) in the solid waste stream, drastically reducing the risk of aerosolization when the bin is handled.

  • Sealing and Routing: Double-tie the solid waste bag, label it as "Trace Halogenated/Sulfonated Solid Waste," and route it for high-temperature incineration (>1000°C).

DisposalWorkflow WasteGen IS-741 Sodium Waste Generation Segregate Segregate by State (Solid vs. Liquid) WasteGen->Segregate Labeling Label: Contains F & S (Requires Acid Scrubbing) Segregate->Labeling Storage Secondary Containment Storage Labeling->Storage EHS EHS / Certified Chemical Waste Contractor Storage->EHS Incineration High-Temp Incineration (>1000°C) with HF/SOx Scrubbers EHS->Incineration Final Destruction

Caption: Step-by-step IS-741 sodium waste segregation and high-temperature disposal workflow.

Spill Management and Decontamination Protocol

In the event of an accidental spill of IS-741 sodium powder or reconstituted solution, immediate containment is required to prevent inhalation or transdermal exposure.

Step-by-Step Cleanup Methodology:

  • Immediate Isolation: Evacuate non-essential personnel from the immediate area. Don appropriate PPE: nitrile gloves (double-gloved if handling DMSO solutions), safety goggles, and an N95 or P100 respirator if powder is aerosolized outside a fume hood.

  • Powder Containment: If the spill is a dry powder, do not sweep dry . Gently cover the spill with damp absorbent paper to prevent aerosolization. Causality: Dry sweeping creates micro-aerosols of the bioactive compound, drastically increasing inhalation risk.

  • Liquid Containment: If the spill is a DMSO solution, surround and cover the spill with chemical absorbent pads or vermiculite.

  • Collection: Sweep up the absorbed material using a non-sparking tool and place it into a hazardous waste bag.

  • Surface Decontamination: Wash the affected surface with a 10% bleach solution followed by 70% ethanol, or a laboratory-grade surfactant. Causality: Surfactants are required to solubilize residual drug that may have precipitated out of the DMSO solution upon contact with ambient moisture.

  • Disposal: Treat all cleanup materials, including the outer layer of your nitrile gloves, as contaminated solid waste (refer to Protocol B).

References

  • U.S. Food and Drug Administration (FDA) PrecisionFDA. IS-741 SODIUM. Retrieved from: [Link]

  • National Center for Biotechnology Information (PubChem). IS-741 sodium monohydrate | CID 117587637. Retrieved from:[Link]

Sources

Handling

Personal protective equipment for handling IS-741 sodium

As a Senior Application Scientist, I approach laboratory safety and chemical handling not merely as a checklist of compliance, but as a deeply mechanistic discipline. To handle a highly potent research compound like IS-7...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety and chemical handling not merely as a checklist of compliance, but as a deeply mechanistic discipline. To handle a highly potent research compound like IS-741 sodium safely, we must first understand its biological targets and chemical properties. This operational guide provides the essential safety, logistical, and procedural frameworks required to handle this compound with absolute scientific rigor.

Phase I: Mechanistic Hazard Assessment

IS-741 sodium (also known as Fuzapladib sodium) is an orally active1[1]. In experimental models, it powerfully2[2].

The Causality of Risk: Because IS-741 sodium is designed to block immune cell migration, accidental systemic exposure poses a severe risk of unintended localized or systemic immunosuppression. Furthermore, the standard reconstitution vehicle for in vitro assays is 3[3]. DMSO is a potent transdermal penetration enhancer. If a solution of IS-741 in DMSO contacts unprotected skin, the solvent will bypass the stratum corneum and rapidly carry the active pharmaceutical ingredient directly into the bloodstream. This physiological reality dictates our stringent PPE requirements.

Phase II: Mandatory Personal Protective Equipment (PPE) Matrix

To mitigate the specific risks associated with the powder form and its DMSO solution, the following PPE matrix must be strictly adhered to.

PPE CategoryQuantitative SpecificationMechanistic Rationale
Hand Protection Double-layered Nitrile (Outer layer ≥8 mil) or Butyl RubberDMSO rapidly permeates standard latex and thin nitrile gloves. Double-gloving provides a critical fail-safe barrier against transdermal drug delivery.
Eye Protection ANSI Z87.1 Chemical Splash GogglesPrevents mucosal absorption of aerosolized lyophilized powder or accidental DMSO splashes during vortexing.
Respiratory N95/FFP2 Respirator (If handled outside a BSC)Mitigates the inhalation risk of the fine powder, preventing unintended pulmonary LFA-1/PLA2 inhibition.
Body Protection Fluid-resistant, disposable lab coat with knit cuffsPrevents the accumulation of chemical dust on personal clothing, eliminating secondary exposure risks.

Phase III: Standard Operating Procedure (SOP) for Reconstitution

This protocol relies on a self-validating system to ensure both operator safety and experimental integrity.

Step 1: Environmental Preparation

  • Action: Purge a Class II Biological Safety Cabinet (BSC) for 5 minutes to ensure stable negative pressure. Don all PPE listed in the matrix above.

  • Validation Check: Verify the inward airflow of the BSC using a tissue or airflow indicator before introducing the chemical.

Step 2: Analytical Weighing

  • Action: Carefully uncap the IS-741 sodium vial. Weigh the required mass using an analytical balance inside the BSC to prevent aerosolization into the general lab environment. The molecular weight of the sodium salt is 4[4].

Step 3: Reconstitution

  • Action: Add anhydrous DMSO to the pre-weighed powder to achieve your desired stock concentration (e.g., 10 mM). Cap tightly and vortex for 30–60 seconds.

  • Validation Check: Hold the amber vial against a light source with a dark background. The solution must be completely clear. The absence of light-scattering particulates confirms complete dissolution. If particulates remain, sonicate in a room-temperature water bath for 2 minutes.

Step 4: Aliquoting and Storage

  • Action: Divide the stock solution into single-use amber vials to prevent freeze-thaw degradation.1[1].

  • Validation Check: A stable stock will show no precipitation upon thawing. If a thawed aliquot appears cloudy, discard it immediately, as the molarity is no longer reliable.

Phase IV: Decontamination & Disposal Logistics

The chemical structure of IS-741 sodium is4[4]. The presence of the trifluoromethyl (-CF3) group is critical for waste routing.

  • Liquid Waste: Because of the fluorine atoms, any DMSO/drug solution must be strictly segregated into halogenated organic waste streams. Do not mix with standard non-halogenated solvents.

  • Solid Waste: Empty vials, contaminated pipette tips, and the outer layer of nitrile gloves must be disposed of in sealed, hard-walled hazardous chemical waste containers.

  • Spill Management: In the event of a powder spill, do not sweep. Cover the powder with absorbent paper soaked in 10% bleach or a suitable solvent, wipe inward to prevent spreading, and dispose of all materials as halogenated solid waste.

Workflow Visualization

Workflow Start IS-741 Sodium (Powder) MW: 401.38 g/mol PPE 1. Don PPE (Double Nitrile, Goggles) Start->PPE BSC 2. Transfer to BSC (Negative Pressure) PPE->BSC Weigh 3. Analytical Weighing (Minimize Aerosols) BSC->Weigh Solvent 4. Reconstitute in DMSO (Transdermal Risk) Weigh->Solvent Aliquot 5. Aliquot & Store (-80°C, 6 Months) Solvent->Aliquot Waste 6. Halogenated Waste (Due to -CF3 group) Solvent->Waste Liquid Disposal

Operational workflow for the safe handling, reconstitution, and disposal of IS-741 sodium.

References

  • A Novel Synthetic Anti-Acute Pancre
  • Fuzapladib sodium (IS-741 sodium)
  • IS-741 (Ishihara Sangyo) - PubMed.
  • Fuzapladib | CAS# 141283-87-6 | Phospholipase A2 Inhibitor. MedKoo Biosciences.
  • IS-741 sodium | CAS# 141283-87-6 | Biochemical. MedKoo Biosciences.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.